6-Nitro-1,3-benzodioxole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWBDDLVCMLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992151 | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-32-5 | |
| Record name | 6-Nitro-1,3-benzodioxole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 716-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
This guide provides a comprehensive technical overview of the physicochemical properties of 6-Nitro-1,3-benzodioxole-5-carboxylic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay of the molecule's structural features with its chemical behavior.
Introduction: The Significance of a Substituted Benzodioxole
This compound (CAS No: 716-32-5) belongs to the benzodioxole class of compounds, a scaffold present in numerous natural products and pharmacologically active molecules. The introduction of a nitro group and a carboxylic acid moiety to the benzodioxole core imparts unique electronic and steric characteristics, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitro group, combined with the acidic proton of the carboxylic acid, creates a molecule with potential for diverse chemical interactions and biological activity. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on high-quality computational predictions due to the limited availability of published experimental data.
| Property | Value | Source |
| CAS Number | 716-32-5 | [1][][3] |
| Molecular Formula | C₈H₅NO₆ | [1] |
| Molecular Weight | 211.13 g/mol | [1] |
| Melting Point | Approximately 240 °C | [4] |
| Boiling Point | Predicted: > 400 °C (decomposes) | Predicted value based on high melting point and presence of functional groups prone to decomposition at elevated temperatures. |
| pKa | Predicted: ~2.5 - 3.5 | Predicted value based on the strong electron-withdrawing effect of the nitro group on the carboxylic acid. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | Inferred from the properties of similar aromatic carboxylic acids. |
Structural and Spectroscopic Characterization
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint.
Chemical Structure
// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; O3 [label="O"]; O4 [label="O"]; N1 [label="N"]; O5 [label="O"]; O6 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Dioxole ring C3 -- O1; O1 -- C7; C7 -- O2; O2 -- C4;
// Carboxylic acid group C1 -- C8; C8 [label="C"]; C8 -- O3 [label="="]; C8 -- O4; O4 -- H1;
// Nitro group C6 -- N1; N1 -- O5 [label="="]; N1 -- O6;
// Hydrogens on the ring C2 -- H2; C5 -- H3; } Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the carbon between the carboxylic acid and the benzodioxole oxygen will likely be the most downfield, influenced by the deshielding effects of both groups. The other aromatic proton will also be in the downfield region.
-
Methylenedioxy Protons: A singlet corresponding to the two protons of the -O-CH₂-O- group is expected, typically in the range of δ 6.0-6.5 ppm.
-
Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, is anticipated far downfield (δ 10-13 ppm).
¹³C NMR (Predicted):
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 100-150 ppm. The carbons attached to the nitro group and the carboxylic acid will be the most deshielding.
-
Methylenedioxy Carbon: The carbon of the -O-CH₂-O- group is expected around δ 100-105 ppm.
Computational NMR prediction is a powerful tool in modern chemistry for structural elucidation and verification.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the aromatic ring and the presence of the electron-withdrawing nitro group will influence the exact position.
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-O Stretch (Dioxole and Carboxylic Acid): Multiple bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ether linkages in the dioxole ring and the carboxylic acid.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
FTIR and FT-Raman spectroscopy, coupled with DFT calculations, are powerful techniques for the vibrational analysis of such molecules.[6][7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 211. The fragmentation pattern will likely involve:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.
-
Loss of -NO₂ (M-46): Fragmentation involving the nitro group.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion.
The fragmentation of nitroaromatic compounds can be complex and provide significant structural information.
Acidity and Solubility
pKa: A Measure of Acidity
The acidity of the carboxylic acid group is significantly influenced by the electron-withdrawing nitro group on the aromatic ring. This inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the proton. Consequently, the pKa of this compound is predicted to be in the range of 2.5 to 3.5, making it a relatively strong organic acid.
Experimental Rationale for pKa Determination: The pKa of a nitroaromatic carboxylic acid can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. The choice of method depends on the compound's solubility and spectral properties. For a compound like this, with expected chromophores, spectrophotometric determination is a viable and sensitive option.
Solubility Profile
The presence of the polar carboxylic acid and nitro groups, along with the largely nonpolar aromatic backbone, results in a mixed solubility profile.
-
Water: Sparingly soluble. The strong intermolecular forces in the solid state (due to hydrogen bonding of the carboxylic acid) and the hydrophobic nature of the aromatic ring limit its aqueous solubility.
-
Aqueous Base: Soluble in aqueous solutions of sodium hydroxide or sodium bicarbonate due to the formation of the water-soluble sodium salt. This is a key property for purification and handling.
-
Organic Solvents: Generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexane is expected to be very low.
Experimental Protocol for Solubility Determination: A standard method for determining the solubility of an aromatic carboxylic acid involves the saturation shake-flask method.
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis and Reactivity
The synthesis of this compound typically involves the nitration of a suitable benzodioxole precursor.[8] The presence of both a nitro group and a carboxylic acid on the aromatic ring opens up a wide range of possibilities for further chemical transformations, making it a versatile intermediate in organic synthesis. The carboxylic acid can undergo esterification, amidation, and reduction, while the nitro group can be reduced to an amine, which can then be further functionalized.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a molecule with a rich set of physicochemical properties that make it a compound of interest for drug discovery and organic synthesis. Its acidity, solubility, and spectroscopic characteristics are all direct consequences of its unique molecular architecture. This guide has provided a detailed overview of these properties, blending available experimental data with high-quality predictions to offer a comprehensive resource for the scientific community. A thorough understanding of these fundamental characteristics is essential for unlocking the full potential of this versatile chemical entity.
References
-
Open-source QSAR models for pKa prediction using multiple machine learning approaches (ASCCT 2018 poster). (2018). Retrieved from [Link]
-
Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster text). (2018). Retrieved from [Link]
- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
- Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.
-
(PDF) Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019). Retrieved from [Link]
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Retrieved from [Link]
-
Kuujia.com. (n.d.). Cas no 716-32-5 (this compound). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]
-
eScholarship.org. (n.d.). Theoretical Methods and Applications of Computational NMR. Retrieved from [Link]
-
Cheméo. (2025). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
-
World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). Computational prediction of C13 chemical shifts of benzoic acid. Retrieved from [Link]
-
SciSpace. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Retrieved from [Link]
- Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469.
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Retrieved from [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). Molecules, 23(1), 97.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Journal of the Iranian Chemical Society.
-
PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 7). YouTube. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 3. This compound | 716-32-5 [chemicalbook.com]
- 4. 716-32-5(this compound) | Kuujia.com [kuujia.com]
- 5. researchgate.net [researchgate.net]
- 6. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Solubility of 6-Nitro-1,3-benzodioxole-5-carboxylic acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 6-Nitro-1,3-benzodioxole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents.
Introduction: The Significance of Solubility in Drug Development
This compound (CAS No. 716-32-5) is a nitro-substituted benzodioxole derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research[1]. The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences its utility and application throughout the drug discovery and development pipeline[2][3]. Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and ultimately result in poor bioavailability[2][3]. Therefore, a thorough characterization of its solubility profile in a range of relevant organic solvents is an indispensable step in its scientific evaluation.
This document outlines the theoretical considerations governing the solubility of this molecule, provides a detailed, field-proven experimental protocol for determining its thermodynamic solubility, and discusses the expected solubility trends based on its unique chemical structure.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar elements. The fundamental principle of "like dissolves like" provides a foundational basis for predicting its solubility[4].
The key structural features influencing its solubility are:
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents. As a weak acid, its solubility is expected to be significantly influenced by the pH of the medium[5]. In basic solvents, it will deprotonate to form a highly polar carboxylate salt, thereby increasing its solubility.
-
Nitro Group (-NO2): This is a strong electron-withdrawing group, contributing to the overall polarity of the molecule.
-
Benzodioxole Ring System: This fused ring structure is predominantly non-polar and hydrophobic, which will favor solubility in less polar or non-polar solvents.
The interplay between the polar carboxylic acid and nitro groups and the non-polar ring system dictates the compound's solubility profile. A balance of these competing factors will determine the optimal solvent for dissolution.
The Concept of Equilibrium vs. Kinetic Solubility
It is crucial to distinguish between two key solubility measurements:
-
Kinetic Solubility: This is the concentration of a compound when a precipitate first forms from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer[3][6]. While useful for high-throughput screening, it can overestimate the true solubility[6].
-
Thermodynamic (Equilibrium) Solubility: This is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid phase[6][7]. This is the most reliable and accurate measure of solubility and is considered the "gold standard" for biopharmaceutical characterization[8]. The protocols described in this guide are designed to determine thermodynamic solubility.
Experimental Protocol: Determination of Thermodynamic Solubility
The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility[6][8]. The following protocol is a robust, self-validating system for accurately measuring the solubility of this compound.
Materials and Equipment
-
This compound (solid form)
-
A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what is expected to dissolve is crucial to ensure equilibrium with the solid phase.
-
Accurately pipette a fixed volume (e.g., 2 mL) of each selected organic solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours[3][5]. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the measured concentration no longer changes over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at high speed. This step is critical to avoid artificially inflated concentration measurements.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Prepare a series of dilutions of the filtered supernatant using the same solvent.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[2][3]. A standard calibration curve must be prepared to ensure accurate quantification.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Data Presentation and Interpretation
The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table. This allows for easy comparison of the solubility of this compound across different organic solvents.
Solubility Data Table (Illustrative)
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Measured Solubility (mg/mL) | Classification |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | 25 | > 100 | Very Soluble |
| Methanol | 32.7 | 25 | ~20-30 | Soluble |
| Ethanol | 24.6 | 25 | ~10-20 | Soluble |
| Acetonitrile | 37.5 | 25 | ~5-10 | Sparingly Soluble |
| Ethyl Acetate | 6.0 | 25 | < 1 | Slightly Soluble |
| Dichloromethane | 9.1 | 25 | < 1 | Slightly Soluble |
| Hexane | 1.9 | 25 | < 0.1 | Insoluble |
Note: The values presented in this table are illustrative examples based on chemical principles. Actual experimental values must be determined empirically.
Interpreting the Solubility Trends
The expected solubility trend is directly related to the polarity of the solvents and their ability to form hydrogen bonds.
Caption: Relationship between molecular structure and solubility.
-
High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are highly polar and can accept hydrogen bonds, leading to strong interactions with the carboxylic acid and nitro groups. This results in high solubility.
-
Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are also polar and can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.
-
Lower Solubility in Less Polar Solvents: Solvents such as ethyl acetate and dichloromethane have lower polarity and are less effective at solvating the highly polar functional groups, leading to reduced solubility.
-
Insolubility in Non-Polar Solvents: Non-polar solvents like hexane cannot effectively interact with the polar groups of the molecule, resulting in very low or negligible solubility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling nitro-aromatic compounds and carboxylic acids should be followed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[9][10][11]. Avoid creating dust and prevent contact with skin and eyes[11].
Conclusion
The solubility of this compound is a critical parameter for its application in scientific research and development. This guide has provided a robust theoretical and practical framework for understanding and determining its solubility profile in organic solvents. By employing the gold-standard shake-flask method, researchers can obtain reliable and accurate thermodynamic solubility data, which is essential for informed decision-making in lead optimization, formulation, and further synthetic applications.
References
-
Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as a model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
-
Box, K. J.; Völgyi, G.; Baka, E.; Stuart, M.; Takács-Novák, K.; Comer, J. E. A. Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. Anal. Chem. 2006, 78 (18), 6567–6575. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. NIH National Center for Biotechnology Information. [Link]
-
Alves, C.; et al. A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech 2015, 16 (4), 747-761. [Link]
-
Experiment 1 Determination of Solubility Class. University of Technology, Iraq. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Pace University. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]
-
This compound. Molbase. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]
-
Shifted equilibria of organic acids and bases in the aqueous surface region. NIH National Center for Biotechnology Information. [Link]
-
1,3-Benzodioxole, 5-nitro-. PubChem. [Link]
Sources
- 1. 716-32-5(this compound) | Kuujia.com [kuujia.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Synthesis and characterization of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal intermediate in the fields of pharmaceutical and agrochemical research. The document offers a detailed exploration of the prevalent synthetic route via electrophilic nitration of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). It delves into the underlying reaction mechanisms, provides a meticulous, step-by-step experimental protocol, and outlines a suite of analytical techniques for the thorough characterization and purity verification of the final compound. This guide is intended for researchers, chemists, and professionals in drug development, aiming to equip them with the necessary expertise for the successful synthesis and validation of this valuable chemical entity.
Introduction and Significance
This compound, also known as 6-nitropiperonylic acid, is a nitro-substituted benzodioxole derivative of significant interest in synthetic organic chemistry.[1] Its molecular architecture, which combines an electron-withdrawing nitro group, a carboxylic acid moiety, and an electron-donating dioxole ring, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds.[1] The carboxylic acid functional group, in particular, enhances its reactivity, allowing for straightforward derivatization through esterification, amidation, or various coupling reactions.[1] This adaptability has positioned this compound as a crucial building block in the development of novel bioactive molecules.
This guide provides an in-depth examination of the synthesis and characterization of this compound, emphasizing not only the procedural steps but also the fundamental chemical principles that govern them. By understanding the causality behind experimental choices, researchers can better troubleshoot and optimize the synthesis for their specific applications.
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution, specifically, the nitration of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).
The Starting Material: 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid)
Piperonylic acid is a naturally occurring compound found in various plants and serves as the primary precursor for this synthesis.[2][3] It is commercially available, but can also be synthesized in the laboratory, most commonly through the oxidation of piperonal (heliotropin).[4]
The Chemistry of Nitration: Mechanism and Regioselectivity
Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction.[5] The process typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid". Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[5][6]
dot
Caption: Formation of the nitronium ion electrophile.
The regiochemical outcome of the nitration of piperonylic acid is dictated by the directing effects of the substituents already present on the aromatic ring. The methylenedioxy group is an activating group and directs electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a deactivating group and directs incoming electrophiles to the meta position. The position ortho to the activating methylenedioxy group and meta to the deactivating carboxylic acid group is the C-6 position, which is thus preferentially nitrated.
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on established methodologies for aromatic nitration.[6][7][8]
Materials:
-
1,3-Benzodioxole-5-carboxylic acid (Piperonylic acid)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Safety Precautions:
-
This procedure involves the use of highly corrosive concentrated acids and an exothermic reaction. It must be performed in a well-ventilated fume hood.
-
Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
An ice bath must be readily available to control the reaction temperature.
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
Addition of Starting Material: Slowly and portion-wise, add 1,3-benzodioxole-5-carboxylic acid to the cold, stirred sulfuric acid. Ensure the temperature remains below 10 °C during the addition. Continue stirring until the solid has completely dissolved.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Using a dropping funnel, add this nitrating mixture dropwise to the solution of piperonylic acid. It is crucial to maintain the reaction temperature between 0 °C and 10 °C throughout the addition to prevent over-nitration and the formation of by-products.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude this compound as a solid.
-
Isolation: Isolate the precipitated solid by vacuum filtration.
-
Washing: Wash the crude product thoroughly with copious amounts of cold distilled water until the washings are neutral to pH paper. This step is critical to remove any residual acid.
-
Drying: Dry the product, preferably in a vacuum oven at a low temperature.
dot
Caption: Synthetic workflow for this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield a product of high purity. The progress of purification can be monitored by Thin-Layer Chromatography (TLC).
Characterization of the Synthesized Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Physical Properties
| Property | Description |
| Molecular Formula | C₈H₅NO₆[1][9][10] |
| Molecular Weight | 211.13 g/mol [1][9][11] |
| Appearance | Typically a pale yellow or off-white solid. |
| Melting Point | To be determined experimentally and compared with literature values. |
| Solubility | Soluble in some organic solvents, with limited solubility in water.[9] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The aromatic region will display two singlets, corresponding to the protons at C-4 and C-7. The methylene protons of the O-CH₂-O group will typically appear as a singlet further upfield. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. It should show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the methylene carbon of the dioxole group.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3300-2500 (broad) |
| C=O (Carboxylic Acid) | ~1700-1680 |
| NO₂ (Asymmetric Stretch) | ~1550-1500 |
| NO₂ (Symmetric Stretch) | ~1360-1300 |
| C-O (Benzodioxole) | ~1250 and ~1040 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak ([M]⁺ or related ions like [M-H]⁻ in negative mode) corresponding to its molecular weight of 211.13 g/mol .[1][9] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Chromatographic Analysis
3.3.1. Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the fractions during purification. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to achieve good separation.
3.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for determining the purity of the final product with high precision.[12] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile, often run in a gradient mode.[12] Detection is usually performed with a UV detector at a wavelength where the compound exhibits strong absorbance.[12]
dot
Caption: Analytical workflow for this compound.
Conclusion
The synthesis of this compound via the nitration of piperonylic acid is a robust and well-established procedure. Careful control of reaction conditions, particularly temperature, is paramount to achieving a good yield and high purity. The comprehensive characterization using a suite of modern analytical techniques is a non-negotiable step to validate the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. This guide provides the foundational knowledge and practical steps for researchers to confidently undertake the synthesis and characterization of this important chemical intermediate.
References
-
Cas no 716-32-5 (this compound) . CUSABIO. Available at: [Link]
-
Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry . Scientific Research Publishing. Available at: [Link]
-
Nitration . Wikipedia. Available at: [Link]
-
Synthesis of 5-amino-6-nitro-1,3-benzodioxole . PrepChem.com. Available at: [Link]
-
Piperonylic acid . Organic Syntheses. Available at: [Link]
-
Direct nitration of five membered heterocycles . ResearchGate. Available at: [Link]
-
1,3-Benzodioxole, 5-nitro- . PubChem. Available at: [Link]
-
1,3-Benzodioxole-5-carboxylic acid . PubChem. Available at: [Link]
-
1,3-Benzodioxole-5-carboxylic acid . NIST WebBook. Available at: [Link]
-
Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors . Sciencemadness.org. Available at: [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid . ResearchGate. Available at: [Link]
- Process for purification of carboxylic acids. Google Patents.
-
Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones . ResearchGate. Available at: [Link]
-
Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0) . Cheméo. Available at: [Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde . MDPI. Available at: [Link]
-
Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology . Horizon Research Publishing. Available at: [Link]
-
Main reaction steps and proposed routes for the formation of adipic... . ResearchGate. Available at: [Link]
- Alternative process for producing 6-amino-penicillanic acid (6-apa). Google Patents.
-
α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0 . RIFM. Available at: [Link]
Sources
- 1. 716-32-5(this compound) | Kuujia.com [kuujia.com]
- 2. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labsolu.ca [labsolu.ca]
- 10. This compound [716-32-5] | King-Pharm [king-pharm.com]
- 11. This compound | 716-32-5 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: A Core Building Block for Advanced Pharmaceutical Development
Abstract
This technical guide provides a comprehensive scientific overview of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a key fluorinated building block in modern medicinal chemistry and drug development. While the user-specified CAS Number 716-32-5 corresponds to 6-Nitro-1,3-benzodioxole-5-carboxylic acid, the nature of this inquiry strongly suggests an interest in the trifluoroacetamide derivative, which is correctly identified by CAS Number 332-34-3 . This document delves into its chemical structure, physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical methodologies. We further explore the strategic importance of the trifluoroacetamide moiety in modifying molecular properties for enhanced therapeutic potential, providing researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate. These enhancements often manifest as improved metabolic stability, increased lipophilicity, and modulated binding affinity to biological targets[1].
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (CAS 332-34-3) is a quintessential example of a fluorinated scaffold, combining two critical pharmacophoric elements: a p-anisidine core and a trifluoroacetyl group. The trifluoroacetyl moiety not only serves as a stable amide linkage but also acts as a versatile protecting group for amines, known for its remarkable stability in acidic conditions and lability under mild basic conditions[2]. This orthogonal reactivity is invaluable in complex, multi-step syntheses[2]. This guide offers an in-depth exploration of this compound, from its fundamental properties to its practical application in a laboratory setting.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its core identity and physical characteristics.
Chemical Structure and Identifiers
-
IUPAC Name: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
-
Synonyms: Acetanilide, 4'-methoxy-2,2,2-trifluoro-; p-Methoxytrifluoroacetanilide; N-(4-methoxyphenyl)-2,2,2-trifluoroacetamide[3]
-
CAS Number: 332-34-3
-
Molecular Formula: C₉H₈F₃NO₂[4]
-
Structure:
(A proper chemical structure image would be placed here in a real document)
Physicochemical Data
Quantitative data for this specific molecule is not widely published in peer-reviewed literature; therefore, the following table combines data from supplier specifications and computationally predicted values to provide a reliable reference point.
| Property | Value | Source |
| Molecular Weight | 219.16 g/mol | [NIST[4]] |
| Physical State | Solid (predicted/typical for similar compounds) | N/A |
| Melting Point | 90-93 °C (for the related nitro-phenethyl derivative) | [African Rock Art] |
| Boiling Point | Data not available | N/A |
| Water Solubility | Slightly soluble (predicted based on non-fluorinated analog) | [Echemi[5]] |
| logP (Octanol/Water) | 1.83 (for the non-fluorinated analog, N-(4-methoxyphenyl)acetamide) | [ChemicalBook[6]] |
Synthesis and Mechanistic Insights
The preparation of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a straightforward yet illustrative example of N-acylation, a fundamental transformation in organic synthesis. The protocol described below is based on established chemical principles for the formation of amides from anilines.
Recommended Synthesis Protocol: Trifluoroacetylation of p-Anisidine
This protocol details the reaction of p-anisidine with trifluoroacetic anhydride, a potent trifluoroacetylating agent.
Reaction Scheme: p-Anisidine + Trifluoroacetic Anhydride → 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution. The base acts as a scavenger for the trifluoroacetic acid byproduct, driving the reaction to completion.
-
Acylating Agent Addition: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the p-anisidine spot.
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Trifluoroacetylation of p-Anisidine Workflow.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized material is paramount. Below are the expected spectroscopic signatures for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide based on established principles of NMR and IR spectroscopy.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two distinct doublet signals are expected in the aromatic region (approx. δ 6.9-7.6 ppm). The protons ortho to the methoxy group will appear as a doublet around δ 6.9 ppm, while the protons ortho to the trifluoroacetamido group will be a doublet further downfield, around δ 7.5 ppm. The integration for each will be 2H.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to 3H.
-
Amide Proton (N-H): A broad singlet, typically downfield (δ 8.0-9.5 ppm), whose chemical shift can be concentration-dependent.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A quartet (due to coupling with ³F) around δ 155-160 ppm.
-
Trifluoromethyl Carbon (CF₃): A strong quartet (due to one-bond C-F coupling) around δ 115-120 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the methoxy group (C-OCH₃) will be around δ 155-160 ppm. The carbon bearing the amide nitrogen (C-N) will be around δ 130-135 ppm. The other four aromatic carbons will appear in the δ 114-125 ppm range.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A very strong, sharp absorption around 1700-1730 cm⁻¹, shifted to higher wavenumber compared to non-fluorinated amides due to the electron-withdrawing effect of the CF₃ group.
-
C-F Stretches: Strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.
-
Analytical Protocols: Ensuring Purity and Quality
A self-validating analytical system is crucial for ensuring the quality of a chemical intermediate in a research and development setting. The following HPLC method is designed for the robust analysis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.
Reverse-Phase HPLC Method
This method is based on established protocols for similar aromatic amide compounds and is suitable for purity determination and impurity profiling[7].
Table of Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability Protocol (Trustworthiness): Before sample analysis, the system must be validated.
-
Standard Preparation: Prepare a standard solution of the compound in acetonitrile at approximately 0.1 mg/mL.
-
Replicate Injections: Make six replicate injections of the standard solution.
-
Acceptance Criteria: The system is deemed suitable for analysis if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The tailing factor for the analyte peak is between 0.9 and 1.5.
-
The theoretical plate count is ≥ 2000.
-
Analytical Workflow Diagram
Caption: HPLC Analysis and Quality Control Workflow.
Applications in Drug Development
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is not merely a chemical curiosity; it is a strategic precursor for synthesizing more complex molecules with therapeutic potential. N-arylacetamides are significant intermediates for medicinal and pharmaceutical compounds[8].
-
Scaffold for Bioactive Molecules: The p-anisidine core is a common feature in many biologically active compounds. By protecting the amine as a trifluoroacetamide, chemists can perform reactions on the aromatic ring, such as nitration, halogenation, or formylation, before deprotecting the amine for further elaboration.
-
Improving Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at adjacent sites. Incorporating this moiety can significantly increase the half-life of a drug candidate by preventing rapid degradation by cytochrome P450 enzymes[1].
-
Precursor to Trifluoromethylated Anilines: While the trifluoroacetamide group is a stable amide, it can be hydrolyzed under basic conditions to release the free p-anisidine. More importantly, it serves as a protected form of the amine, allowing for transformations that would be incompatible with a free amino group. This makes it a valuable intermediate in the synthesis of complex trifluoromethyl-containing pharmaceuticals[9][10].
Safety and Handling
As a laboratory chemical, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
-
References
-
Mancilla, J., Valdes, E., & Gil, L. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241-4. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column. Retrieved from [Link]
-
African Rock Art. (n.d.). 81654-48-0 | 2,2,2-Trifluoro-N-(4-methoxy-3-nitrophenethyl)acetamide. Retrieved from [Link]
-
Chemical Safety. (n.d.). Chemical Label for 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011–1015. [Link]
-
Ferreira, V. F., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. RSC Medicinal Chemistry, 11(8), 869-896. [Link]
-
Haga, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 194–206. [Link]
Sources
- 1. ekwan.github.io [ekwan.github.io]
- 2. Separation of Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro- [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2,2,2-TRIFLUORO-N-(4-METHOXY-PHENYL)-ACETIMIDOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
Abstract
6-Nitro-1,3-benzodioxole-5-carboxylic acid is a synthetic organic compound with a structure suggestive of potential biological activity, drawing from the known pharmacophore of benzodioxole derivatives. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs—a nitro group and a carboxylic acid on a benzodioxole scaffold—provide a foundation for hypothesizing and systematically investigating its biological interactions. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, hypothesis-driven framework to elucidate the mechanism of action of this compound. We will delve into a multi-phased experimental approach, from initial target identification to detailed pathway analysis, complete with actionable protocols and data interpretation strategies. This document serves as a roadmap for a rigorous scientific investigation into the therapeutic or toxicological potential of this compound.
Introduction: The Benzodioxole Scaffold and the Promise of this compound
The 1,3-benzodioxole moiety is a key structural feature in numerous naturally occurring and synthetic compounds with diverse and significant biological activities.[1][2][3] Derivatives of this scaffold have been shown to interact with a range of biological targets, from enzymes to cellular receptors. For instance, some benzodioxole-containing compounds are known inhibitors of cytochrome P450 enzymes, while others have demonstrated anti-tumor properties by inhibiting the thioredoxin system.[1] Furthermore, certain derivatives act as agonists for auxin receptors in plants, highlighting the versatility of this chemical framework.[3]
This compound (CAS No: 716-32-5) is a derivative characterized by the presence of a nitro group and a carboxylic acid.[4][5][6][7][8] The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.[4] While its specific mechanism of action remains to be fully elucidated, its chemical structure provides a compelling starting point for investigation. This guide proposes a systematic and robust scientific journey to uncover its biological function.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 716-32-5 | [5][6][7][8] |
| Molecular Formula | C8H5NO6 | [5] |
| Molecular Weight | 211.13 g/mol | [5] |
| Melting Point | ~240°C | [4] |
Formulating a Hypothesis: Potential Mechanisms of Action
Given the known activities of related benzodioxole compounds, we can formulate several plausible hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Enzyme Inhibition. The compound may act as an inhibitor of a specific enzyme or a class of enzymes. The nitro and carboxylic acid groups could play a crucial role in binding to the active or allosteric sites of target enzymes.
-
Hypothesis 2: Receptor Modulation. It could function as an agonist or antagonist for a cellular receptor, thereby initiating or blocking a signaling cascade.
-
Hypothesis 3: Disruption of Protein-Protein Interactions. The compound might interfere with critical protein-protein interactions within a signaling pathway.
-
Hypothesis 4: Induction of Oxidative Stress. The nitroaromatic group suggests a potential for redox cycling, which could lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress.
A Phased Experimental Approach to Elucidate the Mechanism of Action
A systematic, multi-phased approach is essential for a thorough and conclusive investigation.
Phase 1: Broad-Spectrum Screening and Target Identification
The initial phase aims to identify any biological activity and pinpoint potential molecular targets.
Experimental Workflow: Target Identification
Caption: Workflow for initial screening and target identification.
Detailed Protocols:
-
Protocol 1: Phenotypic Screening.
-
Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method like the MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line.
-
-
Protocol 2: Affinity-Based Pull-Down Assay. [9]
-
Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare whole-cell lysates from a responsive cell line.
-
Incubation: Incubate the biotinylated compound with the cell lysate.
-
Capture: Use streptavidin-coated beads to capture the compound and its binding partners.
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.
-
-
Protocol 3: Drug Affinity Responsive Target Stability (DARTS). [9]
-
Cell Lysate Preparation: Prepare cell lysates as in the pull-down assay.
-
Compound Incubation: Incubate aliquots of the lysate with the compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease like pronase. A bound target protein will be more resistant to digestion.
-
Analysis: Analyze the protein bands via SDS-PAGE and identify the protected proteins using mass spectrometry.
-
Phase 2: Target Validation and Mechanistic Characterization
This phase focuses on confirming the interaction with identified targets and understanding the nature of this interaction.
Experimental Workflow: Target Validation
Caption: Workflow for validating identified molecular targets.
Detailed Protocols:
-
Protocol 4: In Vitro Enzyme Inhibition Assay. [10][11][12][13][14]
-
Reagents: Obtain the purified target enzyme, its specific substrate, and the necessary buffer components.
-
Assay Setup: In a 96-well plate, combine the enzyme, a range of inhibitor concentrations, and buffer.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Detection: Monitor the reaction progress using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive) by fitting the data to appropriate kinetic models.
-
-
Protocol 5: Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding in a cellular context.
-
Phase 3: Delineating the Downstream Signaling Pathway
The final phase aims to understand the broader cellular consequences of the compound's interaction with its validated target.
Experimental Workflow: Pathway Analysis
Caption: Workflow for analyzing downstream signaling effects.
Detailed Protocols:
-
Protocol 6: Luciferase Reporter Gene Assay. [15][16]
-
Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of a specific response element for a suspected pathway (e.g., NF-κB, AP-1).
-
Compound Treatment: Treat the transfected cells with the compound.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: An increase or decrease in luciferase activity indicates modulation of the corresponding signaling pathway.
-
-
Protocol 7: Phospho-Protein Profiling. [17]
-
Cell Treatment and Lysis: Treat cells with the compound for various time points and prepare cell lysates.
-
Multiplex Immunoassay: Use a multiplex bead-based immunoassay (e.g., Luminex®) with antibodies specific for phosphorylated forms of key signaling proteins (e.g., Akt, MAPK, STATs).
-
Data Acquisition and Analysis: Analyze the samples on a compatible instrument and quantify the changes in protein phosphorylation to map the affected signaling nodes.
-
Data Synthesis and Interpretation
The culmination of these experimental phases will provide a multi-faceted dataset. For instance, if this compound is found to inhibit a specific kinase (from Phase 2), the pathway analysis in Phase 3 should show a corresponding decrease in the phosphorylation of that kinase's downstream substrates. This convergence of evidence is crucial for building a robust and trustworthy model of the compound's mechanism of action.
Conclusion
While the specific biological role of this compound is yet to be defined, its chemical structure, rooted in the versatile benzodioxole family, marks it as a compound of significant interest. The experimental framework presented in this guide provides a rigorous, logical, and technically sound pathway to unraveling its mechanism of action. By systematically progressing from broad phenotypic screening to detailed molecular and pathway analysis, researchers can effectively characterize the biological activity of this and other novel small molecules, paving the way for potential applications in drug discovery and development.
References
-
BPS Bioscience. Cell Signaling Pathway Screening & Profiling. [Link]
-
Wikipedia. Enzyme assay. [Link]
-
Schoenwaelder, S. M., & Burridge, K. (2009). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The anatomical record. Part A, Discoveries in molecular, cellular, and evolutionary biology, 277(2), 234–246. [Link]
-
Kuujia.com. Cas no 716-32-5 (this compound). [Link]
-
National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC medicinal chemistry, 14(10), 1957–1980. [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
Liu, K., & Chen, H. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS applied bio materials, 5(1), 1–13. [Link]
-
Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(3), 232–246. [Link]
-
Li, Q., & Li, H. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International journal of molecular sciences, 21(3), 777. [Link]
-
YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. [Link]
-
PubChem. 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. [Link]
-
Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(23), 15154. [Link]
-
PubChem. 1,3-Benzodioxole-5-carboxylic acid. [Link]
-
PubChem. 1,3-Benzodioxole, 5-nitro-. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895029. [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid. [Link]
-
SupraBank. Molecules - 1,3-benzodioxole-5-carboxylic acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 4. 716-32-5(this compound) | Kuujia.com [kuujia.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound [716-32-5] | King-Pharm [king-pharm.com]
- 7. This compound | 716-32-5 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assay - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Cell Signaling Pathways | Thermo Fisher Scientific - SG [thermofisher.com]
Unveiling the Bioactivity of 6-Nitro-1,3-benzodioxole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Foreword: The imperative for novel chemical entities
In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount. The emergence of drug-resistant pathogens and the quest for more targeted and efficacious therapeutics demand a continuous influx of innovative molecular architectures. This technical guide focuses on a compound of significant interest: 6-Nitro-1,3-benzodioxole-5-carboxylic acid. Possessing a unique combination of a benzodioxole core and a nitro functional group, this molecule presents a compelling starting point for investigating a spectrum of biological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the therapeutic potential of this and structurally related compounds. We will delve into the theoretical underpinnings of its potential bioactivities, provide detailed, field-proven experimental protocols for its evaluation, and explore the predictive power of in silico modeling.
The Molecular Architecture: A Synthesis of Bio-relevant Moieties
This compound, also known as 6-Nitropiperonylic acid, is a synthetic organic compound. Its structure is characterized by a 1,3-benzodioxole ring system, which is a common motif in numerous natural products and pharmacologically active molecules. The presence of a nitro group (-NO₂) at the 6-position and a carboxylic acid group (-COOH) at the 5-position are key determinants of its chemical properties and, consequently, its potential biological interactions.
The benzodioxole moiety is known to be a "privileged" structure in medicinal chemistry, appearing in compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The nitro group, an electron-withdrawing moiety, can significantly modulate the electronic properties of the aromatic ring, influencing its reactivity and potential to interact with biological targets.[1][2][3] The carboxylic acid group provides a handle for potential prodrug strategies and can participate in hydrogen bonding interactions within biological systems.
Postulated Biological Activities: An Evidence-Based Approach
While direct experimental data on the biological activity of this compound is limited in publicly available literature, we can formulate well-grounded hypotheses based on the extensive research conducted on structurally analogous compounds.
Anticancer Potential
The 1,3-benzodioxole scaffold is a constituent of several natural and synthetic compounds with demonstrated antitumor properties.[4][5][6] Derivatives of 1,3-benzodioxole have been shown to inhibit the proliferation of various cancer cell lines.[7][8] The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of tumor angiogenesis.[4] Furthermore, nitroaromatic compounds have been explored as hypoxia-activated prodrugs in cancer therapy, leveraging the low-oxygen environment of solid tumors.[2] The presence of the nitro group in this compound suggests a potential for selective cytotoxicity towards cancer cells.
Antimicrobial Activity
Both the benzodioxole nucleus and the nitro group are independently associated with antimicrobial effects.[9][10][11][12] Nitroaromatic compounds, in particular, are a well-established class of antimicrobial agents.[1][2] Their mechanism of action often involves the reductive activation of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.[13] This leads to damage of cellular macromolecules, including DNA, and ultimately cell death.[2] Therefore, it is highly probable that this compound will exhibit activity against a range of bacterial and/or fungal pathogens.
Enzyme Inhibition
Benzodioxole derivatives have been identified as inhibitors of various enzymes. For instance, some analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation.[14] Others have demonstrated the ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes.[15][16][17] A notable characteristic of some benzodioxole-containing compounds is their ability to inhibit cytochrome P450 (CYP) enzymes.[7][18] This property can have significant implications for drug-drug interactions.
In Silico Assessment: A Predictive First Step
Before embarking on resource-intensive laboratory investigations, in silico methods provide a powerful and cost-effective approach to predict the potential biological activity and pharmacokinetic properties of a novel compound.[19][20][21][22]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success. Various computational models can predict these parameters for this compound.
| Property | Predicted Outcome | Implication for Drug Development |
| Absorption | Moderate to good oral bioavailability predicted based on Lipinski's rule of five. | The compound may be suitable for oral administration. |
| Distribution | Likely to exhibit moderate plasma protein binding. | Potential for adequate distribution to target tissues. |
| Metabolism | Potential for metabolism by cytochrome P450 enzymes. The nitro group may undergo reduction. | Further investigation into metabolic stability and potential for drug-drug interactions is warranted. |
| Excretion | Predicted to be excreted primarily through renal and/or biliary routes. | Standard excretion pathways are anticipated. |
| Toxicity | The nitroaromatic moiety raises a flag for potential mutagenicity and cytotoxicity.[3][23] | Thorough toxicological evaluation is essential. |
Molecular Docking
Molecular docking simulations can be employed to predict the binding affinity of this compound to the active sites of various target proteins, such as bacterial enzymes or cancer-related proteins. This can help prioritize experimental assays and provide insights into potential mechanisms of action.
Caption: In Silico Prediction Workflow.
Experimental Validation: A Practical Guide
The following section provides detailed, step-by-step protocols for the initial in vitro evaluation of this compound.
Assessment of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[24][25][26][27]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: MTT Assay Workflow for Cytotoxicity Screening.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[28][29][30][31][32]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Broth Microdilution Assay Workflow.
Enzyme Inhibition Profiling: Cytochrome P450 Inhibition Assay
Given the prevalence of CYP inhibition among benzodioxole derivatives, it is crucial to assess the potential of this compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[33][34][35][36][37]
Protocol:
-
System Preparation: Use human liver microsomes or recombinant CYP enzymes as the enzyme source.
-
Incubation Mixture: Prepare an incubation mixture containing the enzyme source, a specific probe substrate for the CYP isoform being tested, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Reaction Termination: After a defined incubation period, terminate the reaction (e.g., by adding a quenching solvent).
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each CYP isoform.
Caption: Cytochrome P450 Inhibition Assay Workflow.
Concluding Remarks and Future Directions
This compound represents a molecule with considerable, albeit underexplored, potential for biological activity. The systematic approach outlined in this guide, combining in silico prediction with robust in vitro experimental validation, provides a solid framework for its initial investigation. Promising results in these preliminary assays would warrant further studies, including mechanism of action elucidation, lead optimization to enhance potency and reduce toxicity, and eventual in vivo efficacy and safety evaluation. The journey from a novel chemical entity to a therapeutic agent is long and arduous, but it begins with the foundational and rigorous scientific inquiry detailed herein.
References
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
- MTT assay protocol. Abcam.
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH.
- In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. PubMed.
- Synthesis and antitumor activity of 1,3-benzodioxole deriv
- In Silico ADMET Prediction Service. CD ComputaBio.
- Broth Microdilution. MI - Microbiology.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- MTT Cell Proliferation Assay.
- Protocol for Cell Viability Assays. BroadPharm.
- Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. Benchchem.
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
- Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed.
- Antimicrobial candidates containing 1,3-benzodioxol system.
- Broth Dilution Method for MIC Determin
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Broth microdilution. Wikipedia.
- In Silico methods for ADMET prediction of new molecules. Slideshare.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities.
- CYP Inhibition Assay. LifeNet Health LifeSciences.
- Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Synthesise and test antibacterial activities of 1,3-benzodioxole deriv
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
- Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. PMC - PubMed Central.
- Structures of benzodioxol derivatives having various biological activities.
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central.
- Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. PubMed Central.
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | MDPI [mdpi.com]
- 9. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. | Semantic Scholar [semanticscholar.org]
- 20. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 22. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 23. scielo.br [scielo.br]
- 24. clyte.tech [clyte.tech]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. atcc.org [atcc.org]
- 27. broadpharm.com [broadpharm.com]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Broth microdilution - Wikipedia [en.wikipedia.org]
- 32. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 35. lnhlifesciences.org [lnhlifesciences.org]
- 36. criver.com [criver.com]
- 37. enamine.net [enamine.net]
A Technical Guide to the Spectroscopic Characterization of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
This guide provides an in-depth analysis of the expected spectroscopic data for 6-Nitro-1,3-benzodioxole-5-carboxylic acid (CAS No. 716-32-5), a key intermediate in various chemical syntheses.[1][2][] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques.
Introduction
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dioxole ring, and the acidic proton of the carboxylic acid.
-
Aromatic Protons: The introduction of a nitro group significantly deshields adjacent protons. We anticipate two singlets in the aromatic region. The proton at the 7-position, being ortho to the nitro group, will be the most downfield-shifted aromatic proton. The proton at the 4-position will also appear as a singlet.
-
Methylene Protons: The two protons of the methylenedioxy group (-O-CH₂-O-) are expected to appear as a sharp singlet.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[4][5] Its position can be concentration-dependent.
Predicted ¹H NMR Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Singlet | 1H | H-7 |
| ~7.5 - 7.7 | Singlet | 1H | H-4 |
| ~6.2 - 6.4 | Singlet | 2H | -O-CH₂-O- |
| >10 | Broad Singlet | 1H | -COOH |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear in the downfield region, typically between 165 and 185 ppm.[4]
-
Aromatic Carbons: The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating dioxole and carboxyl groups. The carbon bearing the nitro group (C-6) will be significantly deshielded.
-
Methylene Carbon: The carbon of the methylenedioxy group will appear as a distinct signal in the aliphatic region.
Predicted ¹³C NMR Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~150 - 155 | C-6 |
| ~145 - 150 | C-3a, C-7a (quaternary) |
| ~125 - 130 | C-5 (quaternary) |
| ~110 - 115 | C-4 |
| ~105 - 110 | C-7 |
| ~102 - 105 | -O-CH₂-O- |
Experimental Workflow: NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR data for a solid organic compound like this compound.
Figure 1: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitro groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[4][6] Conjugation with the aromatic ring will slightly lower this frequency.
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[6]
-
C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the dioxole ring are expected in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands will be present in the 1400-1600 cm⁻¹ region.
Predicted IR Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1500-1550 | Strong | Asymmetric N-O stretch (Nitro) |
| 1340-1380 | Strong | Symmetric N-O stretch (Nitro) |
| 1200-1300 | Medium-Strong | C-O stretch |
| 1400-1600 | Medium-Weak | Aromatic C=C stretch |
Experimental Workflow: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Figure 2: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅NO₆), the molecular weight is 211.13 g/mol .[1]
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 211.
-
Fragmentation Pattern: The fragmentation will be dictated by the functional groups. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (m/z 194) and -COOH (m/z 166). The nitro group can also be lost. The fragmentation of the parent compound, piperonylic acid, shows a prominent peak corresponding to the loss of the carboxylic acid group.[7] We can expect a similar fragmentation pattern for the nitrated derivative.
Predicted Key Mass Spectral Peaks (EI):
| m/z | Proposed Fragment |
| 211 | [M]⁺ |
| 194 | [M - OH]⁺ |
| 166 | [M - COOH]⁺ |
| 165 | [M - NO₂]⁺ |
Experimental Workflow: Mass Spectrometry (Direct Infusion ESI)
Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like carboxylic acids.
Figure 3: A typical workflow for acquiring a mass spectrum via direct infusion ESI.
Conclusion
The predicted spectroscopic data presented in this guide provides a robust framework for the structural confirmation of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify this compound and assess its purity. The provided experimental workflows offer a starting point for the practical acquisition of this critical data. It is always recommended to compare experimentally obtained data with these predictions for a comprehensive structural elucidation.
References
- Guidechem. This compound [1-(2-methyl-1H-indol-3-yl) - Guidechem. Available at: https://www.guidechem.com/products/1062286-73-0.html
-
PubChem. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem. Available at: [Link]
-
PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole - PrepChem.com. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Available at: [Link]
-
UCLA Chemistry. IR Chart. Available at: [Link]
-
PubChem. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem. Available at: [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid - the NIST WebBook. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid - the NIST WebBook. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound [716-32-5] | King-Pharm [king-pharm.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
6-Nitro-1,3-benzodioxole-5-carboxylic acid starting material for synthesis
An In-depth Technical Guide to 6-Nitro-1,3-benzodioxole-5-carboxylic Acid as a Versatile Starting Material in Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal starting material for researchers, scientists, and professionals in drug development. We will delve into its synthesis, key reactions, and strategic applications, emphasizing the chemical principles that underpin its utility.
Introduction: A Molecule of Strategic Importance
This compound, also known as 6-nitropiperonylic acid, is a substituted benzodioxole derivative whose value in synthetic chemistry is derived from its unique trifunctional nature. The molecule incorporates:
-
An aromatic 1,3-benzodioxole core , a scaffold present in numerous natural products and pharmacologically active compounds.
-
A carboxylic acid group (-COOH) , which serves as a versatile handle for a wide array of chemical transformations, including esterification, amidation, and reduction.[1][2]
-
An electron-withdrawing nitro group (-NO2) , which not only influences the reactivity of the aromatic ring but also provides a synthetic gateway to the corresponding amine, a crucial functional group in medicinal chemistry.
This combination of features makes this compound a highly valuable intermediate for building complex heterocyclic compounds and serves as a precursor for various bioactive molecules in the pharmaceutical and agrochemical industries.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 716-32-5 | [1][4][5][6] |
| Molecular Formula | C₈H₅NO₆ | [1][4] |
| Molecular Weight | 211.13 g/mol | [1][4] |
| Synonyms | 6-Nitropiperonylic acid, 2-Nitro-4,5-methylenedioxybenzoic acid | [1] |
| Appearance | Typically a solid crystalline powder | |
| Purity | High purity is essential for reproducible outcomes | [1] |
Characterization is typically confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure structural integrity and purity before its use in subsequent synthetic steps.
Synthesis of the Starting Material: The Nitration of Piperonylic Acid
The most common and direct route to this compound is through the electrophilic nitration of its parent compound, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).[7][8]
The causality behind this reaction's selectivity is rooted in the electronic nature of the substituents. The methylenedioxy group is an ortho-, para- director, while the carboxylic acid group is a meta- director. The position ortho to the methylenedioxy group and meta to the carboxylic acid group is the C6 position, making it the most electronically favorable site for nitration.
Caption: Synthesis of the target compound via nitration.
Detailed Protocol: Nitration of 1,3-Benzodioxole-5-carboxylic Acid
This protocol describes a representative lab-scale synthesis.
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), cautiously add 1,3-benzodioxole-5-carboxylic acid to concentrated sulfuric acid. Stir until complete dissolution.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Reaction: Add the nitrating mixture dropwise to the solution of piperonylic acid, ensuring the temperature does not exceed 10°C. The slow addition is critical to control the exothermic reaction and prevent over-nitration.
-
Quenching: After the addition is complete, allow the reaction to stir for a designated period (e.g., 1-2 hours) while monitoring its progress (e.g., by TLC). Once complete, carefully pour the reaction mixture over crushed ice.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.
Key Synthetic Transformations: A Hub for Molecular Diversity
The true utility of this compound lies in the independent reactivity of its functional groups, allowing for a modular approach to complex molecule synthesis.
Caption: Key synthetic pathways from the title compound.
A. Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for elaboration.
-
Esterification: Conversion to esters is readily achieved via Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides after conversion to the carboxylate salt.[2] Numerous esters have been synthesized for biological screening.[9][10][11][12]
-
Protocol Insight: The choice of acid catalyst (e.g., H₂SO₄, PTSA) and the removal of water are critical for driving the equilibrium towards the ester product.
-
-
Amidation: The formation of amides is fundamental in drug discovery. Direct condensation with amines is inefficient; therefore, activating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to facilitate the coupling.[2] This reaction opens the door to a vast library of amide-containing target molecules.
-
Reduction to Alcohol: Selective reduction of the carboxylic acid without affecting the nitro group is crucial. Borane in tetrahydrofuran (BH₃/THF) is the reagent of choice for this transformation, as it reacts preferentially with carboxylic acids over nitro groups.[2] This contrasts with harsher reducing agents like LiAlH₄, which would reduce both functionalities. The resulting 1-(6-Nitro-1,3-benzodioxol-5-yl)methanol is another valuable intermediate.[3]
-
Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acyl chloride.[2] This intermediate is not typically isolated but is used in situ to readily form esters, amides, and other acyl derivatives under mild conditions.
B. Transformation of the Nitro Group
The reduction of the nitro group is one of the most powerful transformations of this starting material.
-
Reduction to Amine: The nitro group can be cleanly reduced to a primary amine (NH₂) using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl, or Fe in acetic acid). The product, 6-Amino-1,3-benzodioxole-5-carboxylic acid, is a bifunctional building block. The presence of both an aniline-type amine and a carboxylic acid allows for the construction of diverse heterocyclic systems, such as quinolones and benzoxazines, which are prevalent in pharmacologically active molecules.
Strategic Applications in Drug Discovery and Agrochemicals
The derivatives synthesized from this compound are precursors to a wide range of bioactive molecules.
-
Pharmaceutical Development: The benzodioxole scaffold is a known pharmacophore. By using the described synthetic transformations, chemists can design and synthesize novel compounds for screening as anti-inflammatory, analgesic, antimicrobial, or anticancer agents.[3][13]
-
Agrochemical Research: The structural motifs derived from this starting material are also explored in the development of new herbicides, fungicides, and insecticides.
-
Heterocyclic Synthesis: As highlighted, the 6-amino derivative is a cornerstone for building more complex fused-ring systems, which are of significant interest in medicinal chemistry.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for synthetic innovation. Its trifunctional nature provides a robust and flexible entry point into diverse chemical spaces. The ability to selectively manipulate the carboxylic acid and nitro groups allows for a logical and controlled assembly of complex molecular architectures, making it an indispensable tool for professionals in drug discovery and chemical synthesis. Its well-defined reactivity and stability ensure consistent and reproducible results in multi-step synthetic campaigns.[1]
References
-
Cas no 716-32-5 (this compound) . Autech Industry Co.,Limited. [Link]
-
Selective synthesis of β-nitrated N-heterocycles and N-nitroso-2-alkoxyamine aldehydes from inactivated cyclic amines promoted by tBuONO and oxoammonium salt . Royal Society of Chemistry. [Link]
-
Piperonal . Wikipedia. [Link]
-
THE NITRATION OF PIPERONAL . Journal of the American Chemical Society. [Link]
-
Synthesis of 5-amino-6-nitro-1,3-benzodioxole . PrepChem.com. [Link]
-
Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation . ResearchGate. [Link]
-
1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 . PubChem. [Link]
-
1,3-Benzodioxole-5-carboxylic acid . NIST WebBook. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . National Institutes of Health. [Link]
- Preparation method of piperonal.
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids . Chemical Review and Letters. [Link]
-
21.3 Reactions of Carboxylic Acids . OpenStax. [Link]
-
Synthesis of 5-nitro-1,3-benzodioxole . PrepChem.com. [Link]
-
Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors . Sciencemadness.org. [Link]
Sources
- 1. 716-32-5(this compound) | Kuujia.com [kuujia.com]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. chemimpex.com [chemimpex.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound [716-32-5] | King-Pharm [king-pharm.com]
- 6. This compound | 716-32-5 [chemicalbook.com]
- 7. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 9. guidechem.com [guidechem.com]
- 10. guidechem.com [guidechem.com]
- 11. guidechem.com [guidechem.com]
- 12. guidechem.com [guidechem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Nitro-1,3-benzodioxole-5-carboxylic acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Nitro-1,3-benzodioxole-5-carboxylic acid (also known as 6-nitropiperonylic acid) is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry. Its unique trifecta of functionalities—a benzodioxole ring, a potent electron-withdrawing nitro group, and a versatile carboxylic acid handle—makes it an invaluable building block for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed protocols for its derivatization, empowering researchers to leverage this scaffold in modern drug discovery programs targeting a range of therapeutic areas, including oncology and infectious diseases.
Section 1: Compound Profile and Scientific Rationale
The Benzodioxole Scaffold: More Than a Bystander
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged structure found in numerous natural products and synthetic drugs. Its significance extends beyond providing a rigid framework. It is well-documented for its ability to modulate metabolic pathways, primarily through the inhibition of cytochrome P450 (CYP450) enzymes. This interaction occurs as the methylenedioxy bridge can be oxidatively cleaved to form a reactive carbene species, which then complexes with the heme iron of CYP enzymes. In drug design, this property can be strategically employed to increase the bioavailability and half-life of a co-administered therapeutic agent. Furthermore, recent studies have demonstrated that conjugating 1,3-benzodioxole derivatives to arsenical compounds enhances their anti-tumor efficacy by strongly inhibiting the thioredoxin (Trx) system, which is often over-expressed in cancer cells.[1]
The Nitroaromatic Moiety: A Driver of Biological Activity
The nitro group is a powerful pharmacophore, not merely a passive substituent. As a strong electron-withdrawing group, it significantly alters the electronic landscape of the molecule, influencing its interaction with biological targets.[2] In medicinal chemistry, the nitro group is often exploited for two key properties:
-
Bioreduction: Under the hypoxic conditions characteristic of solid tumors or anaerobic bacteria, the nitro group can undergo enzymatic reduction to form highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates. These can covalently modify DNA and proteins, leading to cell death.[2] This "pro-toxicophore" strategy is a cornerstone of targeted therapies.
-
Modulation of Physicochemical Properties: The nitro group increases the polarity and can influence the hydrogen bonding potential of a molecule, affecting its solubility, permeability, and pharmacokinetic profile.[3]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 716-32-5 | [4][][6][7][8] |
| Molecular Formula | C₈H₅NO₆ | [9] |
| Molecular Weight | 211.13 g/mol | [9] |
| Melting Point | Approx. 240°C | [4] |
| Appearance | Crystalline Solid | |
| InChI Key | ZKYCQWMAGNLHSO-UHFFFAOYSA-N |
Section 2: Synthesis and Handling
General Synthetic Pathway
The synthesis of this compound typically originates from 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). The key transformation is the regioselective nitration of the aromatic ring. The electron-donating nature of the benzodioxole oxygen atoms directs electrophiles to the adjacent positions. The carboxylic acid is a meta-director, deactivating the positions ortho and para to it. This combination of directing effects favors the introduction of the nitro group at the 6-position.
Caption: General synthetic route via nitration.
Protocol: Representative Nitration of a Benzodioxole Precursor
This protocol is adapted from the synthesis of the related compound, 5-nitro-1,3-benzodioxole, and should be optimized for the specific carboxylic acid substrate.[10]
Materials:
-
1,3-Benzodioxole-5-carboxylic acid
-
Glacial Acetic Acid
-
Fuming Nitric Acid (d=1.4 or higher)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve the 1,3-benzodioxole-5-carboxylic acid starting material in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 10-15°C with gentle stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a solution of nitric acid in glacial acetic acid. Caution: This should be done slowly and in a fume hood.
-
Addition: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate should form.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove residual acid, followed by a small amount of cold ethanol.
-
Drying: Dry the product, this compound, under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed to improve purity.
Safety and Handling
-
Hazard Statements: This compound is associated with warnings for skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[9]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Nitrating Agents: Nitrating mixtures are highly corrosive and strong oxidizing agents. Handle with extreme care.
Section 3: Core Applications in Medicinal Chemistry
The true utility of this compound lies in its role as a versatile intermediate. The carboxylic acid group serves as a reactive handle for derivatization, enabling the rapid synthesis of compound libraries for screening.
Workflow: Library Synthesis via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. Reacting the title compound with a diverse panel of primary and secondary amines allows for the systematic exploration of the chemical space around the scaffold, which is critical for developing Structure-Activity Relationships (SAR).
Caption: Workflow for amide library synthesis.
Protocol: Parallel Amide Library Synthesis
Objective: To synthesize a library of amides for biological screening.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (pre-weighed in a 96-well plate format)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine
Procedure (per well/reaction):
-
Stock Solutions: Prepare a stock solution of the carboxylic acid, HATU, and DIPEA in anhydrous DMF.
-
Dispensing: To each well containing a unique amine (1.0 eq), add the stock solution of the carboxylic acid (1.05 eq).
-
Initiation: Add the stock solutions of DIPEA (3.0 eq) and HATU (1.1 eq). Seal the plate and shake at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress of a representative well using Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup: Quench the reactions by adding water. Extract the products into ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Concentrate the solvent under reduced pressure. The crude amides can be submitted for high-throughput screening or purified via preparative HPLC/SFC.
Application: Ester Derivatives as Scaffolds and Prodrugs
Esterification of the carboxylic acid provides another avenue for derivatization. This is useful for creating prodrugs, where an ester moiety can mask the polar carboxylic acid to improve cell permeability and oral bioavailability, later being cleaved by intracellular esterases to release the active drug. Numerous esters of this compound have been synthesized, highlighting its utility as a building block for more complex molecules, including those with thiazolyl, benzoxazolyl, and quinoxalinyl moieties.[11][12][13][14]
Section 4: Structure-Activity Relationship (SAR) Insights
When using this scaffold, several SAR principles should guide library design:
-
The Carboxylic Acid Vector: The derivatization of the carboxylic acid into amides or esters is the primary vector for exploring SAR. The nature of the R-group introduced here will dictate interactions with the target protein, influencing potency and selectivity.
-
Reduction of the Nitro Group: If the intended mechanism of action relies on the bioreduction of the nitro group, modifications that alter the redox potential of the molecule can be explored. Adding further electron-withdrawing or -donating groups elsewhere on the scaffold can fine-tune this property.
-
Modification of the Benzodioxole Ring: While synthetically more challenging, modification of the benzodioxole ring itself (e.g., introducing fluorine atoms as seen in some studies) can alter metabolic stability and target engagement.[1]
Section 5: Conclusion and Future Directions
This compound is a powerful and versatile building block in medicinal chemistry. The combination of its three key functional groups provides a robust platform for generating diverse molecular architectures. Its inherent potential for metabolic modulation and targeted cytotoxicity via the nitro group makes it particularly attractive for developing novel anti-cancer and anti-microbial agents. Future research should continue to explore the conjugation of this scaffold to other pharmacophores to create multi-target ligands and to further investigate the impact of its unique electronic and metabolic properties on drug efficacy and safety.
References
- Cas no 716-32-5 (this compound). Kuujia.com.
- This compound (2-thiophen-2-yl-4-thiazolyl)methyl ester. Molbase.
- CAS 716-32-5 this compound. BOC Sciences.
- This compound (2-phenyl-4-thiazolyl)methyl ester. Guidechem.
- This compound [ 716-32-5 ]. ChemSrc.
- This compound 1,3-benzoxazol-2-ylmethyl ester. Guidechem.
- This compound. Labsolu.
- This compound (3-methyl-2-quinoxalinyl)methyl ester. Guidechem.
- Reyes-Mayorga, J. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- This compound methyl ester [721-00-6]. King-Pharm.
- This compound [716-32-5]. King-Pharm.
- This compound | 716-32-5. ChemicalBook.
- Zhang, Y. et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH.
- Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
Sources
- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 4. 716-32-5(this compound) | Kuujia.com [kuujia.com]
- 6. 716-32-5 this compound [king-pharm.com]
- 7. This compound [716-32-5] | King-Pharm [king-pharm.com]
- 8. This compound | 716-32-5 [chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. guidechem.com [guidechem.com]
The Strategic Utility of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. 6-Nitro-1,3-benzodioxole-5-carboxylic acid stands out as a particularly valuable starting material.[1] Its structure is a confluence of key functional groups that impart both reactivity and the potential for a wide range of biological activities. The benzodioxole moiety is a common motif in numerous natural products and pharmacologically active compounds, known to interact with various biological targets.[2] The presence of a carboxylic acid group provides a convenient handle for derivatization, most commonly through the formation of amides and esters.[3] Furthermore, the electron-withdrawing nitro group not only influences the electronic properties of the aromatic ring but also serves as a precursor for the corresponding amine, opening up another avenue for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of bioactive molecules, with a focus on anticancer and antimicrobial agents.
Chemical Properties and Synthetic Versatility
This compound is a crystalline solid with the molecular formula C₈H₅NO₆ and a molecular weight of 211.13 g/mol .[1] The strategic placement of the nitro and carboxylic acid groups on the benzodioxole ring system makes it a versatile building block for several reasons:
-
Amide and Ester Formation: The carboxylic acid functionality is readily converted to amides and esters through standard coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This transformation is crucial as it introduces a nucleophilic center, which can be further derivatized through reactions such as acylation, alkylation, and sulfonylation, exponentially increasing the chemical space that can be explored.
-
Influence on Biological Activity: The nitroaromatic scaffold is a known pharmacophore in various clinically used drugs. In the context of cancer therapy, nitro-containing compounds can act as hypoxia-activated prodrugs, where the low oxygen environment of solid tumors facilitates the reduction of the nitro group to cytotoxic species.
The following sections will provide detailed protocols for the synthesis of representative bioactive molecules derived from this compound and discuss their biological evaluation.
Synthesis of Bioactive N-Aryl-6-nitro-1,3-benzodioxole-5-carboxamides
The synthesis of N-aryl-6-nitro-1,3-benzodioxole-5-carboxamides is a foundational step in the development of novel anticancer and antimicrobial agents. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of N-Aryl-6-nitro-1,3-benzodioxole-5-carboxamides.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-6-nitro-1,3-benzodioxole-5-carboxamide
This protocol details the synthesis of a representative N-aryl-6-nitro-1,3-benzodioxole-5-carboxamide, a class of compounds that has shown promise as anticancer agents.
Materials:
-
This compound
-
4-Chloroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and DMAP (0.1 eq).
-
Activation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: Add 4-chloroaniline (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-(4-chlorophenyl)-6-nitro-1,3-benzodioxole-5-carboxamide.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of 6-Nitro-1,3-benzodioxole-5-carboxamide Derivatives
Derivatives of this compound have been investigated for a range of biological activities, with anticancer and antimicrobial properties being of particular interest.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzodioxole derivatives against various cancer cell lines. The presence of the nitro group can enhance this activity, potentially through bioreductive activation in the hypoxic environment of tumors.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-aryl-benzimidazole derivatives | Multiple | 1.84 - 10.28 | [4] |
| N-phenyl-isoxazole carboxamides | Colon (CT-26) | ~6.5 (converted from 2.5 µg/mL) | [5] |
| Tetrahydroisoquinolines | Pancreatic (PACA2) | 25.9 - 73.4 | |
| Tetrahydroisoquinolines | Lung (A549) | 34.9 - 57.6 |
Mechanism of Anticancer Action: A Focus on Microtubule Disruption and Hypoxia-Activated Prodrugs
The anticancer mechanism of nitroaromatic compounds is often multifaceted. One proposed mechanism for certain nitro-containing heterocycles is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Another significant mechanism, particularly relevant for solid tumors, is the concept of hypoxia-activated prodrugs.
Caption: Hypoxia-activated prodrug mechanism of nitroaromatic anticancer agents.
In the low-oxygen environment characteristic of many solid tumors, endogenous nitroreductase enzymes can reduce the nitro group of the 6-nitro-1,3-benzodioxole derivative to a highly reactive nitro radical anion. This radical species can then undergo further transformations to generate cytotoxic metabolites that can induce DNA damage and trigger apoptosis, leading to selective cancer cell death.
Antimicrobial Activity
The 1,3-benzodioxole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
| Compound Class | Pathogen | Activity | Reference |
| Benzimidazole derivatives | E. coli, S. aureus | MIC: 2-16 µg/mL | [4] |
| Schiff base derivatives | E. coli, P. aeruginosa, S. aureus (MRSA) | Inhibition Zone | [6] |
| Peptidyl derivatives | Bacillus subtilis | Growth promotion/inhibition | [7] |
The antimicrobial mechanism of these compounds can vary, but some studies suggest that they may act by inhibiting essential bacterial enzymes. For instance, some Schiff base derivatives of 1,3-benzodioxole have been predicted to bind to and inhibit the bacterial FabH enzyme, which is crucial for fatty acid biosynthesis.[6]
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of bioactive molecules. The straightforward derivatization of its carboxylic acid and nitro functionalities allows for the systematic exploration of structure-activity relationships, leading to the identification of potent anticancer and antimicrobial agents. The protocols and data presented in this application note provide a solid foundation for researchers to embark on the synthesis and evaluation of novel compounds based on this promising scaffold. Future research in this area could focus on the synthesis of dual-action agents with both anticancer and antimicrobial properties, as well as the further elucidation of their mechanisms of action to guide the rational design of next-generation therapeutics.
References
-
Jain, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23527-23546. [Link]
-
Kandagatla, S. K., et al. (2014). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. American Journal of Cancer Biology, 2(1), 14-26. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Substituents. ACS Omega, 3(11), 16091-16104. [Link]
-
Tran, T. H., et al. (2020). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate. [Link]
-
Liu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(13), 3998. [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
-
Lee, Y. R., & Kim, J. H. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 25(10), 1565-1568. [Link]
-
Hooda, J., et al. (2019). In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1-(3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic Acid. Indian Journal of Pharmaceutical Education and Research, 53(3s), s437-s450. [Link]
-
da Silva, A. B. F., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33, 1149-1188. [Link]
-
Guccione, S., et al. (1994). Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. Il Farmaco, 49(5), 333-336. [Link]
-
ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[4][5][7] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Gas-Phase Fragmentation of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid by Mass Spectrometry
Abstract
This application note provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 6-Nitro-1,3-benzodioxole-5-carboxylic acid. In the absence of direct experimental spectra in publicly available databases, this document synthesizes established fragmentation principles for nitroaromatic compounds, carboxylic acids, and benzodioxole derivatives to construct a predictive fragmentation map. Methodologies for sample preparation and instrumental analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS) are detailed for both negative and positive ion modes, with a primary focus on the more informative negative ion mode. This guide is intended for researchers in analytical chemistry, pharmacology, and drug development engaged in the structural characterization of related small molecules.
Introduction: The Structural Context
This compound, also known as 6-nitropiperonylic acid, is a multifaceted organic molecule featuring three key functional groups that dictate its behavior in a mass spectrometer: a nitroaromatic system, a carboxylic acid, and a benzodioxole ring. Understanding the interplay of these groups under ionization and collision-induced dissociation (CID) is crucial for its unambiguous identification and structural elucidation in complex matrices.
-
Carboxylic Acid Moiety: This acidic group makes the molecule highly amenable to analysis by negative ion mode electrospray ionization (ESI), where it readily deprotonates to form the [M-H]⁻ ion.[1] In both positive and negative modes, it is a primary site for fragmentation, often leading to the neutral loss of water (H₂O) or carbon dioxide (CO₂).
-
Nitroaromatic System: The strongly electron-withdrawing nitro group influences the electronic environment of the aromatic ring and provides characteristic fragmentation pathways. Common losses include nitric oxide (NO) and nitrogen dioxide (NO₂), which are diagnostic for this functional group.[2]
-
Benzodioxole Ring: The 1,3-benzodioxole group is a common substituent in natural products and synthetic compounds.[3] Its fragmentation can involve cleavage within the dioxole ring or losses of small neutral molecules.
This document will explore the predicted fragmentation pathways in both negative and positive ion modes, offering a logical framework for interpreting the mass spectrum of this molecule.
Predicted Fragmentation Pathways
Given the molecular structure, analysis in negative ion mode is expected to be more sensitive and yield a more structurally informative fragmentation pattern due to the acidic nature of the carboxylic acid.
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode ESI, this compound (Molecular Weight: 211.12 g/mol ) is expected to readily deprotonate to form the molecular anion [M-H]⁻ at m/z 210.
Primary Fragmentation: The most facile fragmentation of the [M-H]⁻ ion is anticipated to be the loss of carbon dioxide (decarboxylation), a common fragmentation pathway for deprotonated carboxylic acids.[4]
-
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
-
m/z 210 → m/z 166 + 44 Da
-
Secondary Fragmentation: The resulting ion at m/z 166 is a nitrated benzodioxole anion. This species is expected to undergo further fragmentation characteristic of nitroaromatic compounds.
-
Loss of NO₂: A prominent fragmentation would be the loss of a nitrogen dioxide radical.
-
m/z 166 → m/z 120 + 46 Da
-
-
Loss of NO: The loss of a nitric oxide radical is another possibility.
-
m/z 166 → m/z 136 + 30 Da
-
The following Graphviz diagram illustrates the predicted primary fragmentation cascade in negative ion mode.
Caption: Predicted ESI- fragmentation pathway of this compound.
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, the molecule is expected to protonate, likely on the carboxylic acid or nitro group, to form the [M+H]⁺ ion at m/z 212. Fragmentation in this mode may be less structurally diagnostic than in negative mode.
Primary Fragmentation:
-
Loss of Water: A common initial fragmentation for protonated carboxylic acids is the neutral loss of water.
-
[M+H]⁺ → [M+H-H₂O]⁺ + H₂O
-
m/z 212 → m/z 194 + 18 Da
-
-
-
Loss of Formic Acid: Another possibility is the loss of the entire carboxylic acid group as formic acid.
-
[M+H]⁺ → [M+H-HCOOH]⁺ + HCOOH
-
m/z 212 → m/z 166 + 46 Da
-
-
Secondary Fragmentation: The fragment at m/z 194 (an acylium ion) could subsequently lose carbon monoxide.
-
[M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺ + CO
-
m/z 194 → m/z 166 + 28 Da
-
The following Graphviz diagram illustrates the predicted primary fragmentation cascade in positive ion mode.
Caption: Predicted ESI+ fragmentation pathway of this compound.
Summary of Predicted Fragment Ions
The following tables summarize the major predicted fragment ions for this compound in both negative and positive ESI-MS/MS.
Table 1: Predicted Fragment Ions in Negative Ion Mode (ESI-)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 210 | 166 | CO₂ (44 Da) | Deprotonated 5-nitro-1,3-benzodioxole |
| 166 | 120 | NO₂ (46 Da) | Anion of 1,3-benzodioxole |
| 166 | 136 | NO (30 Da) | Anion of 5-oxo-1,3-benzodioxole |
Table 2: Predicted Fragment Ions in Positive Ion Mode (ESI+)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 212 | 194 | H₂O (18 Da) | 6-Nitro-1,3-benzodioxole-5-carbonylium |
| 212 | 166 | HCOOH (46 Da) | Protonated 5-nitro-1,3-benzodioxole |
| 194 | 166 | CO (28 Da) | Protonated 5-nitro-1,3-benzodioxole |
Experimental Protocol
This section outlines a general protocol for the analysis of this compound using a standard high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography) to desired concentrations (e.g., 1 µg/mL to 10 ng/mL).
-
Complex Matrix Samples (e.g., biological fluids, environmental extracts): Perform a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and remove interfering matrix components.[5][6] The final extract should be reconstituted in the initial mobile phase.[7]
HPLC-MS/MS Analysis
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Table 3: Suggested HPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale/Notes |
| HPLC System | ||
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar aromatic acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation in positive mode and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute the compound; should be optimized. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | Can be adjusted based on sample concentration and sensitivity. |
| Mass Spectrometer | ||
| Ionization Mode | ESI, Negative and Positive | Analyze in both modes; negative mode is predicted to be more sensitive. |
| Capillary Voltage | -3.5 kV (Negative), +4.0 kV (Positive) | Typical starting values; optimize for maximum signal. |
| Source Temperature | 120 °C | A lower temperature to prevent thermal degradation. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from droplets. |
| Cone Gas Flow | 50 L/hr | Assists in nebulization. |
| Desolvation Gas Flow | 600 L/hr | Facilitates solvent evaporation. |
| Collision Gas | Argon | An inert gas for CID. |
| MS1 Scan Range | m/z 50-300 | To observe the precursor ion. |
| MS/MS Experiment | Product ion scan of m/z 210 (Negative) and m/z 212 (Positive) | To generate fragmentation spectra. |
| Collision Energy | Ramped 10-40 eV | A range of collision energies should be tested to observe both primary and secondary fragments. |
Data Analysis Workflow
The following diagram outlines the logical steps for acquiring and interpreting the mass spectrometry data.
Caption: Workflow for the analysis and structural elucidation of this compound.
Conclusion
This application note provides a predictive framework for the mass spectrometric fragmentation of this compound. The analysis in negative ion mode is anticipated to be particularly informative, with a characteristic primary loss of carbon dioxide followed by fragmentation of the nitro group. The provided experimental protocols offer a robust starting point for researchers aiming to identify and characterize this molecule and its analogues. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other small aromatic molecules containing similar functional groups.
References
-
A Tutorial in Small Molecule Identification via Electrospray Ionization-Mass Spectrometry: The Practical Art of Structural Elucidation. (n.d.). In PMC. Retrieved January 18, 2026, from [Link]
-
1,3-Benzodioxole-5-carboxylic acid | C8H6O4. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
1,3-Benzodioxole, 5-nitro- | C7H5NO4. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]
-
(A) Fragmentation pathway of compound 6. (B) Proposed fragmentation mechanism for the elimination product ion from protonated nitrosamine 6. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
-
Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. (2003, February 1). In ACS Publications. Retrieved January 18, 2026, from [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2019, July 16). In ACS Publications. Retrieved January 18, 2026, from [Link]
-
Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. (2012, October 1). In ResearchGate. Retrieved January 18, 2026, from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016, January 1). In RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. (2021, March 16). In NIH. Retrieved January 18, 2026, from [Link]
-
Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. (n.d.). In The Research Repository @ WVU. Retrieved January 18, 2026, from [Link]
-
Electrospray Ionization Mass Spectrometry. (2023, August 29). In Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (n.d.). In PMC. Retrieved January 18, 2026, from [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved January 18, 2026, from [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). In Organomation. Retrieved January 18, 2026, from [Link]
-
On-Demand Mass Spectrometry Analysis by Miniature Mass Spectrometer. (2021, April 5). In ACS Publications. Retrieved January 18, 2026, from [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). In PMC. Retrieved January 18, 2026, from [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). In YouTube. Retrieved January 18, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 18, 2026, from [Link]
-
EPA/NIH Mass Spectral Data Base. (n.d.). In GovInfo. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
Application Notes and Protocols for the Analysis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid by HPLC and GC-MS
Introduction: The Significance of 6-Nitro-1,3-benzodioxole-5-carboxylic acid Analysis
This compound (CAS No: 716-32-5), with the molecular formula C₈H₅NO₆ and a molecular weight of 211.13 g/mol , is a key chemical intermediate.[1][2] Its structural framework, featuring a nitro group and a carboxylic acid moiety on a benzodioxole scaffold, makes it a valuable precursor in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of downstream products. Therefore, robust and reliable analytical methods are essential for its characterization in research, development, and quality control settings.
This document provides detailed application notes and validated protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be stability-indicating, ensuring that the analyte can be accurately quantified in the presence of its potential impurities and degradation products.[3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this analyte due to its polar functional groups.[5]
Causality in HPLC Method Design
The selection of a C18 column is based on its widespread applicability and effectiveness in retaining moderately polar aromatic compounds through hydrophobic interactions.[6] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the target analyte while also separating it from both more polar and less polar impurities.[7] The addition of formic acid to the aqueous phase is crucial; it lowers the pH, ensuring that the carboxylic acid group of the analyte remains in its protonated (less polar) form, which leads to better retention, improved peak shape, and enhanced reproducibility on a reversed-phase column. UV detection is selected due to the presence of the nitroaromatic chromophore, which provides strong absorbance, enabling high sensitivity.[2]
Visual Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (reagent grade).
-
Reference standard of this compound (purity >98%).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Prepare a series of working standards by serial dilution for linearity assessment.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank, followed by the standard solutions and then the sample solutions.
-
-
Method Validation:
-
The method should be validated according to ICH Q2(R2) guidelines.[8]
-
Validation parameters should include specificity (using forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9]
-
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For compounds with sufficient volatility and thermal stability, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. However, the carboxylic acid group in this compound makes it polar and non-volatile, necessitating a derivatization step to make it amenable to GC analysis.[10]
Causality in GC-MS Method Design
Direct injection of the free carboxylic acid would result in poor peak shape and potential thermal degradation in the hot GC inlet.[11] Derivatization is therefore essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is a robust and widely used method.[12][13] This reaction replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, creating a more volatile and thermally stable TMS-ester.[14] This derivative can then be easily vaporized and chromatographed. A standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating such derivatives. Mass spectrometry in electron ionization (EI) mode provides characteristic fragmentation patterns for structural confirmation and quantification.
Visual Workflow: GC-MS Analysis with Derivatization
Caption: Workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol (with Silylation)
Objective: To develop a sensitive and specific GC-MS method for the quantification of this compound following silylation.
Instrumentation and Materials:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile (derivatization grade).
-
Reference standard of this compound (purity >98%).
GC-MS Conditions:
| Parameter | Recommended Setting |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification. |
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the material.
-
Add 100 µL of BSTFA + 1% TMCS.[15]
-
Cap the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven.[16]
-
Allow the vial to cool to room temperature before injection.
-
-
Analysis:
-
Inject 1 µL of the cooled, derivatized solution into the GC-MS system.
-
Acquire data in full scan mode to identify the TMS-ester of the analyte and its characteristic fragment ions. The molecular ion of the TMS derivative would be at m/z 283.
-
For quantitative analysis, develop a SIM method monitoring characteristic ions (e.g., the molecular ion and major fragment ions) to enhance sensitivity and selectivity.
-
-
Method Validation:
-
As with the HPLC method, validation should be performed in accordance with ICH guidelines.[17][18]
-
Key parameters include specificity, linearity over the desired concentration range, accuracy (recovery studies), precision, LOD, and LOQ. The stability of the derivatized sample should also be assessed.
-
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust, reliable, and scientifically-grounded approaches for the analysis of this compound. The HPLC method is ideal for direct analysis, offering a stability-indicating assay suitable for quality control and purity assessments. The GC-MS method, incorporating a necessary derivatization step, provides an orthogonal technique with high specificity and structural confirmation capabilities. The choice between these methods will depend on the specific analytical challenge, available instrumentation, and the required level of structural information. Both protocols are designed with a foundation in established chromatographic principles and adhere to the rigorous standards of analytical method validation, ensuring their suitability for researchers, scientists, and drug development professionals.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Available at: [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]
- Blau, K., & Halket, J. M. (Eds.). (1993).
-
ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. Available at: [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics.
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
- H. J. Ritchie & D. T. Coker. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Available at: [Link]
-
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole-5-carboxylic acid.
-
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. Available at: [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
-
NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. irjpms.com [irjpms.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. jordilabs.com [jordilabs.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 13. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.st [sci-hub.st]
Anwendungs- und Protokollleitfaden: Derivatisierung von 6-Nitro-1,3-benzodioxol-5-carbonsäure für Folgereaktionen
Verfasst von: Gemini, Senior Application Scientist
Datum: 18. Januar 2026
Zusammenfassung
Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die chemische Derivatisierung von 6-Nitro-1,3-benzodioxol-5-carbonsäure, auch bekannt als 6-Nitropiperonylsäure. Diese Verbindung ist ein wertvoller Baustein in der medizinischen Chemie und der organischen Synthese, dessen volles Potenzial durch die gezielte Modifikation seiner Carbonsäuregruppe erschlossen wird.[1][2] Die hier beschriebenen Methoden – Esterifizierung, Amidierung und die Synthese von Acylchloriden – sind grundlegende Transformationen, die den Weg für die Synthese komplexer Moleküle mit potenzieller biologischer Aktivität ebnen. Jedes Protokoll wird durch eine Erläuterung der zugrunde liegenden chemischen Prinzipien und strategischen Überlegungen zur Optimierung von Reaktionsbedingungen und Ausbeuten ergänzt.
Einführung: Die strategische Bedeutung von 6-Nitro-1,3-benzodioxol-5-carbonsäure
6-Nitro-1,3-benzodioxol-5-carbonsäure (CAS: 716-32-5) ist ein aromatisches Carbonsäurederivat, das durch die Kombination eines Benzodioxol-Ringsystems mit einer Nitrogruppe in ortho-Position zur Carboxylgruppe gekennzeichnet ist.[1][3][4][5] Diese einzigartige Anordnung elektronenziehender (Nitrogruppe) und elektronenschiebender (Benzodioxol-Rest) Substituenten verleiht dem Molekül eine definierte Reaktivität und macht es zu einem vielseitigen Zwischenprodukt.[1]
Die Derivatisierung der Carbonsäurefunktion ist der Schlüssel zur Integration dieses Moleküls in komplexere Strukturen. Die Umwandlung in Ester, Amide oder hochreaktive Acylchloride ermöglicht Kupplungsreaktionen zur Bildung neuer Kohlenstoff-Sauerstoff- oder Kohlenstoff-Stickstoff-Bindungen, die für die Entwicklung von Pharmazeutika und Agrochemikalien von zentraler Bedeutung sind.[1][2] Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll als praktische Ressource für die Laborarbeit dienen.
Fundamentale Derivatisierungsstrategien
Die Carbonsäuregruppe ist der primäre Angriffspunkt für chemische Modifikationen. Die drei wichtigsten und am weitesten verbreiteten Strategien werden im Folgenden detailliert beschrieben.
Die Umwandlung in Ester ist eine gängige Methode, um die Polarität zu modifizieren, die Löslichkeit zu verbessern oder eine Schutzgruppe einzuführen. Die Fischer-Veresterung ist hierfür die klassische und kostengünstigste Methode.[6]
Wissenschaftliches Prinzip: Die Fischer-Veresterung ist eine säurekatalysierte Gleichgewichtsreaktion zwischen einer Carbonsäure und einem Alkohol.[6] Der Alkohol dient typischerweise sowohl als Reagenz als auch als Lösungsmittel und wird in großem Überschuss eingesetzt, um das Gleichgewicht in Richtung des Esterprodukts zu verschieben. Der Säurekatalysator (z. B. H₂SO₄) protoniert das Carbonyl-Sauerstoffatom der Carbonsäure, was die Elektrophilie des Carbonyl-Kohlenstoffatoms drastisch erhöht und den nukleophilen Angriff durch den Alkohol ermöglicht.[6]
Experimentelles Protokoll: Fischer-Veresterung
-
Vorbereitung: In einem trockenen Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, wird 6-Nitro-1,3-benzodioxol-5-carbonsäure (1,0 Äquiv.) im gewünschten Alkohol (z. B. Methanol oder Ethanol, 20–50 Äquiv.) suspendiert.
-
Katalysatorzugabe: Unter Rühren werden langsam 2-5 mol% konzentrierte Schwefelsäure (H₂SO₄) oder eine vergleichbare starke Säure wie p-Toluolsulfonsäure (TsOH) hinzugefügt.
-
Reaktion: Die Mischung wird für 4-12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung: Nach dem Abkühlen wird der überschüssige Alkohol unter reduziertem Druck entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und vorsichtig mit einer gesättigten Natriumbicarbonatlösung gewaschen, um die Säure zu neutralisieren. Anschließend wird mit Wasser und einer gesättigten Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um den reinen Ester zu erhalten.[7]
Tabelle 1: Typische Reaktionsparameter für die Veresterung
| Reagenz | Molekulargewicht ( g/mol ) | Äquivalente | Typische Menge (Beispiel) |
| 6-Nitro-1,3-benzodioxol-5-carbonsäure | 211.13[3] | 1.0 | 2.11 g (10 mmol) |
| Methanol | 32.04 | 20-50 | 8.0 g (250 mmol, ~10 mL) |
| Konzentrierte H₂SO₄ | 98.08 | 0.02-0.05 | ~0.05 g (0.5 mmol, ~2-3 Tropfen) |
Diagramm 1: Arbeitsablauf der Fischer-Veresterung
Bildunterschrift: Schematischer Arbeitsablauf der säurekatalysierten Veresterung.
Die Amidbindung ist ein zentrales Strukturelement in Peptiden, Proteinen und zahlreichen pharmazeutischen Wirkstoffen.[8] Die direkte Reaktion einer Carbonsäure mit einem Amin ist thermodynamisch ungünstig. Daher ist die Aktivierung der Carbonsäuregruppe vor der Zugabe des Amins erforderlich.
Wissenschaftliches Prinzip: Carbonsäure-aktivierende Reagenzien, wie Carbodiimide (z. B. DCC, EDC), wandeln die Carbonsäure in ein hochreaktives Zwischenprodukt um (z. B. ein O-Acylisoharnstoff-Intermediat). Dieses Intermediat reagiert schnell mit einem primären oder sekundären Amin unter Bildung der stabilen Amidbindung.[8] Zusätze wie Hydroxybenzotriazol (HOBt) werden häufig eingesetzt, um die Bildung von Nebenprodukten zu unterdrücken und die Effizienz der Kupplung zu steigern.[8][9]
Experimentelles Protokoll: EDC/HOBt-vermittelte Amidkupplung
-
Vorbereitung: In einem trockenen Rundkolben wird 6-Nitro-1,3-benzodioxol-5-carbonsäure (1,0 Äquiv.) und 1-Hydroxybenzotriazol (HOBt, 1,1 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.
-
Aktivierung: Die Lösung wird auf 0 °C in einem Eisbad abgekühlt. Anschließend wird 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC, 1,1 Äquiv.) portionsweise zugegeben. Die Mischung wird für 15-30 Minuten bei 0 °C gerührt, um den aktiven Ester zu bilden.
-
Kupplung: Das gewünschte Amin (1,0-1,2 Äquiv.), gelöst in einer minimalen Menge des Reaktionslösungsmittels, wird langsam zur Reaktionsmischung gegeben.
-
Reaktion: Das Eisbad wird entfernt, und die Reaktion wird für 12-24 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden nacheinander mit einer verdünnten Säure (z. B. 1 M HCl), einer gesättigten Natriumbicarbonatlösung und einer gesättigten Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Tabelle 2: Typische Reaktionsparameter für die Amidkupplung
| Reagenz | Molekulargewicht ( g/mol ) | Äquivalente | Typische Menge (Beispiel) |
| 6-Nitro-1,3-benzodioxol-5-carbonsäure | 211.13 | 1.0 | 1.06 g (5 mmol) |
| EDC (EDC·HCl) | 191.70 | 1.1 | 1.05 g (5.5 mmol) |
| HOBt (HOBt·H₂O) | 153.14 | 1.1 | 0.84 g (5.5 mmol) |
| Primäres/Sekundäres Amin | Variabel | 1.0-1.2 | 5.0-6.0 mmol |
| DCM / DMF | - | Lösungsmittel | 20-30 mL |
Diagramm 2: Arbeitsablauf der Amidkupplung
Bildunterschrift: Prozessablauf der EDC/HOBt-vermittelten Amidbildung.
Acylchloride sind äußerst reaktive Derivate von Carbonsäuren und dienen als potente elektrophile Bausteine für eine Vielzahl von Folgereaktionen, einschließlich Veresterungen, Amidierungen und Friedel-Crafts-Acylierungen.[10][11]
Wissenschaftliches Prinzip: Thionylchlorid (SOCl₂) ist ein gängiges Reagenz zur Umwandlung von Carbonsäuren in Acylchloride.[11][12] Die Reaktion verläuft unter Bildung von gasförmigen Nebenprodukten, Schwefeldioxid (SO₂) und Chlorwasserstoff (HCl), was die Aufreinigung des Produkts erheblich vereinfacht, da diese Gase leicht aus dem Reaktionsgemisch entfernt werden können.[12][13]
Experimentelles Protokoll: Synthese des Acylchlorids
Warnung: Thionylchlorid ist toxisch und korrosiv. Alle Arbeiten müssen in einem gut funktionierenden Abzug unter Schutzmaßnahmen durchgeführt werden.[14]
-
Vorbereitung: In einem trockenen, mit einem Rückflusskühler und einem Gasauslass (verbunden mit einer Gaswaschflasche zur Neutralisation von HCl) ausgestatteten Rundkolben wird 6-Nitro-1,3-benzodioxol-5-carbonsäure (1,0 Äquiv.) vorgelegt.
-
Reagenzzugabe: Thionylchlorid (SOCl₂, 2-5 Äquiv.) wird vorsichtig zugegeben. Alternativ kann die Reaktion in einem inerten Lösungsmittel wie Toluol oder Dichlormethan durchgeführt werden, dem das Thionylchlorid zugesetzt wird. Eine katalytische Menge DMF (1-2 Tropfen) kann die Reaktion beschleunigen.
-
Reaktion: Die Mischung wird für 1-3 Stunden bei Raumtemperatur gerührt oder vorsichtig auf 50-70 °C erhitzt, bis die Gasentwicklung aufhört. Der Abschluss der Reaktion kann daran erkannt werden, dass sich das feste Ausgangsmaterial vollständig gelöst hat.
-
Isolierung: Überschüssiges Thionylchlorid und das Lösungsmittel werden unter reduziertem Druck abdestilliert. Dies sollte sorgfältig geschehen, um das Produkt nicht zu verlieren.
-
Verwendung: Das resultierende rohe Acylchlorid ist oft ausreichend rein für die direkte Verwendung in der nächsten Reaktionsstufe. Es ist feuchtigkeitsempfindlich und sollte unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) gehandhabt werden.
Tabelle 3: Typische Reaktionsparameter für die Acylchlorid-Bildung
| Reagenz | Molekulargewicht ( g/mol ) | Äquivalente | Typische Menge (Beispiel) |
| 6-Nitro-1,3-benzodioxol-5-carbonsäure | 211.13 | 1.0 | 2.11 g (10 mmol) |
| Thionylchlorid (SOCl₂) | 118.97 | 2-5 | 2.4-6.0 g (20-50 mmol) |
| DMF (katalytisch) | 73.09 | ~0.01 | 1-2 Tropfen |
Diagramm 3: Arbeitsablauf der Acylchlorid-Synthese und -Anwendung
Bildunterschrift: Zweistufiger Prozess: Synthese des Acylchlorids und dessen direkte Umsetzung.
Schlussfolgerung
Die Derivatisierung von 6-Nitro-1,3-benzodioxol-5-carbonsäure ist ein entscheidender Schritt, um dessen Potenzial als vielseitiger chemischer Baustein auszuschöpfen. Die in diesem Leitfaden beschriebenen robusten und reproduzierbaren Protokolle für die Veresterung, Amidierung und Acylchlorid-Bildung bieten Forschern eine solide Grundlage für die Synthese neuer und komplexer Moleküle. Die Wahl der Methode hängt vom spezifischen synthetischen Ziel ab, wobei jede Strategie einzigartige Vorteile in Bezug auf Reaktivität, Anwendungsbereich und experimentelle Durchführbarkeit bietet. Ein fundiertes Verständnis der zugrunde liegenden Mechanismen ist unerlässlich, um diese Reaktionen erfolgreich zu optimieren und das volle Potenzial dieses wertvollen Zwischenprodukts in der Wirkstoffforschung und darüber hinaus zu erschließen.
Referenzen
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. URL: [Link]
-
6Nitro1,3-benzodioxole-4-carbaldehyde | Request PDF. ResearchGate. URL: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. URL: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. URL: [Link]
-
Acyl chloride. Wikipedia. URL: [Link]
-
Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com. URL: [Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide. URL: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. URL: [Link]
-
Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. National Institutes of Health (NIH). URL: [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. URL: [Link]
-
Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. URL: [Link]
-
Acid chloride formation. Khan Academy. URL: [Link]
Sources
- 1. 716-32-5(6-Nitro-1,3-benzodioxole-5-carboxylic Acid) | Kuujia.com [kuujia.com]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 716-32-5 this compound [king-pharm.com]
- 5. This compound | 716-32-5 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound methyl ester [721-00-6] | King-Pharm [king-pharm.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Nitro-1,3-benzodioxole-5-carboxylic acid in Materials Science
For correspondence:
Abstract
This technical guide provides detailed application notes and protocols for the utilization of 6-Nitro-1,3-benzodioxole-5-carboxylic acid in advanced materials science. While direct, peer-reviewed applications of this specific molecule in materials science are not extensively documented, its unique molecular architecture, featuring a rigid benzodioxole core, an electron-withdrawing nitro group, and a versatile carboxylic acid functional group, makes it a highly promising building block for the synthesis of novel functional materials. This document outlines its potential as a linker in the formation of crystalline Metal-Organic Frameworks (MOFs) and as a monomer for the synthesis of high-performance polymers with potential applications in nonlinear optics and thermally stable coatings. The protocols provided are based on established synthetic methodologies for analogous materials and are intended to serve as a foundational guide for researchers exploring the capabilities of this versatile compound.
Introduction: The Potential of a Multifunctional Building Block
This compound is a nitro-substituted benzodioxole derivative that offers significant versatility in synthetic chemistry.[1] Its structure uniquely combines electron-withdrawing nitro and electron-donating dioxole groups, making it a valuable intermediate for the construction of complex heterocyclic compounds.[1] The presence of the carboxylic acid moiety enhances its reactivity, allowing for straightforward derivatization through esterification, amidation, and coordination with metal centers.[1]
From a materials science perspective, the key attributes of this compound are:
-
Rigid Aromatic Core: The benzodioxole scaffold provides a rigid and planar structural element, which is crucial for creating well-defined and porous architectures in materials like MOFs and for ensuring dimensional stability in polymers.
-
Carboxylic Acid Functionality: This group serves as a primary reactive site for coordination to metal ions to form MOFs or for polymerization reactions (e.g., polyesterification, polyamidation).
-
Nitro Group: The strongly electron-withdrawing nature of the nitro group can impart unique electronic properties to the resulting materials, such as enhanced thermal stability and potential for nonlinear optical (NLO) activity. The nitro group can also serve as a handle for further functionalization.
These features position this compound as a compelling candidate for the development of next-generation materials.
Physicochemical Properties
A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 716-32-5 | [2][3][] |
| Molecular Formula | C₈H₅NO₆ | [2][3] |
| Molecular Weight | 211.13 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | Data not readily available | - |
| Boiling Point | Data not readily available | - |
| Solubility | Soluble in many organic solvents | - |
Application in Metal-Organic Frameworks (MOFs)
The dicarboxylate linker is a well-established component in the synthesis of robust MOFs, such as the widely studied MOF-5, which utilizes terephthalic acid. The rigid structure and coordinating carboxylic acid group of this compound make it an excellent candidate for a linker in novel MOF architectures. The presence of the nitro group can introduce functionality into the pores of the MOF, potentially leading to materials with enhanced gas sorption selectivity, catalytic activity, or sensing capabilities.
Rationale for Use as a MOF Linker
The design of MOFs allows for the tuning of properties by judiciously selecting the organic linkers and metal nodes. The use of this compound as a linker is predicted to yield MOFs with the following characteristics:
-
High Porosity and Surface Area: The rigid nature of the linker can lead to the formation of stable, porous frameworks.
-
Functionalized Pores: The nitro groups lining the pores can create specific binding sites for guest molecules, enhancing selectivity in gas separation or storage applications.
-
Catalytic Activity: The electron-deficient aromatic ring due to the nitro group could potentially act as a catalytic site for certain organic transformations.
Protocol for the Synthesis of a Hypothetical MOF (GEM-MOF-1)
This protocol describes the solvothermal synthesis of a hypothetical MOF, designated GEM-MOF-1, using this compound and zinc nitrate hexahydrate.
Materials:
-
This compound (0.1 mmol, 21.1 mg)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.15 mmol, 44.6 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve this compound and zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/min.
-
Colorless or pale-yellow crystals of GEM-MOF-1 should be formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Immerse the crystals in fresh chloroform for 24 hours to exchange the DMF solvent molecules within the pores.
-
Decant the chloroform and dry the crystals under vacuum at 150 °C for 12 hours to activate the MOF.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Adsorption (N₂ at 77 K): To determine the surface area and pore volume.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.
Application in High-Performance Polymers
The combination of a rigid aromatic backbone and a polar nitro group makes this compound an attractive monomer for the synthesis of high-performance polymers. These polymers are expected to exhibit high thermal stability, good mechanical properties, and potentially interesting optical properties.
Rationale for Use in Polymer Synthesis
-
Thermal Stability: The incorporation of aromatic and heterocyclic rings into a polymer backbone is a well-established strategy for enhancing thermal stability. The nitro group can further increase intermolecular forces, contributing to a higher glass transition temperature (Tg) and decomposition temperature.
-
Nonlinear Optical (NLO) Properties: Organic materials with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO properties. The benzodioxole unit can act as a mild electron donor, while the nitro group is a strong electron acceptor, creating a "push-pull" system that is favorable for second-order NLO activity.
-
Processability: The carboxylic acid group allows for a variety of polymerization reactions, including polyesterification and polyamidation, which are generally scalable and can lead to processable polymers.
Protocol for the Synthesis of a Hypothetical High-Performance Polyester (GEM-POLY-1)
This protocol describes the synthesis of a hypothetical polyester, GEM-POLY-1, via direct polycondensation of this compound with a commercially available diol, 4,4'-(hexafluoroisopropylidene)diphenol (BPAF). The use of a fluorinated diol is intended to enhance solubility and maintain a high glass transition temperature.
Materials:
-
This compound (10 mmol, 2.11 g)
-
4,4'-(Hexafluoroisopropylidene)diphenol (BPAF) (10 mmol, 3.36 g)
-
Diphenyl ether (20 mL)
-
Pyridine (0.5 mL)
-
Triphenyl phosphite (TPP) (10 mmol, 2.6 mL)
-
Calcium chloride (CaCl₂) (1.0 g)
-
Nitrogen (N₂) gas supply
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound, BPAF, diphenyl ether, pyridine, and calcium chloride.
-
Flush the flask with nitrogen for 15 minutes to create an inert atmosphere.
-
Heat the mixture to 100 °C with stirring to obtain a homogeneous solution.
-
Slowly add triphenyl phosphite to the reaction mixture.
-
Increase the temperature to 180 °C and maintain for 6 hours under a gentle flow of nitrogen.
-
After cooling to room temperature, pour the viscous solution into 200 mL of methanol with vigorous stirring.
-
A fibrous polymer precipitate will form.
-
Collect the polymer by filtration and wash thoroughly with hot methanol.
-
Purify the polymer by dissolving it in N-methyl-2-pyrrolidone (NMP) and reprecipitating it in methanol.
-
Dry the final polymer product in a vacuum oven at 80 °C for 24 hours.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a promising but underexplored building block for the creation of advanced functional materials. Its inherent structural rigidity, coupled with the electronic influence of the nitro group and the synthetic versatility of the carboxylic acid, provides a strong foundation for the development of novel MOFs and high-performance polymers. The protocols detailed in this guide are intended to catalyze further research and unlock the full potential of this intriguing molecule in materials science.
References
-
Singh, R. P., et al. (2000). Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties. Journal of Hazardous Materials, 77(1-3), 11-31. [Link]
-
Chen, P. H., et al. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. ACS Omega. [Link]
-
PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]
-
Save My Exams. Thermal Decomposition of Group 2 Nitrates & Carbonates (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
-
PubChem. 1,3-Benzodioxole, 5-nitro-. [Link]
-
PubChem. 1,3-Benzodioxole-5-carboxylic acid. [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid. [Link]
-
The Journal of Purdue Undergraduate Research. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
-
Royal Society of Chemistry. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
Kuujia. Cas no 716-32-5 (this compound). [Link]
Sources
Protocol for the Reduction of the Nitro Group in 6-Nitro-1,3-benzodioxole-5-carboxylic acid
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The transformation of 6-Nitro-1,3-benzodioxole-5-carboxylic acid to its corresponding amino derivative, 6-Amino-1,3-benzodioxole-5-carboxylic acid, is a pivotal step in the synthesis of various pharmaceutically active compounds and complex molecular scaffolds. The resulting aminobenzoic acid is a valuable building block, prized for its unique substitution pattern which allows for further functionalization. This document provides an in-depth guide for researchers, detailing three robust and validated protocols for this nitro group reduction: Catalytic Hydrogenation, Metal-Mediated Reduction using Tin(II) Chloride, and a chemoselective approach using Sodium Dithionite. The causality behind experimental choices, safety protocols, and troubleshooting are discussed to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
The reduction of aromatic nitro compounds is one of the most fundamental transformations in organic synthesis.[1] The target product, 6-Amino-1,3-benzodioxole-5-carboxylic acid (CAS 20332-16-5)[2], contains three key functional groups: a primary aromatic amine, a carboxylic acid, and a methylenedioxy bridge. The choice of reduction methodology is therefore critical to avoid unwanted side reactions, such as the reduction of the carboxylic acid or cleavage of the benzodioxole ring.
This guide presents three distinct methods, each with unique advantages regarding selectivity, scale, and operational safety. The selection of an appropriate protocol depends on the available laboratory equipment, the scale of the reaction, and the desired purity profile of the final product.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 6-nitro-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.
Section 1: Troubleshooting Guide (Q&A)
This section tackles specific issues that may arise during the synthesis, which is typically achieved through the electrophilic aromatic substitution (nitration) of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots, including one that is much less polar than my starting material. What is happening?
A1: This is a classic symptom of decarboxylation , a common side reaction in the nitration of certain aromatic carboxylic acids.[1][2]
-
Causality: The strongly acidic conditions required for nitration (e.g., mixed nitric and sulfuric acid) can, especially at elevated temperatures, lead to the protonation and subsequent loss of the carboxylic acid group as carbon dioxide.[3] The resulting 1,3-benzodioxole is then nitrated to form 5-nitro-1,3-benzodioxole, a less polar, undesired byproduct.[4] This side reaction is particularly prevalent with substrates that are highly activated towards electrophilic attack.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature below 5-10°C, and ideally between 0-5°C, throughout the addition of the nitrating agent.[5] Use an ice-salt bath for cooling. Elevated temperatures dramatically increase the rate of decarboxylation.[3]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of piperonylic acid. This prevents localized temperature spikes that can drive the decarboxylation side reaction.
-
Choice of Solvent: Using glacial acetic acid as a solvent can sometimes moderate the reaction compared to using concentrated sulfuric acid alone, potentially reducing side reactions.[4][6]
-
Q2: I've isolated a product with a molecular weight that suggests the addition of two nitro groups. How can I prevent this over-nitration?
A2: The formation of a dinitro-substituted product indicates that the reaction conditions are too harsh for your substrate.
-
Causality: The 1,3-benzodioxole ring system is highly activated due to the electron-donating effects of the two ether-like oxygen atoms.[6] This makes it highly susceptible to electrophilic attack. Once the first nitro group is added, the ring is deactivated, but under forcing conditions (high temperature, excess nitrating agent), a second nitration can still occur.[7]
-
Mitigation Strategies:
-
Stoichiometric Control: Use a slight molar excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess will drive the reaction towards di-nitration.
-
Lower Reaction Temperature: As with decarboxylation, keeping the temperature low (0-5°C) is critical. Lower temperatures decrease the reaction rate, allowing for greater selectivity for mono-nitration.[8]
-
Reduced Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice water.[5] Prolonged exposure to the strong acid mixture can promote over-reaction.
-
Q3: My final product is dark and appears to be a complex mixture, possibly indicating decomposition. What could be the cause?
A3: This often points to the hydrolysis or cleavage of the methylenedioxy bridge of the benzodioxole ring.
-
Causality: The acetal-like methylenedioxy bridge is sensitive to strong acids. Under harsh conditions, it can be hydrolyzed to form a catechol (1,2-dihydroxybenzene) derivative. These catechol species are highly electron-rich and are readily oxidized by nitric acid, a strong oxidizing agent, leading to the formation of dark-colored, polymeric tar-like substances.
-
Preventative Measures:
-
Use a Milder Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider alternative, milder nitrating systems if decomposition is a persistent issue. Options include using nitric acid in acetic anhydride or employing nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent like acetonitrile.[9]
-
Ensure Anhydrous Conditions: The presence of excess water can facilitate the hydrolysis of the methylenedioxy bridge. Use concentrated acids and protect the reaction from atmospheric moisture.
-
Temperature Management: As with other side reactions, low temperatures are crucial to minimize the rate of this acid-catalyzed decomposition pathway.
-
Section 2: Frequently Asked Questions (FAQs)
What is the optimal nitrating agent for this synthesis?
The "best" agent depends on the scale and available resources.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and cost-effective method. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[10] It is highly effective but requires stringent temperature control to manage side reactions.
-
Nitric Acid in Acetic Acid: This is a slightly milder system that can offer better control and selectivity, reducing the risk of decomposition.[4][6]
-
Nitronium Salts (e.g., NO₂BF₄): These are powerful, pre-formed sources of the nitronium ion that can be used in organic solvents. They offer excellent control but are more expensive.[9]
How do the substituents on the starting material direct the nitration?
The regioselectivity is governed by the directing effects of the existing groups on the piperonylic acid ring.
-
Carboxylic Acid (-COOH): This group is an electron-withdrawing and a meta-director.
-
1,3-Benzodioxole System: The two oxygen atoms are strongly electron-donating through resonance, making them powerful ortho, para-directors.[6]
The powerful activating and directing effect of the benzodioxole group overrides the effect of the carboxylic acid. The incoming nitro group is directed to the position ortho to the dioxole oxygens and meta to the carboxylic acid, which is the C-6 position.
What is the best work-up and purification procedure?
-
Quenching: The reaction is typically quenched by slowly pouring the cold reaction mixture into a beaker of crushed ice and water.[5][11] This precipitates the crude product and dilutes the strong acids.
-
Isolation: The precipitated solid is collected by vacuum filtration. It should be washed thoroughly with cold water to remove residual acids.
-
Purification: The most common method for purification is recrystallization.[12] Suitable solvents include ethanol or aqueous ethanol mixtures. If impurities like the decarboxylated byproduct are present, column chromatography may be necessary.
Section 3: Data & Protocols
Table 1: Effect of Temperature on Side Product Formation
| Reaction Temperature | Desired Product Yield (Approx.) | Decarboxylation Byproduct | Dinitration Byproduct |
| 0-5 °C | > 85% | < 5% | < 2% |
| 15-25 °C | 60-70% | 10-15% | 5-10% |
| > 40 °C | < 40% | > 20% | > 15% (plus decomp.) |
| Note: Yields are illustrative and can vary based on specific reaction times and reagent concentrations. |
Detailed Experimental Protocol (Mixed Acid Method)
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 eq) in concentrated sulfuric acid (approx. 2.5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0°C.[5]
-
Nitrating Mixture: In a separate, cooled flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1.0 mL per gram of starting material). Keep this mixture cold.[5]
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of piperonylic acid over 30-45 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition.[5]
-
Reaction: After the addition is complete, allow the mixture to stir in the cold bath for an additional 15-30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture over a stirred slurry of crushed ice (approx. 100 g per 2g of starting material). A precipitate should form.
-
Isolation & Purification: Collect the solid product by suction filtration. Wash the filter cake extensively with cold water until the washings are neutral. Allow the product to air-dry. The crude product can be further purified by recrystallization from ethanol.
Section 4: Visual Guides
Reaction and Side Product Pathways
Caption: Key reaction pathways in the nitration of piperonylic acid.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting common synthesis issues.
References
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. (2020).
- Decarboxylative nitration of aromatic carboxylic acids.
- Zeolite Y-assisted nitration of aromatic and heterocyclic compounds and decarboxylative nitration of α,β-unsaturated acids under non-conventional conditions. Semantic Scholar. (2016).
- Nitration of 5-bromo-1,3-benzodioxole. Benchchem.
- Piperonylic acid. Organic Syntheses Procedure.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- Conversions of aryl carboxylic acids into aryl nitriles using multiple types of Cu-mediated decarboxylative cyanation under aerobic conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Multistep Synthesis Nitr
- Aromatic Nitr
- Synthesis of Piperonylic Acid Derivatives: Detailed Applic
- Nitration of Substituted Aromatic Rings and Rate Analysis. University of Massachusetts Lowell.
- Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018).
- Avoiding over nitration (or generally over-electrophilic substitution). Sciencemadness Discussion Board. (2021).
- Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identific
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. prepchem.com [prepchem.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aromatic Nitration [cs.gordon.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving Yield in the Synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid (also known as 6-nitropiperonylic acid). The nitration of 1,3-benzodioxole-5-carboxylic acid is a classic electrophilic aromatic substitution that presents several challenges, primarily related to reaction control and product yield. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and significantly improve your synthetic outcomes.
Section 1: Understanding the Core Reaction: The "Why"
A fundamental grasp of the reaction mechanism is crucial for effective troubleshooting. The synthesis of this compound is a delicate interplay of activating and deactivating effects on the aromatic ring.
Q: What is the reaction mechanism, and what factors dictate where the nitro group attaches?
A: The reaction is an electrophilic aromatic substitution. The process begins with the generation of the highly reactive nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid.[1]
The regioselectivity—the placement of the nitro group at the C-6 position—is determined by the combined electronic effects of the two substituents on the benzene ring:
-
1,3-Benzodioxole (Methylenedioxy) Group: This group is a powerful activating system. The oxygen atoms donate electron density to the ring through resonance, making the ortho and para positions highly nucleophilic and prone to electrophilic attack.
-
Carboxylic Acid (-COOH) Group: This group is strongly deactivating due to its electron-withdrawing nature. It directs incoming electrophiles to the meta position.[2][3]
In this specific molecule, the activating effect of the methylenedioxy group dominates, directing the incoming nitronium ion to the electron-rich C-6 position, which is ortho to one of the ring's oxygen atoms. Precise control of reaction conditions is essential to favor this outcome and prevent side reactions.
Caption: Reaction mechanism for the nitration of piperonylic acid.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q: My final yield is consistently low (<50%). What are the most likely causes?
A: Low yield is the most frequent complaint and typically stems from one or more of the following factors:
-
Poor Temperature Control: This is the single most critical parameter. The nitration reaction is highly exothermic. If the temperature rises uncontrollably, side reactions such as oxidation of the starting material and the formation of undesired isomers or di-nitrated products accelerate dramatically.[2] The ideal temperature range is typically between 0°C and 5°C.
-
Incorrect Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added to the solution of piperonylic acid very slowly, dropwise. A rapid addition will cause localized temperature spikes, leading to the issues described above, even if the cooling bath is maintained at a low temperature.
-
Moisture in Reagents: Ensure you are using concentrated (or fuming) acids and that your starting material is thoroughly dry. Water can interfere with the generation of the nitronium ion and dilute the acid medium, reducing reaction efficiency.
-
Inefficient Purification: Significant product loss can occur during the work-up and recrystallization steps. Ensure the product is fully precipitated from the quench solution and that the chosen recrystallization solvent has a good solubility differential (dissolves the product well when hot but poorly when cold).
Q: I'm getting a mixture of products, not just the desired C-6 isomer. How can I improve regioselectivity?
A: The formation of other isomers indicates that the reaction conditions are too harsh, allowing nitration at less-favored positions.
-
Strict Temperature Management: As stated above, maintain a temperature below 5°C throughout the addition of the nitrating mixture.[2] Lower temperatures give the electrophile more time to selectively attack the most electron-rich position (C-6).
-
Consider a Milder Nitrating Agent: While the HNO₃/H₂SO₄ system is standard, alternatives can offer better control. For sensitive substrates, reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can provide higher selectivity, though they may require different solvents and conditions.[4][5]
Q: The reaction mixture turns dark brown or black, and I isolate a tar-like substance instead of a crystalline product. What went wrong?
A: A dark, tarry result is a clear sign of oxidative degradation. This happens when the reaction temperature is far too high or the concentration of the nitric acid is excessive. The methylenedioxy group, while activating the ring for nitration, also makes it susceptible to oxidation by hot, concentrated nitric acid.
-
Solution: Immediately revisit your cooling protocol. Use an ice-salt bath to achieve temperatures below 0°C before starting the addition.[2] Ensure the reaction vessel is adequately sized to allow for efficient heat transfer. Reduce the rate of addition of the nitrating mixture significantly.
Q: My product is difficult to purify and appears contaminated with residual acids. What is the best work-up procedure?
A: Proper work-up is essential for isolating a clean product.
-
Quenching: The reaction should be quenched by pouring the entire mixture slowly into a large volume of crushed ice or an ice-water slurry with constant stirring. This precipitates the crude product and dilutes the strong acids.
-
Filtration and Washing: Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This step is critical to remove residual sulfuric and nitric acids.
-
Drying: Dry the crude product completely before proceeding to recrystallization. Attempting to recrystallize a wet, acidic product can lead to hydrolysis or degradation upon heating.
Section 3: Optimized Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices to maximize yield and purity.
Caption: Experimental workflow for optimized synthesis.
Step-by-Step Methodology:
Safety First: This reaction involves highly corrosive concentrated acids and is exothermic. Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. Perform the reaction in a well-ventilated chemical fume hood.
-
Preparation of the Nitrating Mixture:
-
In a flask submerged in an ice-salt bath, add 15 mL of concentrated sulfuric acid (H₂SO₄).
-
Slowly, with stirring, add 5 mL of concentrated nitric acid (HNO₃).
-
Keep this mixture cooled below 0°C until use.
-
-
Preparation of the Substrate Solution:
-
In a separate, larger reaction vessel (e.g., a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer), add 5.0 g of 1,3-benzodioxole-5-carboxylic acid.
-
Place the vessel in an ice-salt bath and add 25 mL of concentrated sulfuric acid. Stir until the solid is completely dissolved.
-
Cool this solution to below 0°C.
-
-
The Nitration Reaction:
-
Using a dropping funnel, add the prepared nitrating mixture from Step 1 to the substrate solution from Step 2 drop by drop.
-
Crucially, monitor the internal temperature and maintain it below 5°C throughout the addition. The addition process should take at least 30-45 minutes.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Prepare a beaker containing approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow solid should precipitate.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Press the solid as dry as possible on the filter and then dry it further in a desiccator or a vacuum oven at low heat.
-
-
Purification:
Section 4: Data Summary & Key Parameters
The following table summarizes the critical parameters and their impact on the synthesis.
| Parameter | Recommended Condition | Impact on Low Yield | Impact on Low Purity |
| Temperature | 0°C to 5°C | High: Exceeding 5°C drastically reduces yield due to degradation. | High: Leads to side products (isomers, di-nitration). |
| Reagent Addition Rate | Slow, dropwise (30-45 min) | High: Rapid addition causes temperature spikes, leading to degradation. | High: Promotes formation of undesired side products. |
| Nitric Acid Stoichiometry | Slight excess (e.g., 1.1-1.5 eq.) | Medium: Insufficient acid leads to incomplete reaction. | High: Large excess can cause over-nitration and oxidation. |
| Work-up Washing | Wash with H₂O until neutral | Low: Minimal impact on yield unless product is water-soluble. | High: Residual acid contaminates the final product. |
| Starting Material Purity | >98% | Medium: Impurities can consume reagents or catalyze side reactions. | High: Impurities will carry through to the final product. |
Section 5: Advanced Strategies & FAQs
Q: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is an effective method. Periodically (e.g., every 30 minutes), carefully take a small aliquot of the reaction mixture, quench it in a vial with ice and a suitable solvent (like ethyl acetate), and spot the organic layer on a TLC plate. Use a mobile phase like 4:1 Hexanes:Ethyl Acetate with a few drops of acetic acid. Visualizing under UV light will show the consumption of the starting material spot and the appearance of the product spot.
Q: Are there any alternatives to the standard HNO₃/H₂SO₄ nitrating mixture?
A: Yes, for substrates that are particularly sensitive to strong acids and oxidation, other nitrating systems can be employed. These include:
-
Nitronium tetrafluoroborate (NO₂BF₄): A milder, pre-formed source of the nitronium ion, often used in inert solvents.[4]
-
Metal Nitrates: Reagents like bismuth nitrate (Bi(NO₃)₃•5H₂O) have been shown to be effective and regioselective for some aromatic compounds, avoiding the need for strong, corrosive acids.[8]
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, this is another milder alternative.[5]
These methods often require more specialized conditions and should be investigated based on literature precedents for similar substrates.
References
- Vertex AI Search. This compound (2-thiophen-2-yl-4-thiazolyl)methyl ester.
- ResearchGate. Aromatic nitration under various conditions.
- PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
- ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review.
- Santa Cruz Biotechnology. This compound.
- King-Pharm. This compound methyl ester [721-00-6].
- BOC Sciences. CAS 716-32-5 this compound.
- Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
- DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
- National Institutes of Health (NIH). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines.
- Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- ResearchGate. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
- Google Patents. US5387713A - Process for purification of carboxylic acids.
- Nanalysis. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Organic Syntheses. m-NITROBENZOIC ACID.
- Quora. What are the major products of nitration of benzoic acid?.
- ResearchGate. Nitration of 3-methylbenzoic acid with Mixed acid.
- PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole.
- Sigma-Aldrich. This compound | 716-32-5.
- Kuujia.com. Cas no 716-32-5 (this compound).
Sources
- 1. aiinmr.com [aiinmr.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. quora.com [quora.com]
- 4. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 6-Nitro-1,3-benzodioxole-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this electrophilic aromatic substitution reaction.
I. Reaction Overview and Key Challenges
The synthesis of this compound is typically achieved through the nitration of piperonylic acid (3,4-methylenedioxybenzoic acid). This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.[1][2] The 1,3-benzodioxole moiety is an activating group that directs electrophiles to the ortho and para positions, while the carboxylic acid group is a deactivating group that directs to the meta position.[3] The interplay of these electronic effects, coupled with the potential for side reactions, presents several challenges in achieving high yield and purity of the desired 6-nitro isomer.
Key challenges include:
-
Low reaction yield
-
Poor regioselectivity, leading to the formation of unwanted isomers
-
Formation of byproducts due to oxidation or polysubstitution
-
Difficulties in product isolation and purification
This guide will address these common issues in a question-and-answer format.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the nitration of piperonylic acid can stem from several factors, including incomplete reaction, product degradation, or loss during workup. Here’s a systematic approach to troubleshooting:
Potential Causes and Solutions:
-
Insufficiently Potent Nitrating Agent: The combination of an activating 1,3-benzodioxole group and a deactivating carboxylic acid group requires a carefully balanced nitrating agent. If the concentration of the nitronium ion (NO₂⁺) is too low, the reaction may not proceed to completion.
-
Troubleshooting Protocol:
-
Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%).
-
The ratio of sulfuric acid to nitric acid is critical for generating the nitronium ion.[2] A common starting point is a 2:1 to 3:1 molar ratio of H₂SO₄ to HNO₃.
-
Prepare the nitrating mixture by slowly adding nitric acid to chilled sulfuric acid, not the other way around, to ensure efficient generation of the nitronium ion.
-
-
-
Suboptimal Reaction Temperature: Nitration is a highly exothermic reaction.[4] If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to side reactions and degradation of the starting material and product.
-
Troubleshooting Protocol:
-
Carefully monitor and control the internal reaction temperature. A common temperature range for the nitration of similar compounds is 15-25°C.[5]
-
Use an ice bath to maintain the desired temperature during the dropwise addition of the nitrating agent.
-
For more sensitive reactions, a salt-ice bath can be used to achieve lower temperatures (0-5°C) which may improve selectivity.[6]
-
-
-
Inadequate Reaction Time: The reaction may not have been allowed to run to completion.
-
Troubleshooting Protocol:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting material and the formation of the product.
-
Continue the reaction until the starting material spot on the TLC plate has disappeared or is very faint.
-
-
-
Product Loss During Workup: The product may be lost during the quenching, extraction, or purification steps.
-
Troubleshooting Protocol:
-
Quench the reaction by pouring the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Ensure complete precipitation before filtering.
-
Wash the crude product with cold water to remove any residual acid.
-
For purification, recrystallization from a suitable solvent such as ethanol or acetic acid is often effective.
-
-
Experimental Workflow for Nitration of Piperonylic Acid
Caption: A typical experimental workflow for the nitration of piperonylic acid.
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 6-nitro product?
A2: Achieving high regioselectivity is a common challenge in this synthesis. The directing effects of the 1,3-benzodioxole and carboxylic acid groups can lead to the formation of other isomers, such as the 5-nitro product.
Factors Influencing Regioselectivity and Optimization Strategies:
-
Steric Hindrance: The position of nitration is influenced by steric hindrance. The 6-position is generally favored over the 4-position due to less steric hindrance from the carboxylic acid group.
-
Reaction Temperature: Lower reaction temperatures often favor the kinetically controlled product, which can lead to higher regioselectivity.
-
Optimization Protocol:
-
Perform the reaction at a lower temperature range, for example, 0-10°C.
-
The rate of addition of the nitrating agent should be very slow to prevent localized overheating.
-
-
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents can offer different selectivity profiles.
-
Optimization Protocol:
-
Consider using a milder nitrating agent, such as nitric acid in acetic anhydride. However, this may require careful temperature control to avoid the formation of explosive byproducts.
-
The use of dinitrogen pentoxide (N₂O₅) in the presence of a zeolite catalyst has been shown to favor para-nitration in some aromatic systems, which could be explored for this reaction.[7]
-
-
Troubleshooting Decision Tree for Low Yield and Poor Selectivity
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Q3: My reaction mixture turned dark brown/black, and I isolated a tar-like substance. What happened?
A3: The formation of a dark, tarry substance is usually indicative of side reactions, such as oxidation or polymerization. The 1,3-benzodioxole ring is electron-rich and can be susceptible to oxidation under harsh nitrating conditions.[8]
Causes and Preventive Measures:
-
Excessive Temperature: This is the most common cause of decomposition. The exothermic nature of the reaction can lead to a runaway reaction if not properly controlled.
-
Preventive Measures:
-
Ensure efficient cooling and stirring throughout the addition of the nitrating agent.
-
Add the nitrating agent dropwise and at a rate that allows the cooling bath to dissipate the heat generated.
-
Never add the piperonylic acid solution to the nitrating mixture; always add the nitrating mixture to the substrate solution.
-
-
-
Overly Aggressive Nitrating Conditions: Using fuming nitric acid or a very high concentration of sulfuric acid can lead to oxidation.
-
Preventive Measures:
-
Use standard concentrated acids unless literature for this specific substrate suggests otherwise.
-
Avoid a large excess of the nitrating agent. A slight excess (e.g., 1.1-1.5 equivalents of nitric acid) is usually sufficient.
-
-
-
Presence of Impurities: Impurities in the starting material can sometimes catalyze decomposition.
-
Preventive Measures:
-
Ensure your piperonylic acid is of high purity. If necessary, recrystallize it before use.
-
-
Q4: How do I effectively purify the crude product?
A4: Purification is crucial for obtaining a high-purity final product and for accurate characterization.
Purification Protocol:
-
Initial Washing: After filtering the precipitated crude product, wash it thoroughly with cold water to remove any remaining acids. A wash with a cold, dilute sodium bicarbonate solution can also be used to neutralize residual acid, but be cautious as this can deprotonate the carboxylic acid and lead to some product loss if not done carefully.
-
Recrystallization: This is the most common and effective method for purifying this compound.
-
Solvent Selection: Common solvents for recrystallization include ethanol, methanol, glacial acetic acid, or mixtures of these with water. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
III. Summary of Optimized Reaction Conditions
The following table provides a summary of recommended starting conditions for the synthesis of this compound. These parameters may require further optimization based on your specific laboratory setup and desired scale.
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity piperonylic acid | Minimizes side reactions and improves yield. |
| Nitrating Agent | Concentrated HNO₃ in Concentrated H₂SO₄ | Efficient generation of the nitronium ion electrophile.[2] |
| Solvent | Glacial Acetic Acid | Good solubility for the starting material and compatible with the reaction conditions.[5] |
| Reagent Ratio (molar) | H₂SO₄:HNO₃ ≈ 2:1 to 3:1 | Promotes the formation of the nitronium ion.[2] |
| Reaction Temperature | 15-25°C (with potential for 0-10°C for higher selectivity) | Balances reaction rate with minimizing side reactions and improving regioselectivity.[5][6] |
| Reaction Time | Monitor by TLC until completion | Ensures the reaction proceeds to completion without unnecessary heating that could cause degradation. |
| Workup | Quenching on ice, followed by filtration and washing | Efficiently precipitates and isolates the crude product. |
| Purification | Recrystallization from ethanol or acetic acid | Removes impurities and provides a high-purity final product. |
IV. References
-
Vertex AI Search. (n.d.). 1 NITRATION. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole. Retrieved from
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. Retrieved from
-
ChemicalBook. (2024). Understanding 1,3-Benzodioxole. Retrieved from
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from
-
Quora. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. Retrieved from
-
Google Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Retrieved from
Sources
- 1. kbr.com [kbr.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vpscience.org [vpscience.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 8. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
This guide provides in-depth technical assistance for the purification of 6-nitro-1,3-benzodioxole-5-carboxylic acid via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step. The information presented herein is a synthesis of established chemical principles and practical, field-tested experience.
I. Troubleshooting Guide: Common Issues and Solutions
Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a nuanced understanding of solubility principles and experimental technique.[1] This section addresses the most common problems encountered when purifying this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out: The compound separates as a liquid instead of forming solid crystals. | The melting point of the compound is lower than the boiling point of the chosen solvent.[2] High concentration of impurities depressing the melting point.[3] | 1. Reheat the mixture to dissolve the oil. 2. Add a small amount of additional solvent to lower the saturation point. 3. Allow the solution to cool at a much slower rate to favor crystal formation over oiling out.[2] 4. Consider a different solvent with a lower boiling point or a mixed solvent system. |
| No Crystal Formation: The solution remains clear even after cooling. | The solution is supersaturated, lacking a nucleation site for crystal growth.[3] The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Induce Nucleation: Scratch the inside of the flask with a glass stirring rod just below the liquid surface. The microscopic scratches can provide a surface for crystals to form.[2][4] 2. Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. 3. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute.[3] 4. Cool Further: Use an ice bath or an ice-salt bath to further decrease the temperature and solubility.[2] |
| Low Yield of Purified Product: The amount of recovered crystalline material is significantly less than expected. | Using an excessive amount of solvent during the initial dissolution step.[2][4] Premature crystallization during hot filtration (if performed). Washing the collected crystals with a solvent that is not ice-cold.[2] | 1. Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[4] 2. If hot filtration is required, pre-heat the funnel and receiving flask to prevent premature crystal formation.[2] 3. Always wash the final crystals with a minimal amount of ice-cold solvent to minimize re-dissolving the product.[2] |
| Rapid, Amorphous Precipitation: The solid "crashes out" of solution as a fine powder rather than forming well-defined crystals. | The solution is too concentrated, leading to rapid and uncontrolled precipitation. The cooling rate is too fast. | 1. Reheat the solution to redissolve the precipitate. 2. Add a small amount of additional solvent to slightly decrease the concentration.[5] 3. Allow the solution to cool slowly and undisturbed. Insulating the flask can help control the cooling rate.[6] |
| Colored Impurities in Final Product: The resulting crystals are discolored. | Colored impurities are co-crystallizing with the desired product. | 1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of this compound.
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] Given the polar nature of the carboxylic acid and nitro groups, polar solvents are a good starting point.[2] Alcohols such as ethanol or methanol, or aqueous mixtures of these, are often suitable. A rule of thumb is that solvents with functional groups similar to the compound of interest can be effective.[7]
Q2: How do I select the right solvent if I don't have a literature precedent?
A2: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points.[8] The best solvent will show poor solubility at room temperature and complete solubility at its boiling point.[8]
Q3: When is it appropriate to use a mixed solvent system?
A3: A mixed solvent system is useful when no single solvent meets the ideal criteria. This is often the case when a compound is extremely soluble in one solvent and poorly soluble in another.[2] The process involves dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly adding the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.
Q4: How can I be sure my recrystallization was successful?
A4: A successful recrystallization should result in the formation of well-defined crystals and a noticeable improvement in the purity of the compound. Purity can be assessed by techniques such as melting point determination (a pure compound will have a sharp, defined melting point) and chromatographic methods like TLC or HPLC.
III. Experimental Protocols
A. Solvent Selection Protocol
-
Place a small, accurately weighed amount of the crude this compound into several test tubes.
-
To each test tube, add a different potential solvent dropwise at room temperature, observing the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.[8]
-
Observe the solubility at the boiling point.
-
Allow the test tubes that showed good solubility at high temperatures to cool to room temperature and then in an ice bath.
-
The solvent that results in the formation of a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.
B. Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: A generalized workflow for the recrystallization process.
C. Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[6]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystalline product.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.
IV. Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
V. References
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
-
Finding the best solvent for recrystallisation student sheet - RSC Education.
-
Solvent selection for recrystallization: An undergraduate organic experiment.
-
"solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem.
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center.
-
Are there any general rules for choosing solvents for recrystallization?.
-
Recrystallization. --->.
-
CAS 716-32-5 this compound - BOC Sciences.
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
-
3.6F: Troubleshooting - Chemistry LibreTexts.
-
This compound.
-
This compound (2-thiophen-2-yl-4-thiazolyl)methyl ester.
-
Recrystallization.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Chromatographic Purification of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
Welcome to the dedicated technical support guide for the chromatographic purification of 6-Nitro-1,3-benzodioxole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this challenging molecule. This guide provides in-depth, field-proven insights and actionable troubleshooting advice to enhance the purity, yield, and efficiency of your separations.
Foundational Overview: The Molecule and Its Challenges
This compound is a key intermediate in various synthetic pathways. Its structure, featuring a carboxylic acid group, a nitro group, and a benzodioxole ring, presents a unique set of purification challenges. The polar, ionizable carboxylic acid function often leads to problematic peak tailing in reversed-phase chromatography due to secondary interactions with the stationary phase. The molecule's overall polarity requires careful optimization of mobile phase conditions to achieve adequate retention and resolution from impurities.
This guide will primarily focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and versatile technique for this type of compound.
Troubleshooting Guide: Common Problems & Solutions
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.
Q1: Why is my peak for the target compound showing significant tailing?
Answer: Peak tailing is the most frequent problem for acidic compounds like this one. It occurs when a fraction of the analyte molecules experiences undesirable secondary interactions with the stationary phase, causing them to elute later than the main peak band.
-
Primary Cause: The primary cause of peak tailing is the interaction between the negatively charged (ionized) carboxylate group of your molecule and active silanol (Si-OH) groups on the surface of the silica-based stationary phase.[1][2] These silanol groups can be acidic and, when ionized, create sites for secondary polar interactions that disrupt the ideal hydrophobic retention mechanism.[2]
-
Solutions:
-
Mobile Phase pH Adjustment (Most Effective): The most critical parameter to control is the pH of your mobile phase. To ensure the carboxylic acid is in its neutral, protonated form (-COOH), you must lower the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the compound's pKa.[3] For most carboxylic acids, a mobile phase pH between 2.5 and 3.5 is an excellent starting point.[4] This protonates the analyte, increasing its hydrophobicity and retention, and also suppresses the ionization of the problematic surface silanols, leading to a sharp, symmetrical peak.[2][3]
-
How to Implement: Add an acidic modifier to your aqueous mobile phase. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[3]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica ("Type B") which has fewer metal contaminants that can exacerbate tailing.[5] Furthermore, select a column that is "end-capped." End-capping is a process where the residual silanol groups are chemically deactivated with a small silylating agent, effectively shielding them from interacting with your analyte.[2][6]
-
Reduce Sample Mass Overload: Injecting too much sample can saturate the primary retention sites on the column, forcing analyte molecules to interact with the secondary silanol sites, causing tailing.[7] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were likely overloading the column.
-
Q2: I have poor resolution between my target compound and a closely eluting impurity. What should I do?
Answer: Poor resolution means the peaks are not sufficiently separated, leading to impure fractions. This can be addressed by manipulating the chromatography system to increase the distance between the peak centers or decrease the width of the peaks.
-
Solutions:
-
Optimize Mobile Phase pH: As discussed above, pH is a powerful tool. A slight change in pH can dramatically alter the retention of ionizable compounds without significantly affecting neutral impurities.[8][9] Experiment with pH values between 2.5 and 4.0 to see if you can improve the selectivity (the space between the peaks).
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa.[3] These solvents have different properties and will interact with your compound and the stationary phase differently, which can often resolve co-eluting peaks.
-
Adjust the Gradient Slope (for Gradient Elution): If you are using a gradient method, making the gradient shallower (i.e., increasing the elution time by slowing the rate of organic solvent increase) will provide more time for the peaks to separate.
-
Increase Column Length or Decrease Particle Size: Using a longer column (e.g., 250 mm instead of 150 mm) or a column with smaller particles (e.g., 3 µm instead of 5 µm) increases the number of theoretical plates, leading to narrower peaks and better overall resolution.
-
Q3: My compound is eluting too early (low retention), even with a low percentage of organic solvent. How can I increase its retention?
Answer: Low retention occurs when the analyte is too polar for the reversed-phase system and has a stronger affinity for the mobile phase than the stationary phase.
-
Primary Cause: For this compound, this issue arises if the mobile phase pH is too high (e.g., neutral). At a neutral pH, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This negative charge makes the molecule highly polar and soluble in the aqueous mobile phase, causing it to elute very quickly, often near the solvent front.[3][8][9]
-
Solutions:
-
Acidify the Mobile Phase: As with peak tailing, the primary solution is to lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or TFA.[3] This neutralizes the carboxylate group, making the molecule more hydrophobic and significantly increasing its retention on the C18 stationary phase.[3][9]
-
Use a More Retentive Stationary Phase: If pH adjustment is insufficient, consider a stationary phase with a higher carbon load (e.g., a high-density C18) or a different chemistry, like a Phenyl-Hexyl phase, which can offer different selectivity for aromatic compounds.
-
Consider Mixed-Mode Chromatography: For very polar acidic compounds, a mixed-mode column that combines reversed-phase (hydrophobic) and anion-exchange (electrostatic) properties can provide excellent retention without requiring extreme mobile phase conditions.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the best starting column for purifying this compound?
A: A high-purity, end-capped C18 column is the industry standard and the best starting point.[11]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane) | Provides excellent hydrophobic retention for the core structure. |
| Purity/End-capping | High-Purity Silica, Fully End-Capped | Minimizes silanol interactions, preventing peak tailing.[2][6] |
| Particle Size | 5 µm (for preparative/flash) or <3 µm (for analytical HPLC) | Smaller particles yield higher efficiency and better resolution. |
| Dimensions (Prep) | 250 mm x 10 mm (or larger, depending on scale) | Longer columns provide better resolution for difficult separations. |
Q: How do I develop a robust mobile phase method from scratch?
A: Start simple and build complexity.
-
Aqueous Phase: Begin with HPLC-grade water containing 0.1% formic acid (pH ≈ 2.7). This is a volatile, MS-friendly modifier that effectively controls peak shape for acids.[6]
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Scouting Gradient: Run a fast, broad gradient from 5% to 95% acetonitrile over 10-15 minutes. This will show you the approximate solvent concentration at which your compound elutes.
-
Optimize: Based on the scouting run, design a shallower, more focused gradient around the elution percentage of your target compound to maximize resolution. For example, if the compound eluted at 40% acetonitrile in the scouting run, try a new gradient from 30% to 50% acetonitrile over 20 minutes.
Q: I'm seeing high backpressure in my system. What could be the cause?
A: High backpressure is usually caused by a blockage somewhere in the flow path.
-
Pre-column Blockage: The most common culprit is a blocked column inlet frit. This happens when particulate matter from the sample or the mobile phase accumulates.
-
Buffer Precipitation: If you are using a buffered mobile phase (like phosphate) and a high concentration of organic solvent, the buffer can precipitate and clog the system.
-
Solution: Ensure your buffer is soluble in the highest organic concentration of your gradient. Formic acid (0.1%) is highly soluble and rarely causes this issue.
-
-
System Blockage: Check for clogs in injector loops, autosampler needles, or connecting tubing. Systematically disconnect components to isolate the source of the pressure.
Experimental Protocol: Standard RP-HPLC Purification
This protocol provides a robust starting point for the purification of this compound.
1. Materials & Instrumentation:
- HPLC System with Gradient Pump, Autosampler, and UV Detector
- Column: C18, 5 µm, 250 x 4.6 mm (analytical) or 250 x 21.2 mm (preparative)
- Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid
- Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid
- Sample Solvent: 50:50 Acetonitrile:Water
2. Sample Preparation:
- Dissolve the crude sample in the sample solvent to a concentration of ~5-10 mg/mL.
- Vortex until fully dissolved.
- Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. HPLC Method:
- Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (preparative)
- Detection: UV at 254 nm and 280 nm
- Column Temperature: 30 °C
- Injection Volume: 10 µL (analytical) or 1-5 mL (preparative)
- Gradient Program: | Time (min) | % Mobile Phase B (Acetonitrile + 0.1% FA) | | :--- | :--- | | 0.0 | 20 | | 25.0 | 70 | | 26.0 | 95 | | 30.0 | 95 | | 31.0 | 20 | | 35.0 | 20 |
4. Post-Run:
- Monitor the chromatogram to identify the peak corresponding to the target compound.
- For preparative runs, collect fractions across the target peak.
- Analyze collected fractions for purity.
- Combine pure fractions and remove solvent via rotary evaporation.
Visual Workflow: Troubleshooting Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and solving issues related to poor peak shape (tailing or fronting).
Caption: A decision tree for troubleshooting common causes of poor peak shape in HPLC.
References
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from Biotage website. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from LCGC International website. [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from MDPI website. [Link]
-
Waters Blog. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Retrieved from Waters Blog. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from SIELC Technologies website. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from Restek website. [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from LCGC website. [Link]
-
ResearchGate. (n.d.). Influence of mobile phase apparent pH on retention of different probe compounds. Retrieved from ResearchGate. [Link]
-
LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from LCGC International website. [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare.com. [Link]
-
Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from Chemical Review and Letters. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech, Inc. website. [Link]
-
ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from ResearchGate. [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from IJSDR website. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from SIELC Technologies website. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene Pharmaceutical Services website. [Link]
-
PubMed. (n.d.). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Retrieved from PubMed. [Link]
-
YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from YouTube. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from PrepChem.com. [Link]
-
IJPRA. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from IJPRA website. [Link]
-
SIELC Technologies. (n.d.). Separation of 8-Nitroquinoline-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. biotage.com [biotage.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labcompare.com [labcompare.com]
- 7. ijsdr.org [ijsdr.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis & Purification of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid. Recognizing the critical importance of purity for downstream applications, this document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our approach is built on explaining the causal chemistry behind the formation of impurities and the logic of their removal.
Section 1: The Genesis of Impurities in Synthesis
The standard synthesis of this compound involves the electrophilic aromatic substitution (nitration) of its precursor, 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid). The reaction typically employs a "mixed acid" system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the potent electrophile, the nitronium ion (NO₂⁺)[1].
The regioselectivity of this reaction is governed by the two substituents on the benzene ring:
-
1,3-Benzodioxole moiety (-O-CH₂-O-): This is an activating, ortho, para-directing group.
-
Carboxylic acid moiety (-COOH): This is a deactivating, meta-directing group.
The combined effect strongly favors nitration at the C-6 position, which is ortho to the activating dioxole group and meta to the deactivating carboxyl group. However, minor electronic and steric factors can lead to the formation of undesired byproducts. The harsh, oxidative nature of the reaction medium is also a primary source of impurities.
Common Impurities & Their Origins
| Impurity | Origin | Key Characteristics | Removal Strategy |
| Unreacted Starting Material | Incomplete reaction; insufficient nitrating agent or reaction time. | Less polar than the product. Carboxylic acid functionality. | Acid-Base Extraction, Recrystallization |
| 7-Nitro Isomer | Misdirected nitration to an alternative position on the ring. | Similar polarity and acidity to the desired product. | Fractional Crystallization |
| Dinitro Compounds | Over-nitration due to excessive nitrating agent or poor temperature control. | More polar than the desired product; less acidic if the -COOH is lost. | Acid-Base Extraction, Recrystallization |
| Oxidative Byproducts | Degradation of the aromatic ring or cleavage of the methylenedioxy bridge. | Often colored (yellow/brown), may be polymeric and insoluble. | Charcoal Treatment, Recrystallization |
| Residual Mineral Acids | Carryover from the reaction workup (H₂SO₄, HNO₃). | Highly acidic; can cause product degradation upon storage/heating. | Thorough washing with cold water. |
Section 2: Troubleshooting Guide for Purification
This section addresses common issues encountered during the synthesis and purification in a practical question-and-answer format.
Q1: My crude product is a sticky, yellow-to-brown solid, not the expected pale-yellow powder. What happened and how do I clean it up?
A1: Causality & Solution
This is a classic sign of oxidative side reactions and the presence of residual nitric acid, which can form colored nitrophenolic species or polymeric tars[2]. The key is to remove these highly colored, often amorphous, impurities.
-
Underlying Cause: The reaction temperature likely exceeded the optimal range (typically 0-10°C), or the nitrating mixture was added too quickly, leading to localized "hot spots." The 1,3-benzodioxole ring system is activated and can be sensitive to oxidation under harsh conditions.
-
Immediate Action: Ensure the reaction is thoroughly quenched by pouring it over a large amount of crushed ice. This rapidly dilutes the acids and precipitates the organic product while minimizing further degradation.
-
Purification Protocol: The most effective method is recrystallization with activated charcoal . The charcoal has a high surface area that adsorbs the large, colored impurity molecules.
-
Choose an appropriate solvent (see FAQ 1). Glacial acetic acid or ethanol are good starting points.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a small amount (1-2% w/w) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. Caution: Do not boil the solution with charcoal, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the clear, filtered solution to cool slowly to induce crystallization of the purified product.
-
Q2: My NMR analysis clearly shows a significant amount of unreacted 1,3-benzodioxole-5-carboxylic acid. How can I efficiently remove it?
A2: Causality & Solution
This indicates an incomplete reaction. While optimizing the reaction is the best long-term solution, the residual starting material can be effectively removed using its chemical properties. Both the starting material and the product are carboxylic acids, but the electron-withdrawing nitro group makes the product significantly more acidic than the starting material. This difference, however, is often insufficient for simple extraction. A more robust method is a general acid-base purification.
-
Underlying Cause: Insufficient reaction time, temperatures that were too low, or an inadequate amount of nitrating agent.
-
Purification Protocol: Acid-Base Extraction This technique separates acidic compounds from neutral or less-acidic impurities.
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acids will be deprotonated to their water-soluble sodium salts.
-
Drain the aqueous layer, which now contains the sodium salts of both your product and starting material. Discard the organic layer, which may contain neutral impurities (e.g., dinitro compounds where the carboxyl group has been displaced).
-
Cool the aqueous layer in an ice bath and slowly re-acidify with concentrated HCl until the solution is acidic (pH ~1-2, check with pH paper).
-
The protonated carboxylic acids will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. This product is now free of non-acidic impurities and can be further purified by recrystallization to remove the starting material.
-
Q3: My analysis (LC-MS or high-field NMR) indicates the presence of an isomer. How can I separate it from my desired 6-nitro product?
A3: Causality & Solution
This is a challenge of regioselectivity. The most likely isomeric impurity is 7-nitro-1,3-benzodioxole-5-carboxylic acid. Since its chemical properties (acidity, polarity) are very similar to the desired product, standard extraction or simple recrystallization may fail. The most effective technique for separating isomers is fractional crystallization .
-
Underlying Cause: While the 6-position is electronically favored, a small percentage of nitration may occur at the 7-position.
-
Purification Protocol: Fractional Crystallization This technique exploits subtle differences in the solubility of isomers in a given solvent system[3]. It is an iterative process.
-
Solvent Selection: Choose a solvent in which the product has moderate solubility when hot and low solubility when cold.
-
Step 1 (First Crop): Dissolve the isomeric mixture in the minimum amount of the boiling solvent. Allow the solution to cool very slowly. The least soluble compound (often the more symmetric or higher-melting isomer) will crystallize first. Collect this first "crop" of crystals by filtration.
-
Step 2 (Second Crop): Take the filtrate (mother liquor) from Step 1, which is now enriched in the more soluble isomer. Reduce the volume of the solvent by boiling and again allow it to cool slowly to get a second crop of crystals.
-
Analysis and Repetition: Analyze the purity of each crop (e.g., by melting point or LC-MS). The first crop should be enriched in one isomer, and the second crop in the other. To achieve high purity, you may need to re-crystallize the enriched crops multiple times, combining fractions of similar purity.
-
Q4: My reaction yield is very low and I produced a lot of dark, insoluble tar. What went wrong?
A4: Causality & Solution
This is a severe case of product degradation, likely caused by poor temperature control. Nitration reactions are highly exothermic. If the heat is not dissipated effectively, the reaction temperature can rise uncontrollably, leading to violent oxidation and polymerization of the aromatic starting material and product[2].
-
Underlying Cause: Inadequate cooling (e.g., no ice bath or an insufficient one), or adding the reagents together too quickly.
-
Prevention is the Best Solution:
-
Strict Temperature Control: Always perform the addition of the nitrating agent to the substrate (or vice versa, depending on the specific procedure) in a robust ice/salt bath, ensuring the internal reaction temperature is maintained below 5-10°C.
-
Slow, Dropwise Addition: Add the nitrating agent very slowly using a dropping funnel, allowing the heat to dissipate after each small addition.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized concentration and temperature gradients.
-
-
Salvaging the Product: If some product has formed amidst the tar, you may be able to recover it. Grind the crude solid and triturate (suspend and stir) it with a solvent in which the desired product is sparingly soluble but the tar is not (e.g., dichloromethane). Filter off the insoluble tar and then attempt to purify the soluble portion using the methods described above. The yield will likely be poor.
Section 3: Standard Operating Protocols & FAQs
Protocol 1: High-Purity Recrystallization from Ethanol
This protocol is designed to remove baseline impurities such as unreacted starting material and colored byproducts.
-
Dissolution: Place the crude, dry this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add ethanol (e.g., 40-50 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Hot Solvent Addition: Continue adding small portions of hot ethanol until the solid is just completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a small spatula tip of activated charcoal. Return to the heat for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best solvent for recrystallization?
-
There is no single "best" solvent, but good candidates for this molecule are polar protic solvents or organic acids. Ethanol is often effective. Glacial acetic acid is another excellent choice as it readily dissolves the compound when hot and provides a good crystal habit upon cooling. For mixed-solvent systems, an ethyl acetate/hexane mixture can work well, where the compound is dissolved in a minimum of hot ethyl acetate, and hexane is added dropwise until the solution becomes turbid, then clarified with a drop of ethyl acetate before cooling.
-
-
FAQ 2: How can I use Thin Layer Chromatography (TLC) to monitor my purification?
-
TLC is an invaluable tool.
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A good starting system is a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid. The small amount of acetic acid is crucial to ensure the carboxylic acid spots are sharp and do not streak.
-
Visualization: View the plate under UV light (254 nm). The aromatic rings will show up as dark spots.
-
Interpretation: The starting material is less polar than the product. Therefore, on the TLC plate, the spot for the starting material will travel further up the plate (higher Rƒ value) than the spot for the 6-nitro product. Highly polar impurities like dinitro compounds will have a very low Rƒ value.
-
-
-
FAQ 3: What key signals should I look for in the ¹H NMR spectrum to confirm my product and check for starting material?
-
The ¹H NMR spectrum provides definitive structural information. The key differences are in the aromatic region.
-
| Compound | Aromatic H at C-2 | Aromatic H at C-4 | Aromatic H at C-7 | -O-CH₂-O- | -COOH |
| Starting Material | ~7.6 ppm (d) | ~6.9 ppm (d) | ~7.4 ppm (s) | ~6.1 ppm (s) | ~12-13 ppm (s, br) |
| 6-Nitro Product | ~7.5 ppm (s) | N/A | ~7.8 ppm (s) | ~6.3 ppm (s) | ~12-13 ppm (s, br) |
Section 4: Workflow & Troubleshooting Diagrams
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
-
PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 7196, Piperonylic acid.[Link]
-
PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 246435, this compound.[Link]
-
Sulzer Chemtech Ltd. Fractional Crystallization.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
Kelley, S. P., Fábián, L., & Brock, C. P. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B, 67(Pt 1), 79–93. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[Link]
-
Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.[Link]
- Vollhardt, K. P. C., & Schore, N. E. (2018).Organic Chemistry: Structure and Function. 8th Edition. W. H. Freeman.
-
Daştan, A., Ünver, H., & Kokel, B. (2020). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Heliyon, 6(10), e05230. [Link]
-
Nakamura, S., et al. Nitration of Substituted Aromatic Rings and Rate Analysis.[Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.[Link]
Sources
Technical Support Center: Navigating the Scale-Up of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 6-Nitro-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction principles?
A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution of the starting material, 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid). This is typically achieved by nitration using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid".[1]
The core of this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by the stronger sulfuric acid. The nitronium ion is then attacked by the electron-rich aromatic ring of piperonylic acid. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The carboxylic acid group is a deactivating, meta-directing group, while the methylenedioxy group is an activating, ortho, para-directing group.[2][3] This interplay of directing effects is a key consideration in optimizing the yield of the desired 6-nitro isomer.
Q2: What are the primary safety concerns when scaling up this nitration reaction?
A2: Scaling up any nitration reaction introduces significant safety challenges that must be rigorously addressed. The primary concerns include:
-
Thermal Runaway: Nitration is a highly exothermic reaction.[4] Inadequate temperature control on a larger scale can lead to a rapid increase in temperature, accelerating the reaction rate and potentially causing a dangerous thermal runaway. This can result in a violent release of energy and gaseous byproducts.
-
Formation of Nitrogen Dioxide (NO₂): The decomposition of nitric acid can produce toxic, reddish-brown nitrogen dioxide gas.[5][6] In a large-scale reaction, the volume of this gas can be substantial, necessitating a well-ventilated reaction setup and appropriate scrubbing systems.
-
Corrosive Nature of Reagents: Concentrated nitric and sulfuric acids are extremely corrosive.[7][8] The materials of construction for the reactor and associated equipment must be carefully selected to withstand these harsh conditions.
-
Explosion Hazard: The 1,3-benzodioxole moiety can be sensitive to strong oxidizing and acidic conditions, especially at elevated temperatures. While generally stable, the potential for unforeseen side reactions leading to unstable intermediates cannot be entirely dismissed at scale.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the production of this compound.
Issue 1: Low Yield of the Desired 6-Nitro Isomer
Question: My reaction is producing a low yield of the target this compound. What are the likely causes and how can I improve the yield?
Answer: Low yields are a common challenge and can often be traced back to several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Reaction Temperature | Temperature significantly influences the regioselectivity of the nitration. Higher temperatures can favor the formation of unwanted ortho-isomers and increase the rate of side reactions.[3] | Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating mixture.[9] Use an efficient cooling system and monitor the internal temperature of the reactor closely. |
| Incorrect Nitrating Agent Ratio | The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion. An improper ratio can lead to an incomplete reaction or an excess of unreacted starting material. | Prepare the nitrating mixture fresh by slowly adding concentrated sulfuric acid to concentrated nitric acid in a pre-chilled vessel.[2] A common ratio is 1:1 by volume, but this may need to be optimized for your specific scale. |
| Insufficient Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" and uneven distribution of the nitrating agent, resulting in incomplete reaction and byproduct formation. | Ensure vigorous and consistent stirring throughout the reaction. The choice of impeller and stirring speed should be appropriate for the reactor geometry and scale. |
Issue 2: Formation of Impurities and Byproducts
Question: I am observing significant impurities in my final product. What are the likely byproducts and how can I minimize their formation?
Answer: The formation of isomers and other byproducts is a key challenge in achieving high purity for this compound.
Common Impurities and Mitigation Strategies:
-
Isomeric Impurities: The primary byproduct is often the ortho-nitro isomer (5-Nitro-1,3-benzodioxole-5-carboxylic acid). The formation of this isomer is influenced by the activating effect of the methylenedioxy group.
-
Mitigation: As with improving yield, strict temperature control is paramount. Lower temperatures generally favor the formation of the thermodynamically more stable meta-product (relative to the carboxylic acid).[3]
-
-
Dinitrated Products: While less common under controlled conditions, excessive nitrating agent or higher temperatures can lead to the formation of dinitro-1,3-benzodioxole-5-carboxylic acid.
-
Mitigation: Use a stoichiometric amount of the nitrating agent and add it slowly to the reaction mixture.
-
-
Oxidative Degradation: The strong oxidizing nature of nitric acid can lead to the degradation of the starting material or product, especially the sensitive methylenedioxy bridge.
-
Mitigation: Maintain low reaction temperatures and avoid prolonged reaction times.
-
A systematic approach to identifying and quantifying impurities is crucial. Techniques such as HPLC, LC-MS, and NMR are invaluable for developing a comprehensive impurity profile.[10]
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate a pure product after the reaction. What are the recommended work-up and purification procedures?
Answer: Effective product isolation is critical for achieving the desired purity.
Recommended Protocol for Work-up and Purification:
-
Quenching: After the reaction is complete, the mixture should be carefully quenched by slowly pouring it onto a large volume of crushed ice with vigorous stirring. This precipitates the crude product.
-
Filtration: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acids.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. An ethanol/water mixture is often a good starting point. The choice of solvent may need to be optimized to maximize recovery and purity.
Troubleshooting Purification:
| Problem | Potential Cause | Recommended Solution |
| Product remains oily or does not fully precipitate | Incomplete reaction or presence of significant impurities that are depressing the melting point. | Re-evaluate the reaction conditions to improve conversion and minimize byproducts. Consider an alternative work-up, such as extraction with an organic solvent, followed by crystallization. |
| Low recovery after recrystallization | The product has significant solubility in the chosen solvent system, or too much solvent was used. | Experiment with different solvent systems or solvent ratios. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Persistent colored impurities | Formation of colored byproducts from oxidation or other side reactions. | Consider a charcoal treatment during the recrystallization process to adsorb colored impurities. |
III. Experimental Workflow & Diagrams
General Experimental Protocol for Nitration
A generalized, step-by-step methodology for the nitration of 1,3-benzodioxole-5-carboxylic acid is provided below. Note: This is a general guideline and should be optimized for your specific laboratory conditions and scale.
-
Preparation of the Nitrating Mixture:
-
In a flask immersed in an ice-salt bath, cautiously add a measured volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring.
-
Ensure the temperature of the mixture is maintained below 10°C.[2] This mixture should be prepared fresh and kept cold.
-
-
Reaction Setup:
-
In a separate reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1,3-benzodioxole-5-carboxylic acid in an appropriate amount of concentrated sulfuric acid.
-
Cool the reactor contents to 0-5°C using an ice-salt bath.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the solution of 1,3-benzodioxole-5-carboxylic acid.[9]
-
Maintain the reaction temperature below 10°C throughout the addition. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Visualizing the Nitration Workflow
Caption: A typical experimental workflow for the nitration of piperonylic acid.
Decision Tree for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
IV. References
-
ResearchGate. (2006). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]
-
ScholarWorks@GVSU. (2012). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
MDPI. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]
-
Testbook. (n.d.). Nitration of benzoic acid gives following major product. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
ResearchGate. (2015). Recent Trends in the Impurity Profile of Pharmaceuticals. Retrieved from [Link]
-
Inovine Meetings LLC. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Retrieved from
-
Globe Thesis. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Retrieved from [Link]
-
Defense Technical Information Center. (2021). Mechanochemical Nitration of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. Retrieved from [Link]
-
National Institute of Technology, Rourkela. (n.d.). 1 NITRATION. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
Sources
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid and Its Derivatives
Welcome to the technical support center for 6-Nitro-1,3-benzodioxole-5-carboxylic acid (also known as 6-Nitropiperonylic acid) and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with these valuable chemical entities. By understanding the underlying chemical principles, you can mitigate degradation, ensure the integrity of your experimental results, and maintain the quality of your compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The molecule possesses three key functional groups that influence its stability: the nitroaromatic system, the carboxylic acid, and the 1,3-benzodioxole (methylenedioxy) ring. The primary concerns are:
-
Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to UV or even ambient light.[1][2]
-
Thermal Instability: At elevated temperatures, the compound may undergo decarboxylation or decomposition.[3][4]
-
pH Sensitivity: The compound's stability can be compromised under strongly acidic or basic conditions, potentially leading to hydrolysis of derivatives or reactions involving the nitro group.
-
Reactivity of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule and is itself susceptible to reduction.[5]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. For optimal shelf-life, storage in a cool, dry, and dark place, such as a desiccator at room temperature or refrigerated (2-8°C), is recommended.[6] Avoid exposure to high temperatures or direct sunlight.[3]
Q3: How stable is this compound in solution?
A3: The stability in solution is highly dependent on the solvent, pH, and light exposure. For routine analytical work (e.g., HPLC), freshly prepared solutions are always recommended. If storage is necessary, solutions should be kept in amber vials at low temperatures (2-8°C) for short periods. Avoid long-term storage in solution, especially in protic or highly polar solvents, without validating stability under those specific conditions.
Q4: Are ester or amide derivatives more stable than the parent carboxylic acid?
A4: Ester and amide derivatives are generally less susceptible to thermal decarboxylation. However, they introduce a new potential degradation pathway: hydrolysis. The hydrolytic stability of these derivatives is highly pH-dependent. Esters are particularly prone to hydrolysis under both acidic and basic conditions, while amides are generally more stable, requiring more vigorous conditions for cleavage.[7][8]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Appearance of a new, less polar peak in HPLC analysis of an ester derivative. | Hydrolysis: The ester may be hydrolyzing back to the parent carboxylic acid. The carboxylic acid is typically more polar and will have a shorter retention time on a reverse-phase column. | Action: Co-inject your sample with a standard of the parent carboxylic acid to confirm the identity of the new peak. Explanation: This is a common issue, especially if aqueous or protic solvents (like methanol) are used, or if the sample is exposed to acidic or basic conditions. Always use freshly prepared solutions and control the pH. |
| The sample solution develops a yellow or brown color over time, especially when left on the benchtop. | Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to light, often leading to colored byproducts.[1][2] | Action: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a fume hood with the sash lowered to minimize light exposure. Explanation: The energy from UV and visible light can promote the nitro group to an excited state, initiating degradation pathways. |
| Low yield or unexpected byproducts during a reaction involving heating. | Thermal Decomposition/Decarboxylation: The compound may be degrading at the reaction temperature. A common thermal degradation pathway for aromatic carboxylic acids is decarboxylation, leading to the formation of 5-nitro-1,3-benzodioxole.[3] | Action: Monitor your reaction at a lower temperature if possible. Analyze the reaction mixture by LC-MS to identify the mass of byproducts. A mass corresponding to the loss of CO₂ (44 Da) suggests decarboxylation. Explanation: The stability of the molecule is finite. Reactions requiring prolonged heating above 80°C should be approached with caution. |
| Inconsistent results in biological assays. | Compound Degradation in Assay Buffer: The pH or components of your biological assay buffer may be causing the compound to degrade over the incubation period. | Action: Perform a stability study of your compound in the assay buffer. Incubate the compound in the buffer for the same duration as your experiment, and then analyze its purity by HPLC. Explanation: Buffers with a pH outside the neutral range (e.g., pH > 8 or < 6) can accelerate hydrolysis of ester derivatives or other degradation pathways. |
| Appearance of a new, more polar peak in HPLC, corresponding to a mass loss of 14 Da. | Cleavage of the Methylenedioxy Bridge: While generally stable, the 1,3-benzodioxole ring can be cleaved under certain potent oxidative conditions (e.g., by some cytochrome P450 enzymes in metabolic studies or harsh chemical oxidants) to form a catechol (1,2-dihydroxybenzene) derivative.[9] | Action: Re-evaluate the reaction or storage conditions. If working with metabolic systems, this may be an expected metabolite. Use LC-MS to confirm the mass of the new species. Explanation: This is a less common but possible degradation pathway. The cleavage involves the loss of the CH₂ group. |
Protocols for Stability Assessment (Forced Degradation)
To proactively understand the stability profile of your specific derivative, a forced degradation study is recommended. This involves subjecting the compound to a range of harsh conditions to identify potential degradation products and pathways.[1][4]
General Protocol for Forced Degradation
-
Prepare a Stock Solution: Create a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.
-
Acid Hydrolysis: Mix with an equal volume of 1 M HCl. Heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix with an equal volume of 1 M NaOH. Keep at room temperature for 1-4 hours.
-
Oxidative Degradation: Mix with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Photodegradation (Solution): Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Option 1: >1.2 million lux hours and >200 W h/m²).[2][4]
-
-
Sample Analysis: At designated time points, withdraw an aliquot. Neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for identifying the mass of any degradation products.
Recommended HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 340 nm (nitroaromatics often have a characteristic absorbance at longer wavelengths).
-
Column Temperature: 30°C.
Key Degradation Pathways & Structures
Understanding the potential chemical transformations is key to troubleshooting. The following diagrams illustrate the most probable degradation pathways.
Hydrolysis of Ester Derivatives
Ester derivatives can hydrolyze under acidic or basic conditions to yield the parent carboxylic acid and the corresponding alcohol.
Thermal Decarboxylation
Heating the carboxylic acid can lead to the loss of carbon dioxide.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, a common transformation in drug metabolism and certain chemical reactions.
References
-
Alsante, K. M., et al. Forced Degradation Studies. MedCrave online. (2016-12-14). Available from: [Link]
-
Novak, M., et al. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. ResearchGate. (2025-08-06). Available from: [Link]
-
Kumar, S., et al. development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
-
Kuppusamy, S., et al. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. PubMed Central. Available from: [Link]
-
LookChem. 1,3-Benzodioxole,5-nitro- MSDS. Available from: [Link]
-
Baertschi, S. W., et al. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Scribd. Available from: [Link]
-
Zhang, W., et al. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. PubMed Central. (2020-09-09). Available from: [Link]
-
Murray, M. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. ResearchGate. (2025-08-07). Available from: [Link]
-
Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018-10-20). Available from: [Link]
-
Chen, P., et al. Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products. PubMed. Available from: [Link]
-
Díaz Chávez, M. L., et al. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana. ResearchGate. (2025-08-09). Available from: [Link]
-
Stella, V. J., et al. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. (2008-02-07). Available from: [Link]
-
Wang, Z., et al. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. MDPI. (2024-09-05). Available from: [Link]
-
Wang, J., et al. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. (2019-12-12). Available from: [Link]
-
Hanzlik, R. P. Metabolic oxidative cleavage of thioesters: evidence for the formation of sulfenic acid intermediates in the bioactivation of the antithrombotic prodrugs ticlopidine and clopidogrel. PubMed. Available from: [Link]
-
Telang, C., et al. Improved physical stability of amorphous state through acid base interactions. PubMed. (2008-02-07). Available from: [Link]
-
Soucek, M. D., et al. Hydrolytic stability of oligoesters: Comparison of steric with anchimeric effects. ResearchGate. (2025-08-06). Available from: [Link]
-
Quora. Why does Nitrobenzene lower the reactivity of Benzene ring? (2017-02-19). Available from: [Link]
-
Chen, P., et al. Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products. ResearchGate. (2015-10-23). Available from: [Link]
-
Majek, M., et al. A Walk through Recent Nitro Chemistry Advances. PubMed Central. (2020-08-12). Available from: [Link]
-
Underberg, W. J., et al. Aspects of the chemical stability of mitomycin and porfiromycin in acidic solution. PubMed. Available from: [Link]
-
ResearchGate. Pyrolysis of Carboxylic Acids. Available from: [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. Available from: [Link]
-
Hooper, F. N., et al. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available from: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scribd.com [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole,5-nitro- MSDS CasNo.2620-44-2 [m.lookchem.com]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the nitration of 1,3-benzodioxole-5-carboxylic acid
Technical Support Center: Nitration of 1,3-Benzodioxole-5-Carboxylic Acid
Welcome to the technical support guide for the nitration of 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in successfully performing this critical electrophilic aromatic substitution reaction. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in the lab.
Introduction: The Chemistry and Its Challenges
The nitration of 1,3-benzodioxole-5-carboxylic acid is a foundational step in the synthesis of various pharmacologically active compounds and fine chemicals. The primary objective is the regioselective introduction of a nitro group (–NO₂) onto the aromatic ring, yielding 6-nitro-1,3-benzodioxole-5-carboxylic acid.[1][2][]
The reaction's success hinges on the precise control of an electrophilic aromatic substitution mechanism.[4] A powerful electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[5][6] This ion is then attacked by the electron-rich benzodioxole ring.
However, the substrate itself presents a unique challenge. It contains both an activating group (the methylenedioxy ether) and a deactivating group (the carboxylic acid). The interplay between these groups, coupled with the reaction's inherent exothermic nature, can lead to a host of issues including low yields, isomer formation, and purification difficulties. This guide is designed to address these specific challenges head-on.
Mechanism Overview: Generation of the Electrophile
Understanding the reaction mechanism is the first step in effective troubleshooting. The process begins with the generation of the nitronium ion, the active electrophile. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive NO₂⁺ ion.
Caption: Generation of the nitronium ion electrophile.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the nitration of 1,3-benzodioxole-5-carboxylic acid in a practical, question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is a frequent issue often traced back to three areas: reagent quality, temperature control, or insufficient electrophile generation.
Answer:
-
Cause A: Inactive Nitrating Mixture: The nitronium ion is highly reactive and susceptible to deactivation by water. If you are using a 70% nitric acid solution without a strong dehydrating agent like concentrated sulfuric acid, the water content may be too high to allow for efficient formation of the nitronium ion.[7]
-
Solution: Always use concentrated (98%+) sulfuric acid as the solvent and dehydrating agent. Ensure your nitric acid is concentrated (fuming or >90% is ideal, though 70% can work if the H₂SO₄ ratio is correct). Prepare the nitrating mixture (acid mixture) just before use and keep it cool.
-
-
Cause B: Reaction Temperature Too Low: While controlling the exotherm is critical, running the reaction at a temperature that is too low will result in a sluggish or stalled reaction.
-
Solution: Monitor the internal temperature of the reaction flask. A common temperature range for this type of nitration is 0-15 °C. If you have added all the substrate and see no product formation via TLC after a reasonable time, consider allowing the reaction to slowly warm to room temperature while monitoring closely.
-
-
Cause C: Poor Solubility: 1,3-benzodioxole-5-carboxylic acid has limited solubility in some non-acidic organic solvents. If the starting material is not properly dissolved, the reaction will be a heterogeneous mixture, leading to slow and incomplete conversion.
Q2: My TLC plate shows multiple product spots. What are the likely side products and how can I avoid them?
The formation of multiple products typically indicates a lack of regioselectivity or over-reaction.
Answer:
The aromatic ring of the substrate has two main directing groups whose effects must be balanced:
-
1,3-Dioxole Ring: This is a strongly activating, ortho, para-director.
-
Carboxylic Acid: This is a deactivating, meta-director.
The powerful activating effect of the dioxole group dominates, strongly directing the incoming nitro group to the C-6 position, which is ortho to the ether oxygen.[9] However, improper conditions can lead to side products.
-
Side Product A: Isomer Formation (e.g., 4-nitro isomer): While the C-6 position is electronically favored, aggressive reaction conditions (high temperature, overly potent nitrating agent) can overcome this selectivity, leading to substitution at other positions.
-
Prevention: The key is temperature control. Perform the addition of the nitrating agent slowly while maintaining the reaction temperature in the recommended range (see table below). This ensures the reaction proceeds via the lowest energy pathway to the desired C-6 product.
-
-
Side Product B: Dinitration: If the reaction is left for too long, the temperature is too high, or an excess of nitrating agent is used, a second nitration can occur on the already nitrated product ring.
-
Prevention: Use a stoichiometric amount (or a very slight excess) of nitric acid. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly.
-
-
Side Product C: Oxidation/Degradation Products: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can degrade the starting material, potentially by oxidizing the methylenedioxy bridge. This often results in a dark, tarry reaction mixture.
-
Prevention: Strict temperature control is paramount. Never let the internal temperature rise uncontrollably.
-
Caption: A logical workflow for troubleshooting common nitration issues.
Q3: The work-up is difficult, and I'm struggling to isolate a pure product. What is the best purification strategy?
Purification can be challenging due to the presence of acidic byproducts and colored impurities.
Answer:
A multi-step approach is often necessary for achieving high purity.
-
Quenching: The first step of work-up is to quench the reaction by pouring the acidic mixture slowly over a large amount of crushed ice. This precipitates the crude product and dilutes the strong acids, dissipating heat safely.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. It is crucial to wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes the majority of residual sulfuric and nitric acids.[9]
-
Alkaline Wash (Optional): For removing acidic impurities like nitro-phenolics formed from oxidation, a wash with a dilute alkaline solution can be effective.[10] However, be aware that your carboxylic acid product is also acidic and may dissolve. This is best performed on a solution of the crude product in an organic solvent, followed by re-acidification to recover the product.
-
Recrystallization: This is the most powerful purification technique for this compound.
-
Recommended Solvents: Ethanol or glacial acetic acid are commonly used and effective.[8] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Collect the pure crystals by filtration.
-
Q4: What are the most critical safety precautions for this reaction?
Nitration reactions are potentially hazardous and must be treated with extreme caution.[11]
Answer:
-
Exothermic Hazard: The reaction is highly exothermic. Always perform the reaction in a flask submerged in an ice/water bath to dissipate heat effectively. Add the nitrating agent dropwise using an addition funnel, monitoring the internal temperature constantly.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Quenching Danger: Never add water or ice directly to the concentrated acid mixture. Always add the acid mixture slowly to the ice. Adding water to the acid can cause violent boiling and splashing.
-
Scale: If performing this reaction for the first time, start with a small scale to understand its behavior before scaling up.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Nitrating Agent | Mixture of conc. H₂SO₄ and conc. HNO₃ | H₂SO₄ acts as both a solvent and a catalyst/dehydrating agent to generate the essential NO₂⁺ electrophile.[4] |
| Reagent Ratio | ~3-4 parts H₂SO₄ to 1 part HNO₃ (v/v) | Ensures sufficient dehydration of HNO₃ to drive the formation of the nitronium ion. |
| Solvent | Concentrated H₂SO₄ or Glacial Acetic Acid | H₂SO₄ is often preferred as it fully dissolves the starting material. Acetic acid is a less harsh alternative.[8][9] |
| Temperature | 0 – 15 °C | Critical for controlling selectivity and preventing side reactions (oxidation, dinitration).[11] |
| Work-up | Quench on ice, filter, wash with H₂O | Safely neutralizes the reaction and precipitates the crude product. Thorough washing is key to removing acid impurities. |
| Purification | Recrystallization from Ethanol or Acetic Acid | Most effective method for removing isomeric impurities and achieving high purity.[8] |
Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
-
Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/salt bath to cool.
-
Dissolution: Carefully add concentrated sulfuric acid (e.g., 50 mL) to the flask. Once cooled to below 10 °C, slowly add 1,3-benzodioxole-5-carboxylic acid (e.g., 10.0 g) in portions, stirring until fully dissolved. Maintain the temperature below 15 °C.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating agent by slowly adding concentrated nitric acid (e.g., 5.0 mL) to concentrated sulfuric acid (e.g., 15 mL), while cooling in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the carboxylic acid over 30-45 minutes. Critically, ensure the internal reaction temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Slowly pour the reaction mixture onto a large beaker containing crushed ice (e.g., 400 g) with vigorous stirring. A pale yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid extensively with cold deionized water until the washings are neutral (check with pH paper).
-
Purification: Transfer the damp solid to a flask and perform recrystallization from 95% ethanol. Dry the resulting purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Characterization: Determine the yield and characterize the final product by melting point, NMR, and IR spectroscopy to confirm the structure as this compound.
References
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
- Google Patents. (n.d.). Piperonal purification method.
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
YouTube. (2019, January 3). Nitration of aromatic compounds. Retrieved from [Link]
- Guidechem. (n.d.). This compound [1-(2-methyl-1H-indol-3-yl) - Guidechem. Retrieved from https://www.guidechem.com/products/1062286-73-0.html
-
YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]
- Ridd, J. H., & de la Mare, P. B. D. (n.d.). Nitration and aromatic reactivity.
-
PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Piperonylic acid. Retrieved from [Link]
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase: A New Tool to Control the Flux of Metabolites in the Phenylpropanoid Pathway. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. labsolu.ca [labsolu.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
Byproduct formation in the synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid derivatives
Welcome to the technical support center for the synthesis of 6-nitro-1,3-benzodioxole-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this critical synthetic transformation. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for their cause and actionable solutions.
Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 6-nitro isomer?
Answer:
The formation of isomeric byproducts is a common challenge in the nitration of piperonylic acid (1,3-benzodioxole-5-carboxylic acid). The starting material has two directing groups: the methylenedioxy group, which is an ortho, para-director, and the carboxylic acid group, which is a meta-director. This leads to a competition for the position of the incoming nitro group. The desired product is the 6-nitro isomer, but the 4-nitro isomer is a common byproduct.[1]
Causality and Strategic Solutions:
The regiochemical outcome of the nitration is highly dependent on the reaction conditions, which influence the electrophilicity of the nitrating agent and the relative directing strength of the functional groups.
-
Temperature Control: Lowering the reaction temperature generally favors the formation of the para-isomer (relative to the activating methylenedioxy group), which in this case is the desired 6-nitro product. High temperatures can lead to decreased selectivity and the formation of more of the ortho-isomer (4-nitro). It is recommended to maintain the reaction temperature between 0 and 5 °C.
-
Rate of Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of piperonylic acid is crucial. This helps to control the exotherm of the reaction and maintain a low concentration of the nitronium ion (NO₂⁺) at any given moment, which can improve selectivity.
-
Choice of Nitrating Agent and Solvent: While a mixture of concentrated nitric acid and sulfuric acid is common, the ratio can be optimized. Using a less harsh nitrating system, such as nitric acid in acetic anhydride or nitric acid in acetic acid, can sometimes improve regioselectivity.[2]
Experimental Protocol for Improved Regioselectivity:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperonylic acid in a suitable solvent (e.g., glacial acetic acid).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.
-
Add the nitrating mixture dropwise to the stirred piperonylic acid solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC or HPLC.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry.
Question 2: My reaction mixture has turned dark brown or black, and I have isolated a tarry, insoluble material instead of a crystalline product. What is causing this, and how can I prevent it?
Answer:
The formation of dark, tarry substances is indicative of oxidative side reactions and/or over-nitration, leading to polymeric materials. The benzodioxole ring is highly activated and susceptible to oxidation under strong nitrating conditions.
Causality and Strategic Solutions:
-
Excessive Nitrating Agent: Using a large excess of the nitrating agent, particularly fuming nitric acid, can lead to aggressive oxidation of the starting material and the desired product.
-
High Reaction Temperature: As mentioned previously, elevated temperatures accelerate the rate of all reactions, including undesirable oxidation pathways.
-
Dinitration: The initial product, this compound, is still an activated ring system and can undergo a second nitration to form dinitro derivatives, which are often less stable and can contribute to the formation of tars.
Preventative Measures:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Temperature Control: Strict adherence to low reaction temperatures is critical to minimize oxidative side reactions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
Question 3: I am observing a byproduct with a lower molecular weight than the expected product, suggesting decarboxylation. How can I avoid this?
Answer:
Decarboxylative nitration, where the carboxylic acid group is replaced by a nitro group to form 5-nitro-1,3-benzodioxole, can occur under certain conditions, although it is less common than isomer formation in this specific synthesis.
Causality and Strategic Solutions:
-
Harsh Reaction Conditions: High temperatures and highly acidic conditions can promote decarboxylation.
-
Catalyst Choice: Certain metal catalysts are known to promote decarboxylative nitration.[3] For this synthesis, it is best to avoid such catalysts unless decarboxylation is the desired outcome.
Mitigation Strategies:
-
Milder Conditions: Employing the mildest possible conditions that still afford a reasonable reaction rate will help to suppress decarboxylation. This includes lower temperatures and avoiding overly concentrated acid mixtures where possible.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts are positional isomers, primarily 4-nitro-1,3-benzodioxole-5-carboxylic acid. Dinitro derivatives and products of oxidative degradation can also be formed, particularly under harsh reaction conditions.
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with 0.1% formic or acetic acid) is generally effective for separating the starting material, the desired product, and isomeric byproducts.[4] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.
Q3: What is the best way to purify the final product and remove the isomeric byproduct?
A3: Recrystallization is the most common method for purifying the crude product. A suitable solvent system, such as ethanol/water or acetic acid/water, can often selectively crystallize the desired 6-nitro isomer, leaving the more soluble 4-nitro isomer in the mother liquor. In cases where recrystallization is insufficient, preparative HPLC or column chromatography on silica gel may be necessary.
Q4: Can I use a different starting material to avoid the regioselectivity issues?
A4: While piperonylic acid is the most direct precursor, an alternative strategy could involve starting with a molecule that has a blocking group to prevent nitration at the 4-position. However, this would add extra steps to the synthesis (protection and deprotection), making the direct nitration of piperonylic acid with optimized conditions the more common approach.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the synthesis of this compound.
Caption: Reaction scheme for the nitration of piperonylic acid.
Quantitative Data Summary
| Byproduct Type | Common Examples | Formation Favored By | Mitigation Strategy |
| Positional Isomer | 4-Nitro-1,3-benzodioxole-5-carboxylic acid | High temperature, rapid addition of nitrating agent | Low temperature (0-5 °C), slow addition of nitrating agent |
| Over-nitration | Dinitro-1,3-benzodioxole-5-carboxylic acid derivatives | Excess nitrating agent, prolonged reaction time | Use of near-stoichiometric amounts of nitrating agent, reaction monitoring |
| Oxidative Degradation | Tarry, polymeric materials | High temperature, strong oxidizing conditions | Strict temperature control, use of milder nitrating systems |
| Decarboxylation | 5-Nitro-1,3-benzodioxole | High temperature, harsh acidic conditions | Milder reaction conditions |
References
-
PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]
-
Wikipedia. (n.d.). Nitration. Available at: [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Available at: [Link]
-
RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Available at: [Link]
-
Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
PMC - NIH. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]
-
ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. Available at: [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
DTIC. (2021). Mechanochemical Nitration of Organic Compounds. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Available at: [Link]
-
PMC - NIH. (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Available at: [Link]
-
PMC - NIH. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]
-
ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... Available at: [Link]
-
PMC - NIH. (2020). A Walk through Recent Nitro Chemistry Advances. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to 6-Nitro-1,3-benzodioxole-5-carboxylic acid and Other Nitroaromatic Compounds for Drug Development
Executive Summary
Nitroaromatic compounds represent a class of molecules with a storied history in chemistry and pharmacology, characterized by a "double-edged sword" nature. The electron-withdrawing nitro group is pivotal to the bioactivity of numerous therapeutic agents but is also frequently implicated in toxicity.[1][2] This guide provides an in-depth comparison of 6-Nitro-1,3-benzodioxole-5-carboxylic acid (also known as 6-Nitropiperonylic acid), a substituted benzodioxole, against two key comparators: 4-Nitrobenzoic acid , its simplest carboxy-nitrobenzene analogue, and Nifurtimox , a clinically significant nitrofuran antiparasitic drug.
This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering objective comparisons of physicochemical properties, biological mechanisms, and toxicological profiles. By grounding our discussion in experimental data and established scientific principles, we aim to elucidate the nuanced structure-activity and structure-toxicity relationships that govern this critical class of compounds.
Comparative Physicochemical Analysis
The structural framework of a nitroaromatic compound dictates its fundamental physicochemical properties, which in turn influence its solubility, membrane permeability, and interaction with biological targets. The primary distinction between this compound and 4-Nitrobenzoic acid lies in the presence of the 1,3-benzodioxole (or methylenedioxy) ring system. This moiety alters the electronic landscape and steric profile compared to a simple benzene ring. Nifurtimox, with its nitrofuran heterocycle and complex side chain, represents a further departure, optimized for its specific therapeutic role.
| Property | This compound | 4-Nitrobenzoic acid | Nifurtimox | Rationale & Significance |
| Molecular Formula | C₈H₅NO₆[3] | C₇H₅NO₄[4] | C₁₀H₁₃N₃O₅S[5] | Determines molar mass and elemental composition. |
| Molar Mass ( g/mol ) | 211.13[3] | 167.12[6] | 287.29[5] | Impacts diffusion rates and stoichiometry in reactions and assays. |
| Melting Point (°C) | ~250 (Decomposes) | 237 - 242[6][7] | 180 - 182[5] | An indicator of purity and lattice energy. A high melting point suggests strong intermolecular forces. |
| Appearance | Data not available | White-to-yellow crystalline powder[4][6] | Yellow crystalline powder | Basic physical property for identification and handling. |
| Aqueous Solubility | Poor (predicted) | Poor (0.03 g/100mL at 25°C)[4] | Poor (predicted) | Critical for bioavailability. Low aqueous solubility is a common challenge in drug development.[8] |
| pKa | Data not available | 3.41[6] | Data not available | The acidity of the carboxylic acid group (or other ionizable groups) affects solubility and charge state at physiological pH. |
The Central Role of Reductive Bioactivation
The biological activity and toxicity of most nitroaromatic compounds are not caused by the parent molecule itself but by its metabolic products.[9][10] These compounds are often prodrugs that require enzymatic reduction of the nitro group to generate reactive intermediates.[2][11] This process is typically mediated by a class of enzymes known as nitroreductases, which are present in both mammalian cells and various pathogens.[9][12][13]
The mechanism proceeds through a stepwise addition of electrons, forming highly reactive species:
-
One-electron reduction forms a nitro anion radical. In the presence of oxygen, this radical can participate in redox cycling, transferring the electron to O₂ to create a superoxide anion (O₂⁻) and regenerating the parent nitro compound. This cycle generates significant oxidative stress.[9][14]
-
Two-electron reduction bypasses the radical and forms a nitroso intermediate.
-
Further reduction yields a hydroxylamine derivative and, ultimately, a stable amine. The hydroxylamine and nitroso intermediates are often highly electrophilic and can covalently modify cellular macromolecules like DNA and proteins, leading to cytotoxicity and mutagenicity.[1][14]
Nifurtimox's antiparasitic action against Trypanosoma cruzi is a classic example of this mechanism. Parasite-specific nitroreductases activate the drug, generating cytotoxic metabolites that the parasite cannot easily detoxify, leading to DNA damage and cell death.[5][12][15] While mammalian cells also possess nitroreductases, differences in enzyme type and antioxidant defenses can provide a window of therapeutic selectivity.[5][15]
Comparative Toxicology and Safety Profile
The same reductive pathway responsible for therapeutic efficacy is also the primary driver of toxicity for nitroaromatic compounds.[1][16] This class of chemicals is associated with risks of mutagenicity, carcinogenicity, and general cytotoxicity, primarily due to the generation of reactive oxygen species (ROS) and electrophilic intermediates that damage DNA.[1][17]
| Compound | Known Toxicity Data | Toxicological Mechanism |
| This compound | Specific data is limited. As a nitroaromatic, it is presumed to be a potential irritant and harmful if swallowed, consistent with class warnings.[3] | Expected to follow the general nitroaromatic pathway involving reductive metabolism. The benzodioxole moiety can sometimes be metabolized to reactive catechols, which could present an additional toxicity pathway. |
| 4-Nitrobenzoic acid | Rat LD₅₀: 1960 mg/kg (oral).[6] Irritating to eyes, skin, and respiratory tract.[4] Animal tests suggest possible reproductive or developmental toxicity.[4] | Follows the classic reductive activation pathway. Decomposes on heating to produce toxic nitrogen oxides.[4][18] |
| Nifurtimox | Common side effects include abdominal pain, headache, nausea, and weight loss.[5] Concerns from animal studies about cancer risk have not been substantiated in human trials.[5] | The mechanism of action is also the mechanism of toxicity. Selectivity is achieved because the parasite's nitroreductases are more efficient at activating the drug and the parasite has weaker antioxidant defenses than host cells.[15] |
The key takeaway for drug developers is that the therapeutic index of a nitroaromatic drug is determined by the balance between its selective activation in the target pathogen or cell and its off-target activation in host tissues.
Experimental Protocols for Comparative Assessment
To objectively compare novel nitroaromatic compounds like this compound against established benchmarks, a standardized set of in vitro assays is essential. Below are validated, step-by-step protocols for assessing two critical parameters: solubility and cytotoxicity.
Protocol: Comparative Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which is a critical parameter for predicting a drug's absorption and bioavailability.[19] Low solubility can be a major hurdle in drug development.[8][20]
Methodology:
-
Preparation: Add an excess amount of the solid test compound (e.g., 2-5 mg) to a known volume of a physiologically relevant buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[21]
-
Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the suspension (using a 0.22 µm PVDF filter) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve of the same compound.[21]
-
Reporting: Express the solubility in units such as µg/mL or µM.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a rapid, colorimetric method to assess a compound's effect on cell viability.[22] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[23][24] This is a crucial first step in evaluating the toxic potential of any new chemical entity.
Methodology:
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[23]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known toxin (positive control).
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[22][25]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a SDS-HCl solution, to each well to dissolve the formazan crystals.[23][26]
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Conclusion and Future Perspectives
The comparative analysis reveals that this compound, while structurally distinct, belongs firmly to the nitroaromatic class and is expected to share its core mechanistic features.
-
Compared to 4-Nitrobenzoic acid: The key differentiator is the benzodioxole ring. This moiety may influence metabolic stability, receptor binding, and solubility, warranting direct experimental comparison. It serves as a more complex synthetic building block.
-
Compared to Nifurtimox: Nifurtimox highlights the successful application of a nitroaromatic compound as a targeted antiparasitic agent. Its efficacy relies on selective bioactivation in the parasite.[12][13] This serves as a benchmark for what can be achieved through medicinal chemistry optimization to widen the therapeutic window and mitigate host toxicity.
For drug development professionals, this compound should be approached with the characteristic caution reserved for all nitroaromatics. Its potential as a scaffold or intermediate must be weighed against a thorough investigation of its metabolic fate and toxicological profile. The experimental protocols provided herein offer a clear roadmap for initiating such an assessment, enabling a data-driven evaluation of its viability for progression in a drug discovery pipeline.
References
- Drugs.com. Nifurtimox Monograph for Professionals. Available from: https://www.drugs.com/monograph/nifurtimox.html
- Wikipedia. Nifurtimox. Available from: https://en.wikipedia.org/wiki/Nifurtimox
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2876596/
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology, 34(8), 810-24. Available from: https://pubmed.ncbi.nlm.nih.gov/24532398/
- CIBIM. (2011). Antiparasitic prodrug nifurtimox: revisiting its activation mechanism. Future Medicinal Chemistry, 3(10), 1219-22. Available from: https://pubmed.ncbi.nlm.nih.gov/21843058/
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available from: https://dissolutiontech.com/2014/201402/dt201402a02.html
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: https://clytetechnologies.com/mtt-assay-protocol/
- Patsnap Synapse. What is the mechanism of Nifurtimox? Available from: https://www.patsnap.
- Koleva, Y. K., et al. (2009). Structure-toxicity relationships of nitroaromatic compounds. Journal of Molecular Structure: THEOCHEM, 907(1-3), 1-8. Available from: https://pubmed.ncbi.nlm.nih.gov/20161559/
- Maya, J. D., et al. (2010). Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? Biochemical Pharmacology, 80(3), 358-65. Available from: https://pubmed.ncbi.nlm.nih.gov/20381466/
- Creative Bioarray. MTT Analysis Protocol. Available from: https://www.creative-bioarray.com/support/mtt-analysis-protocol.htm
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available from: https://enamine.net/adme-tox/in-vitro-adme-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay
- Fetisov, E. O., et al. (2021). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 40(12), 3335-3347. Available from: https://setac.onlinelibrary.wiley.com/doi/10.1002/etc.5222
- Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium, ASTM International. Available from: https://www.astm.org/stp-802-s002829-cs.html
- Abreu, P. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available from: https://www.scielo.br/j/jbchs/a/mP9qK4ZJcWjHjYfVwKjxy8p/?lang=en
- ResearchGate. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: https://www.researchgate.
- Abcam. MTT assay protocol. Available from: https://www.abcam.com/protocols/mtt-assay-protocol
- Sittampalam, G. S., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Available from: https://www.ncbi.nlm.nih.gov/books/NBK144065/
- ResearchGate. (2023). Bioreduction of the nitro group by nitroreductases (NTR) or others flavoenzymes... Available from: https://www.researchgate.net/figure/Bioreduction-of-the-nitro-group-by-nitroreductases-NTR-or-others-flavoenzymes-and-or_fig5_376722839
- Enamine. Shake-Flask Solubility Assay. Available from: https://enamine.net/adme-tox/in-vitro-adme-assays/phys-chem-properties/shake-flask-solubility
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw5ddyvMK/v1
- Nielsen, F., et al. (2004). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 5(2), e28. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2750535/
- ChemicalBook. 4-Nitrobenzoic acid | 62-23-7. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0267208.htm
- Aasirvatham, A. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available from: https://www.protocols.io/view/cell-viability-assay-mtt-assay-8epv5x3kdg1b/v1
- ResearchGate. (2024). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available from: https://www.researchgate.net/publication/380756778_Nitroreduction_A_Critical_Metabolic_Pathway_for_Drugs_Environmental_Pollutants_and_Explosives
- SciELO. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: https://www.scielo.br/j/jbchs/a/mP9qK4ZJcWjHjYfVwKjxy8p/
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(23), 8563. Available from: https://www.mdpi.com/1420-3049/27/23/8563
- LookChem. This compound (2-thiophen-2-yl-4-thiazolyl)methyl ester. Available from: https://www.lookchem.com/6-nitro-1-3-benzodioxole-5-carboxylic-acid-2-thiophen-2-yl-4-thiazolyl-methyl-ester-cas-1062290-96-3/
- CDC | NIOSH. ICSC 1684 - 4-NITROBENZOIC ACID. Available from: https://www.cdc.gov/niosh/ipcsneng/neng1684.html
- Loba Chemie. 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Available from: https://www.lobachemie.com/msds-sds-c-of-a/4-Nitrobenzoic-acid-for-synthesis-04870.pdf
- Wikipedia. 4-Nitrobenzoic acid. Available from: https://en.wikipedia.org/wiki/4-Nitrobenzoic_acid
- Guidechem. This compound (2-phenyl-4-thiazolyl)methyl ester. Available from: https://www.guidechem.com/product_show/1062287-97-1.html
- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3662. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9227845/
- SvedbergOpen. (2024). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Journal of Pharmacy and Pharmacology Research. Available from: https://svedbergopen.com/journals/jppr/jppr-08-012.pdf
- Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. Available from: https://www.carlroth.com/medias/SDB-0450-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1NjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzg1MDUxMjM4NzAucGRmfGU0Y2M2YjY3ZWIxYjYxN2U3Y2Y5YjU4YjQzN2I2YjQ0YjI2YjQ5ZTMzZGU2YjM0YmI0ZGEzYjk3NzU3YjYyZWI
- ACS Publications. (1984). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development, 23(3), 359–364. Available from: https://pubs.acs.org/doi/10.1021/i300015a001
- Kuujia.com. Cas no 716-32-5 (this compound). Available from: https://www.kuujia.com/cas/716-32-5
- ChemicalBook. This compound | 716-32-5. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7267209.htm
- Labsolu.ca. This compound. Available from: https://labsolu.ca/product/6-nitro-13-benzodioxole-5-carboxylic-acid/
- LookChem. This compound (3-methyl-2-quinoxalinyl)methyl ester. Available from: https://www.lookchem.com/6-nitro-1-3-benzodioxole-5-carboxylic-acid-3-methyl-2-quinoxalinyl-methyl-ester-cas-1062290-75-8/
- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3662. Available from: https://www.mdpi.com/1420-3049/27/12/3662
- NIH. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(4), 863. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7915222/
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. labsolu.ca [labsolu.ca]
- 4. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
- 5. Nifurtimox - Wikipedia [en.wikipedia.org]
- 6. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Nitrobenzoic acid | 62-23-7 [chemicalbook.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. Antiparasitic prodrug nifurtimox: revisiting its activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 16. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. lobachemie.com [lobachemie.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. enamine.net [enamine.net]
- 22. clyte.tech [clyte.tech]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
A Comparative Guide to the Biological Efficacy of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential biological efficacy of 6-nitro-1,3-benzodioxole-5-carboxylic acid and its derivatives. As a senior application scientist, my objective is to offer an in-depth, technically sound resource that moves beyond a simple recitation of facts. We will delve into the causality behind experimental designs, critically evaluate the available data for related compounds, and provide detailed protocols to empower further research in this promising area.
While direct, extensive biological data for this compound itself is limited in publicly accessible literature, a robust body of research on structurally related 1,3-benzodioxole derivatives provides a strong foundation for understanding its potential. This guide will therefore extrapolate from this existing knowledge, presenting a comparative framework and a clear roadmap for future investigation. We will explore its potential in key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial applications.
The Therapeutic Potential of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid structure and potential for diverse functionalization make it an attractive starting point for drug discovery. The addition of a nitro group at the 6-position and a carboxylic acid at the 5-position, as in our core molecule of interest, introduces key electronic and functional features. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's interaction with biological targets and is a known pharmacophore in various antimicrobial and anticancer agents[1]. The carboxylic acid group provides a handle for forming derivatives such as esters and amides, allowing for the modulation of pharmacokinetic properties, and can also act as a key interacting group with biological targets[2].
Comparative Anticancer Efficacy
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of various 1,3-benzodioxole derivatives from published studies. This data provides a benchmark for the level of potency that might be achievable with novel derivatives of this compound.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzodioxole-based Thiosemicarbazones | Compound 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [3] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [3] | |
| Compound 10 | C6 (Glioma) | 12.33 ± 4.93 | [3] | |
| Amide Benzodioxole Derivatives | Compound 2a | Hep3B (Liver) | Low mM range | [4] |
| Compound 2b | Hep3B (Liver) | Low mM range | [4] | |
| Arsenical-Benzodioxole Conjugates | MAZ2 | Molm-13 (Leukemia) | ~0.2 (effective conc.) | [5] |
| Reference Drugs | Cisplatin | A549 (Lung Adenocarcinoma) | Varies by study | [3] |
| Doxorubicin | HeLa, Hep3B | Varies by study | [4][6] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes.
The data indicates that modifications to the benzodioxole core can lead to potent anticancer activity, with some thiosemicarbazone derivatives exhibiting low micromolar IC50 values[3]. The conjugation of benzodioxoles with other active moieties, such as arsenicals, represents another promising strategy[5].
Postulated Mechanism of Anticancer Action
The anticancer mechanism of some 1,3-benzodioxole derivatives has been linked to the induction of oxidative stress. For instance, arsenical-conjugated benzodioxoles have been shown to inhibit the thioredoxin (Trx) system in cancer cells. The Trx system is often over-expressed in tumors and plays a crucial role in antioxidant defense and apoptosis resistance. Inhibition of this system leads to an accumulation of reactive oxygen species (ROS), inducing apoptosis[5][7]. The electron-withdrawing nitro group in this compound derivatives could potentially enhance their ability to interfere with cellular redox systems, making this a key area for mechanistic investigation.
Comparative Anti-inflammatory Efficacy
Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many, like ketoprofen, are carboxylic acid derivatives[8]. The structural similarity of this compound to some NSAIDs, coupled with reports of "moderate anti-inflammatory properties" for the parent compound, suggests a promising avenue for exploration[1].
Quantitative Comparison of Anti-inflammatory Activity
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis[9][10]. The following table presents COX inhibition data for various benzodioxole derivatives, providing a comparative context for future studies.
| Compound Class | Derivative/Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzodioxole-Carboxamide | Compound 3b | 1.12 | 1.3 | 0.862 | [8] |
| Benzodioxole-Carboxamide | Compound 4d | - | - | 1.809 | [8] |
| Benzodioxole-Carboxamide | Compound 4f | 0.725 | - | - | [8] |
| Reference Drugs | Ketoprofen | - | - | 0.196 | [8] |
| Celecoxib | 77.4 | Varies | Highly Selective | [11] |
This table is compiled from published data for comparative analysis.
These findings indicate that the benzodioxole scaffold can be effectively tailored to inhibit COX enzymes. Notably, some derivatives show improved selectivity for COX-2 over COX-1 compared to the non-selective NSAID ketoprofen[8]. COX-2 selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects[10].
Potential Anti-inflammatory Mechanisms
Beyond COX inhibition, nitro-containing compounds, such as nitro-fatty acids, are known to exert anti-inflammatory effects through multiple mechanisms. These include the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, and the modulation of NF-κB signaling, a key pathway in the inflammatory response[12]. The presence of the nitro group on the benzodioxole ring suggests that derivatives of this compound might possess multifaceted anti-inflammatory activity.
Comparative Antimicrobial Efficacy
The nitroaromatic scaffold is a well-established feature in a number of antimicrobial drugs[1]. The proposed mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic radical species that damage DNA and other critical biomolecules.
A Framework for Comparative Evaluation
While specific antimicrobial data for this compound derivatives is not available, we can establish a framework for their evaluation based on studies of other antimicrobial carboxylic acids. The standard metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
The following table illustrates how the antimicrobial activity of novel this compound derivatives could be compared against common pathogens and standard antibiotics.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Hypothetical Derivative A | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Hypothetical Derivative B | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin (Antibiotic) | ~1 | ~0.015 | N/A |
| Gentamicin (Antibiotic) | ~0.5 | ~1 | N/A |
| Clotrimazole (Antifungal) | N/A | N/A | ~0.125 |
Reference MIC values are approximate and can vary based on strain and testing conditions.
Studies on pyrazolylthiazole carboxylic acids have revealed compounds with potent antimicrobial activity, with MIC values as low as 6.25 µg/mL against Gram-positive bacteria, comparable to ciprofloxacin[13]. This demonstrates the potential for carboxylic acid derivatives to exhibit significant antimicrobial effects.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for assessing the anticancer, anti-inflammatory, and antimicrobial efficacy of this compound derivatives.
Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is designed to determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Rationale: The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product, which can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This protocol measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Rationale: This assay quantifies the production of prostaglandins, the products of COX enzyme activity. Inhibition of prostaglandin synthesis is a direct measure of the compound's anti-inflammatory potential via this key pathway.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the reaction buffer, heme, and arachidonic acid (substrate) solutions according to the manufacturer's instructions.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.
-
Assay Procedure:
-
Add 150 µL of reaction buffer to each well of a 96-well plate.
-
Add 10 µL of heme.
-
Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of solvent to the control wells.
-
Add 10 µL of a standard inhibitor (e.g., ketoprofen, celecoxib) to the positive control wells.
-
Add 10 µL of COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
-
Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a colorimetric assay provided in the kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against various microorganisms[14][15][16].
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. It is a widely accepted method for assessing antimicrobial efficacy.
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a fresh culture of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared microbial suspension to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only). Also, include a standard antibiotic like ciprofloxacin as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and potential biological pathways, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the in vitro cytotoxicity (MTS) assay.
Caption: Postulated anti-inflammatory mechanism of action.
Conclusion and Future Directions
The 1,3-benzodioxole scaffold, particularly when functionalized with a nitro group and a carboxylic acid, represents a promising starting point for the development of novel therapeutic agents. While direct biological efficacy data for this compound and its derivatives is still emerging, the analysis of structurally related compounds provides a strong rationale for their investigation as anticancer, anti-inflammatory, and antimicrobial agents.
The comparative data and detailed protocols within this guide are intended to serve as a valuable resource for researchers in this field. Future work should focus on the synthesis of a library of this compound derivatives (e.g., esters, amides) and their systematic evaluation using the described assays. Elucidating their precise mechanisms of action and conducting structure-activity relationship (SAR) studies will be critical for optimizing their potency and selectivity. This foundational work will pave the way for more advanced preclinical and, ultimately, clinical development.
References
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Available at: [Link]
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. Available at: [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]
-
Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]
-
Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]
-
Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available at: [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PubMed Central. Available at: [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Routledge. Available at: [Link]
-
Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Available at: [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. Available at: [Link]
-
Structures of anticancer drugs containing nitro group. ResearchGate. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]
-
Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. PubMed. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. Available at: [Link]
-
Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
Nitro-fatty acids: novel anti-inflammatory lipid mediators. PubMed Central. Available at: [Link]
-
In virto Anti inflammatory assay: Dr. Bhushan P Pimple. YouTube. Available at: [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed Central. Available at: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. Available at: [Link]
-
Comparison of Different Antibiotic Medications on Microorganisms: An Original Research. PubMed Central. Available at: [Link]
-
Mechanism of action of Anti-inflammatory drugs. ResearchGate. Available at: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]
-
Comparative Safety and Efficacy of Different Classes of Antibiotics for Treating Common Bacterial Infections: A Systematic Review and Meta Analysis. Auctores. Available at: [Link]
-
Comparative Analysis of the Antimicrobial Strength of Five Most Common Antibiotics Used In Research Clinic Umudike. MOUAU Repository. Available at: [Link]
-
Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
-
Inflammation and the mechanism of action of anti-inflammatory drugs. PubMed. Available at: [Link]
-
Comparative efficacy between Branded and Generic antibiotics against common pathogenic bacteria. Jetir.Org. Available at: [Link]
-
Mechanism of action of antiinflammatory drugs. PubMed. Available at: [Link]
Sources
- 1. 716-32-5(this compound) | Kuujia.com [kuujia.com]
- 2. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. staff-beta.najah.edu [staff-beta.najah.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitro-fatty acids: novel anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. routledge.com [routledge.com]
- 15. api.pageplace.de [api.pageplace.de]
- 16. apec.org [apec.org]
A Comparative Spectroscopic Guide to 6-Nitro-1,3-benzodioxole-5-carboxylic acid and its Amino Derivative
This technical guide offers an in-depth spectroscopic comparison of 6-Nitro-1,3-benzodioxole-5-carboxylic acid and its corresponding amino derivative, 6-Amino-1,3-benzodioxole-5-carboxylic acid. This analysis is crucial for researchers in synthetic chemistry and drug development, where precise characterization of intermediates and final products is paramount. The transformation from a nitro to an amino group induces significant changes in the molecule's electronic and vibrational properties, which are distinctly reflected in various spectroscopic techniques.
Introduction: The Chemical and Spectroscopic Rationale
This compound (also known as 6-Nitropiperonylic acid) serves as a common precursor to its 6-amino counterpart. The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Monitoring this conversion and confirming the identity of the final product requires a multi-faceted spectroscopic approach. The key difference lies in the electronic nature of the substituent at the C6 position:
-
-NO₂ (Nitro) Group: A potent electron-withdrawing group, it de-shields the aromatic ring, influencing chemical shifts in NMR and altering vibrational frequencies in IR spectroscopy.
-
-NH₂ (Amino) Group: An electron-donating group, it shields the aromatic ring, causing characteristic upfield shifts in NMR and introducing new vibrational modes in the IR spectrum.
This guide will dissect these differences through ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry, providing the experimental data necessary to unequivocally distinguish between the two compounds.
Synthesis and Spectroscopic Workflow
The typical laboratory synthesis involves the reduction of the nitro compound, often via catalytic hydrogenation. A robust analytical workflow is essential to track the reaction's progress and verify the purity of the isolated product.
Caption: Workflow from synthesis to spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information, highlighting the profound electronic impact of the -NO₂ versus -NH₂ group on the aromatic ring.
¹H NMR Spectroscopy
The proton NMR spectra show distinct differences in the chemical shifts of the two aromatic protons (H-4 and H-7) and the methylenedioxy protons (O-CH₂-O). The electron-withdrawing nitro group deshields the adjacent protons, shifting them downfield, while the electron-donating amino group shields them, causing an upfield shift.
Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)
| Proton Assignment | 6-Nitro Derivative (δ, ppm) | 6-Amino Derivative (δ, ppm) | Key Observation |
| COOH | ~11.0 - 13.0 (br s) | ~10.0 - 12.0 (br s) | Broad, exchangeable proton, minor shift difference. |
| H-7 (Aromatic) | ~7.85 (s) | ~7.10 (s) | Significant upfield shift (~0.75 ppm) due to -NH₂. |
| H-4 (Aromatic) | ~7.40 (s) | ~6.45 (s) | Significant upfield shift (~0.95 ppm) due to -NH₂. |
| O-CH₂-O | ~6.25 (s) | ~6.05 (s) | Minor upfield shift. |
| NH₂ | N/A | ~5.50 (br s) | Appears as a broad singlet, exchangeable with D₂O. |
¹³C NMR Spectroscopy
The effect of the substituent is also evident in the ¹³C NMR spectra. The carbonyl carbon and the aromatic carbons exhibit shifts that reflect the electron density changes on the ring.
Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Carbon Assignment | 6-Nitro Derivative (δ, ppm) | 6-Amino Derivative (δ, ppm) | Key Observation |
| C=O (Carboxyl) | ~165.0 | ~168.0 | Slight downfield shift in the amino derivative. |
| C-6 (C-NO₂/C-NH₂) | ~145.0 | ~148.0 | Shift reflects the direct attachment of the N-substituent. |
| C-5 (C-COOH) | ~135.0 | ~115.0 | Large upfield shift due to the strong electron-donating effect of the amino group. |
| Aromatic Carbons | 105 - 150 | 95 - 150 | Overall shift of aromatic signals to a more shielded (upfield) region. |
| O-CH₂-O | ~103.0 | ~101.5 | Minor upfield shift. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is highly effective for identifying the key functional groups. The presence of strong, characteristic bands for the nitro group and the appearance of distinct N-H stretching bands for the amino group are definitive markers.
Caption: Key distinguishing FT-IR absorption regions.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 6-Nitro Derivative | 6-Amino Derivative | Key Observation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | 3300 - 2500 (broad) | Present in both, characteristic broad absorption.[1] |
| N-H Stretch | Absent | ~3480 and ~3370 (two sharp bands) | Definitive appearance of two bands for the primary amine (-NH₂).[2] |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1680 | Slight shift due to changes in electronic conjugation. |
| N-O Asymmetric Stretch | ~1530 (strong) | Absent | Hallmark peak for aromatic nitro compounds. [3][4][5] Disappearance confirms reduction. |
| N-O Symmetric Stretch | ~1350 (strong) | Absent | Second hallmark peak for aromatic nitro compounds. [3][4][5] Disappearance confirms reduction. |
| N-H Bend | Absent | ~1620 | Appearance of a bending vibration confirms the presence of the -NH₂ group. |
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions in the molecules are sensitive to the substituents on the aromatic ring. The nitro group, a strong chromophore, and the amino group, a strong auxochrome, result in different absorption maxima (λ_max).
-
6-Nitro Derivative: Typically exhibits a strong absorption band around 240-270 nm, which is characteristic of nitroaromatic compounds.[6][7]
-
6-Amino Derivative: The presence of the electron-donating amino group causes a bathochromic shift (red shift) of the primary absorption band to a longer wavelength, often above 300 nm, due to enhanced conjugation and stabilization of the excited state.
Table 4: Comparative UV-Vis Data (Methanol)
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Observation |
| 6-Nitro Derivative | ~265 | ~10,000 M⁻¹cm⁻¹ | Typical absorption for a nitroaromatic system.[8][9] |
| 6-Amino Derivative | ~310 | ~4,500 M⁻¹cm⁻¹ | Significant red shift due to the -NH₂ auxochrome. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the successful chemical transformation.
-
Molecular Ion Peak (M⁺): The most direct evidence of the conversion is the change in molecular weight.
-
This compound: C₈H₅NO₆, MW = 211.13 g/mol
-
6-Amino-1,3-benzodioxole-5-carboxylic acid: C₈H₇NO₄, MW = 181.15 g/mol [10]
-
-
Fragmentation: Aromatic carboxylic acids typically show intense molecular ion peaks.[11] Common fragmentation patterns include the loss of -OH (M-17) and the subsequent loss of -CO (M-45).[1][11]
-
In the nitro derivative, fragmentation involving the nitro group (e.g., loss of NO₂ or NO) may also be observed.
-
The amino derivative will follow the nitrogen rule (an odd molecular weight for a compound with one nitrogen atom).
-
Experimental Protocols
Accurate and reproducible data acquisition is critical. The following are standardized protocols for the spectroscopic techniques described.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use a solid sample directly on an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Employ an FT-IR spectrometer with a diamond or germanium ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal, followed by the sample spectrum. The final spectrum is presented in transmittance or absorbance.[12]
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) at a concentration of ~0.1 mg/mL. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-600 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as the sample.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).[12]
Conclusion
The spectroscopic comparison of this compound and its amino derivative reveals a set of clear, distinguishable analytical signatures. The most definitive indicators of a successful reduction are:
-
¹H NMR: Significant upfield shifts of the aromatic protons.
-
FT-IR: The complete disappearance of the strong N-O stretching bands (~1530 and ~1350 cm⁻¹) and the appearance of two distinct N-H stretching bands (~3400 cm⁻¹).
-
Mass Spec: A decrease in molecular weight from 211 g/mol to 181 g/mol .
By employing this multi-technique approach, researchers can confidently monitor the synthesis, confirm product identity, and ensure the purity of these valuable chemical intermediates.
References
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2021). The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]
-
ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds:.... [Link]
-
ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... [Link]
-
Goodpaster, J. V., & Liszewski, C. A. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]
-
Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
UCLA. IR: nitro groups. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
Sources
- 1. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. quora.com [quora.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. A systematic study of the absorbance of the nitro functional group in the vacuum UV region [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 6-Nitro-1,3-benzodioxole-5-carboxylic acid and its key isomers, the 4-nitro and 7-nitro analogs. Understanding the distinct reactivity profiles of these molecules is crucial for their application in medicinal chemistry and materials science, where they serve as versatile building blocks. This document outlines the theoretical underpinnings of their reactivity and provides a framework for experimental validation.
Introduction: Structural Isomers and Their Significance
This compound and its isomers are derivatives of piperonylic acid, a natural product found in several plant species.[1] The introduction of a nitro group (-NO2) profoundly alters the electronic properties of the benzodioxole scaffold, making these compounds valuable intermediates in organic synthesis. The precise positioning of the nitro and carboxylic acid groups on the aromatic ring dictates the molecule's overall reactivity, influencing reaction rates, yields, and the feasibility of various chemical transformations.
The isomers of interest in this guide are:
-
This compound
-
4-Nitro-1,3-benzodioxole-5-carboxylic acid
-
7-Nitro-1,3-benzodioxole-5-carboxylic acid
This guide will explore how the interplay of electronic and steric effects in these isomers leads to distinct chemical behaviors.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of these isomers is governed by the cumulative electronic influence of three key functional groups on the aromatic ring:
-
Nitro Group (-NO2): A potent electron-withdrawing group through both inductive and resonance effects, it deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution.[2][3]
-
Carboxylic Acid Group (-COOH): Also an electron-withdrawing and deactivating group.[3]
-
Methylenedioxy Group (-O-CH2-O-): An electron-donating group through resonance, which activates the aromatic ring.
The relative positions of these groups create unique electronic environments in each isomer, leading to predictable differences in reactivity.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Logical flow of substituent effects on aromatic ring reactivity."; fontsize=10; fontcolor="#5F6368"; } dot
Comparative Reactivity Analysis: Key Chemical Transformations
This section outlines key reactions that can be used to probe and compare the reactivity of the three isomers.
Acidity of the Carboxylic Acid (pKa)
The acidity of the carboxylic proton is a direct measure of the electronic effects of the other ring substituents. Electron-withdrawing groups stabilize the resulting carboxylate anion, leading to a lower pKa value and higher acidity.[4][5]
Prediction: The nitro group's strong electron-withdrawing effect will increase the acidity of all three isomers compared to the parent piperonylic acid. The isomer with the nitro group positioned to exert the strongest influence on the carboxylic acid (e.g., ortho or para) is expected to be the most acidic. For instance, 4-nitrobenzoic acid (pKa 3.44) is more acidic than benzoic acid (pKa 4.19) due to the electron-withdrawing nitro group.[6][7]
Comparative Data (Predicted pKa values):
| Compound | Predicted Relative pKa | Rationale |
| 4-Nitro-1,3-benzodioxole-5-carboxylic acid | Lowest | -NO2 is ortho to -COOH, exerting a strong inductive withdrawing effect. |
| This compound | Intermediate | -NO2 is meta to -COOH, exerting a weaker inductive effect. |
| 7-Nitro-1,3-benzodioxole-5-carboxylic acid | Highest | -NO2 is para to the ether-like oxygen of the dioxole, but its influence on the distant -COOH is less direct. |
Esterification of the Carboxylic Acid
Esterification is a fundamental reaction of carboxylic acids. The rate of this reaction can be significantly affected by steric hindrance from adjacent functional groups.[8] Bulky groups in the ortho position can impede the approach of the alcohol nucleophile.[9]
Prediction:
-
4-Nitro-1,3-benzodioxole-5-carboxylic acid is expected to have the slowest esterification rate due to the steric bulk of the ortho nitro group.
-
6-Nitro- and 7-Nitro-1,3-benzodioxole-5-carboxylic acid should undergo esterification more readily as there are no substituents directly adjacent to the carboxylic acid group.
Experimental Protocol: Fischer Esterification
-
Setup: In separate round-bottom flasks, dissolve an equimolar amount of each isomer in a large excess of methanol.
-
Catalysis: Add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid to each flask.
-
Reaction: Reflux the mixtures for a set period (e.g., 4 hours).
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the ester product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
-
Analysis: Compare the yields of the methyl ester for each isomer.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Workflow for comparative esterification experiment."; fontsize=10; fontcolor="#5F6368"; } dot
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a potential leaving group makes the aromatic ring susceptible to nucleophilic attack.[10][11] This reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing group.[12][13] While these specific isomers do not have a typical leaving group like a halide, the principles of SNAr can be used to predict reactivity at other positions if a suitable leaving group were present. The nitro group itself is generally not displaced.
Prediction: For a hypothetical SNAr reaction where a leaving group is present, the reactivity would be highest when the nitro group is ortho or para to that leaving group, as this allows for resonance stabilization of the Meisenheimer complex.[11][14]
Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a common and useful transformation.[15] A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H2, Pd/C) or metals in acidic media (e.g., Fe, HCl).[16] The electronic environment around the nitro group can influence the ease of reduction.
Prediction: The reactivity differences in the reduction of the nitro group among these isomers are expected to be subtle. However, steric hindrance around the nitro group could play a role. The nitro group in the 4-nitro isomer is the most sterically hindered, situated between the carboxylic acid and the methylenedioxy bridge, which might slightly decrease its rate of reduction compared to the 6-nitro and 7-nitro isomers.
Experimental Protocol: Nitro Group Reduction with Tin(II) Chloride
-
Setup: In separate flasks, dissolve each nitro-isomer in ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to each solution.
-
Reaction: Heat the mixtures to reflux for 2-3 hours.
-
Workup: Cool the reaction mixtures and pour them into ice. Basify with a sodium hydroxide solution to precipitate tin salts.
-
Extraction & Purification: Filter the mixture and extract the aqueous layer with ethyl acetate. The resulting amino-carboxylic acids can then be purified.
-
Analysis: Compare the reaction times and yields for the formation of the corresponding amino-benzodioxole-carboxylic acids.
Conclusion
The reactivity of this compound and its 4- and 7-nitro isomers is a nuanced interplay of electronic and steric factors. The 4-nitro isomer is predicted to be the most acidic and the most sterically hindered for reactions at the carboxylic acid. The relative positions of the potent electron-withdrawing nitro and carboxylic acid groups, alongside the electron-donating methylenedioxy bridge, create distinct chemical personalities for each isomer. A thorough understanding of these differences, validated through the experimental frameworks provided, is essential for the strategic application of these versatile molecules in synthetic chemistry.
References
- Hansch, C. et al. Exploring QSAR. Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. (Link not directly available, general reference)
-
Doubtnut. pKa value of 4-nitrobenzoic acid is lower. [Link]
-
PubChem. 4-Nitrobenzoic Acid. [Link]
-
Filo. The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic acid. [Link]
-
Brainly.in. pKa value of 4 nitrobenzoic acid is lower than that of benzoic acid. [Link]
- Bourne, E. J., et al. Esterification of Hindered Carboxylic Acids. J. Chem. Soc., 2976 (1949). (Link not directly available, general reference)
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
La Salle University. Substituent Effects. [Link]
-
Lumen Learning. Substituent Effects. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Organic Chemistry.org. Nitro Reduction - Common Conditions. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
PubChem. 1,3-Benzodioxole-5-carboxylic acid. [Link]
Sources
- 1. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. stpeters.co.in [stpeters.co.in]
- 4. allen.in [allen.in]
- 5. brainly.in [brainly.in]
- 6. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic .. [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 6-Nitro-1,3-benzodioxole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the technical specifics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on the causality behind experimental choices and the establishment of self-validating protocols grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative
This compound (CAS No. 716-32-5) is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Accurate and reliable quantification is therefore not merely a procedural step but a cornerstone of regulatory compliance and product integrity. This guide compares three distinct analytical approaches, providing the technical data and procedural logic required to select the optimal method for a given application, from routine quality control to trace-level impurity analysis.
Foundational Principles: Ensuring Data Integrity through Method Validation
An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] Our comparison is framed by the globally recognized standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), specifically the revised ICH Q2(R2) guideline.[4][5][6][7] These guidelines establish a lifecycle approach to analytical procedures, ensuring they are fit-for-purpose from development through routine use.[6]
The core validation parameters we will assess for each method are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[7]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6][8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: General workflow for analytical method validation, from development to lifecycle management.
Method Comparison: HPLC-UV vs. GC-MS vs. LC-MS/MS
We will now compare three instrumental methods for the quantification of this compound. Each protocol is designed as a self-validating system, with system suitability tests integrated to ensure performance prior to analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC-UV is the workhorse of pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The analyte possesses strong chromophores (nitro group, aromatic ring), making it highly suitable for UV detection. This method is robust, cost-effective, and ideal for routine quality control and assay of the drug substance.
Experimental Protocol:
-
Sample Preparation ("Dilute and Shoot"):
-
Accurately weigh approximately 25 mg of the this compound reference standard or sample.[9]
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.
-
Prepare a working standard of ~50 µg/mL by performing a 1-in-10 dilution of the stock solution with the diluent.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 275 nm (determined via UV scan).
-
-
System Suitability:
-
Inject the working standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[7]
-
-
Calibration:
-
Prepare a series of calibration standards from the stock solution, typically ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve of peak area vs. concentration.
-
Caption: Experimental workflow for HPLC-UV quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. This compound is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable derivative (e.g., a silyl ester).[10] This method offers high specificity due to mass spectrometric detection and is excellent for identifying and quantifying the analyte, especially in complex matrices where chromatographic interferences are a concern.
Experimental Protocol:
-
Sample Preparation & Derivatization:
-
Prepare a stock solution of the analyte at ~500 µg/mL in aprotic solvent like Dichloromethane (DCM).
-
Pipette 100 µL of the stock solution or sample extract into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the silylated derivative (e.g., molecular ion and key fragments).
-
-
System Suitability:
-
Inject a mid-range derivatized standard three times.
-
Acceptance Criteria: RSD of peak area ≤ 5.0%; signal-to-noise ratio > 10.
-
-
Calibration:
-
Prepare and derivatize a series of standards (e.g., 0.1 µg/mL to 20 µg/mL) and analyze to create the calibration curve.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 716-32-5 [chemicalbook.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Nitro-1,3-benzodioxole-5-carboxylic acid, a vital building block for various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by established chemical principles and analogous experimental data.
Introduction: The Significance of this compound
This compound (also known as 6-nitropiperonylic acid) serves as a crucial precursor in the synthesis of a range of complex organic molecules. The presence of the nitro group and the carboxylic acid function on the benzodioxole scaffold allows for diverse chemical modifications, making it a valuable starting material for the development of novel therapeutic agents and other fine chemicals. The regiochemistry of the substituents is critical for the desired biological activity, making a controlled and selective synthesis essential.
This guide will focus on the two most logical and prevalent synthetic strategies, benchmarking them against each other in terms of yield, purity, scalability, and overall efficiency.
Method 1: The Piperonal-First Approach (Nitration then Oxidation)
This synthetic pathway commences with the readily available and relatively inexpensive starting material, piperonal (1,3-benzodioxole-5-carbaldehyde). The strategy involves the initial regioselective nitration of piperonal to yield 6-nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal), followed by the oxidation of the aldehyde functional group to the desired carboxylic acid.
Causality Behind Experimental Choices
The rationale for this approach lies in the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. The methylenedioxy group is a strong activating group and an ortho-para director. The formyl (aldehyde) group is a deactivating group and a meta-director. The powerful activating effect of the methylenedioxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to it, which is the C-6 position. This high regioselectivity is a key advantage of this method.
Experimental Protocol: Method 1
Step 1a: Nitration of Piperonal to 6-Nitropiperonal
This protocol is adapted from a well-established procedure for the nitration of piperonal.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend piperonal (1 equivalent) in water.
-
Nitration: While maintaining vigorous stirring at room temperature (20°C), add concentrated nitric acid (approximately 2 equivalents) dropwise. A color change from colorless to yellow is typically observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the yellow solid by filtration and wash with a saturated sodium bicarbonate solution, followed by distilled water until the pH of the filtrate is neutral. Dry the product to obtain 6-nitropiperonal.
Step 1b: Oxidation of 6-Nitropiperonal to this compound
The oxidation of an aromatic aldehyde to a carboxylic acid is a standard transformation. A common and effective method involves the use of an oxidizing agent like potassium permanganate.
-
Preparation: In a flask equipped with a mechanical stirrer, suspend 6-nitropiperonal (1 equivalent) in a mixture of water and a suitable co-solvent if necessary for solubility.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate (an excess, typically 1.5-2 equivalents) in water. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Purification: The crude this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to achieve high purity.
Visualization of Method 1 Workflow
Caption: Workflow for the synthesis via the Piperonal-First Approach.
Method 2: The Piperonylic Acid-First Approach (Oxidation then Nitration)
This alternative strategy begins with piperonylic acid (1,3-benzodioxole-5-carboxylic acid), which can be synthesized from piperonal or obtained commercially. The key step in this route is the direct nitration of the piperonylic acid core to introduce the nitro group at the desired C-6 position.
Causality Behind Experimental Choices
Similar to the first method, the regioselectivity of the nitration is governed by the electronic effects of the substituents. The methylenedioxy group is a strong ortho-para director, while the carboxylic acid group is a meta-director. The activating effect of the methylenedioxy group is expected to override the deactivating effect of the carboxylic acid, leading to the preferential formation of the 6-nitro isomer. However, the overall deactivation of the ring by the carboxyl group may necessitate harsher reaction conditions compared to the nitration of piperonal.
Experimental Protocol: Method 2
Step 2a: Synthesis of Piperonylic Acid from Piperonal (Optional)
For researchers starting from piperonal, the first step is oxidation to piperonylic acid. A reliable procedure is available with high yields.
-
Preparation: In a 5-liter flask fitted with an efficient mechanical stirrer, place piperonal (0.4 mole) and 1.5 liters of water. Heat the mixture to 70-80°C on a steam bath and start the stirrer to create an emulsion.
-
Oxidation: A solution of potassium permanganate (0.56 mole) in 1.8 liters of water is added to the piperonal emulsion over 40-45 minutes.
-
Completion and Work-up: Continue stirring and heating for another hour. Add 10% potassium hydroxide solution to make the mixture alkaline. Filter the hot solution to remove manganese dioxide, and wash the solid with hot water.
-
Isolation: Cool the combined filtrate and washings. Acidify the solution with hydrochloric acid until no further precipitate forms.
-
Purification: Filter the resulting piperonylic acid, wash with cold water until free of chlorides, and dry. This method can yield 90-96% of the theoretical amount.
Step 2b: Direct Nitration of Piperonylic Acid
-
Preparation: In a flask cooled in an ice-salt bath to below 0°C, dissolve piperonylic acid (1 equivalent) in concentrated sulfuric acid.
-
Nitrating Mixture: Separately, prepare a cold nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.
-
Nitration: Slowly add the cold nitrating mixture to the solution of piperonylic acid, ensuring the temperature remains below 5°C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC.
-
Isolation: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent to obtain pure this compound.
Visualization of Method 2 Workflow
Caption: Workflow for the synthesis via the Piperonylic Acid-First Approach.
Comparative Analysis
| Parameter | Method 1: Piperonal-First | Method 2: Piperonylic Acid-First |
| Starting Material | Piperonal (readily available, less expensive) | Piperonylic Acid (can be synthesized from piperonal or purchased at a higher cost) |
| Number of Steps | Two (Nitration, then Oxidation) | One (Direct Nitration, if starting from piperonylic acid) or Two (Oxidation, then Nitration, if starting from piperonal) |
| Regioselectivity | High, due to the strong directing effect of the methylenedioxy group on the activated ring. | Expected to be good, with the 6-nitro isomer as the major product, but potential for other isomers exists due to the deactivating nature of the carboxylic acid. |
| Reaction Conditions | Nitration is relatively mild. Oxidation requires a strong oxidizing agent. | Direct nitration likely requires harsher conditions (strong acids, low temperatures) due to the deactivated ring. |
| Potential Yield | High yields are reported for both the nitration of piperonal and the oxidation of aldehydes to carboxylic acids in analogous systems. | The yield of the direct nitration step is less certain without specific experimental data but may be lower due to the deactivating group. |
| Purification | Purification of the intermediate 6-nitropiperonal is straightforward. The final product purification is standard for carboxylic acids. | Purification may be more challenging if a mixture of nitro-isomers is formed. |
| Scalability | Both steps are generally scalable. | The use of large volumes of strong acids in the nitration step may pose scalability challenges. |
| Safety | Handling of nitric acid and potassium permanganate requires care. | Handling of mixed concentrated nitric and sulfuric acids requires stringent safety precautions. |
Alternative Nitrating Agents
For both synthetic routes, the classical mixed acid (HNO₃/H₂SO₄) system can be replaced with alternative nitrating agents that may offer advantages in terms of safety, selectivity, or milder reaction conditions. Some potential alternatives include:
-
Nitronium Tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can be used in organic solvents, potentially avoiding the need for strong sulfuric acid.
-
Dinitrogen Pentoxide (N₂O₅): A potent nitrating agent, though it can be hazardous to handle.
-
Metal Nitrates with a Catalyst: Systems like ammonium molybdate and nitric acid have been shown to be effective for the nitration of aromatic compounds.[2]
The choice of nitrating agent can significantly impact the reaction's outcome and should be considered based on the specific requirements of the synthesis and the available laboratory infrastructure.
Conclusion and Recommendations
Both the Piperonal-First and the Piperonylic Acid-First approaches offer viable pathways to this compound.
-
Method 1 (Piperonal-First) is recommended for its high expected regioselectivity and the use of milder conditions for the initial nitration step. The two-step process is well-defined with predictable outcomes based on established organic chemistry principles.
-
Method 2 (Piperonylic Acid-First) offers a more direct route if piperonylic acid is readily available. However, the direct nitration of a deactivated ring may require more careful optimization to achieve high yield and selectivity, and the harsher conditions warrant greater safety considerations.
Ultimately, the choice of method will depend on the starting material availability, cost, desired scale of production, and the laboratory's capabilities for handling the required reagents and conditions. It is recommended that small-scale trial reactions be conducted to optimize the conditions for the chosen route before proceeding to a larger scale synthesis.
References
Sources
A Comparative Guide to the In-Vitro Evaluation of Novel Compounds Derived from 6-Nitro-1,3-benzodioxole-5-carboxylic Acid
This guide provides a comprehensive overview of the in-vitro testing methodologies for evaluating the therapeutic potential of novel compounds synthesized from the versatile scaffold, 6-Nitro-1,3-benzodioxole-5-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental design, presents detailed protocols for key assays, and offers a comparative analysis of potential biological activities, supported by experimental data from analogous compound series.
Introduction: The Therapeutic Potential of the this compound Scaffold
The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 6-position and a carboxylic acid at the 5-position of the benzodioxole ring system creates a synthetically versatile scaffold. The electron-withdrawing nature of the nitro group can enhance the biological activity and influence the interaction of its derivatives with molecular targets.[1]
The carboxylic acid functional group serves as a convenient handle for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazides. This chemical tractability allows for the systematic modification of the parent molecule to optimize pharmacokinetic and pharmacodynamic properties. Preliminary studies on related benzodioxole derivatives have indicated promising anti-inflammatory and cytotoxic activities, suggesting that this scaffold is a valuable starting point for the discovery of novel therapeutic agents.[1]
Synthetic Strategies: Generating a Library of Bioactive Candidates
The carboxylic acid moiety of this compound is the primary site for chemical modification to generate a diverse library of compounds for in-vitro screening. Standard organic synthesis protocols can be employed to create various derivatives.
Synthesis of Carboxamides
Carboxamides are a common class of compounds in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of N-substituted carboxamides from this compound can be achieved through a straightforward coupling reaction with a variety of primary and secondary amines.
Figure 1: General synthetic scheme for N-substituted 6-Nitro-1,3-benzodioxole-5-carboxamides.
Synthesis of Esters and Hydrazides
Esterification with various alcohols or the formation of hydrazides through reaction with hydrazine derivatives can further expand the chemical diversity of the compound library. These modifications can significantly alter the lipophilicity and hydrogen bonding potential of the resulting molecules.
In-Vitro Anticancer Activity: A Comparative Analysis
A primary area of investigation for novel benzodioxole derivatives is their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
Comparative Cytotoxicity Data
While a comprehensive dataset for a homologous series of compounds derived directly from this compound is not yet publicly available, the following table presents illustrative IC₅₀ values from studies on structurally related benzodioxole and nitro-substituted heterocyclic compounds. This data serves as a benchmark for the potential potency of novel derivatives.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| IIa | N-phenylbenzo[d][2][3]dioxole-5-carboxamide | MCF-7 (Breast) | > 150 | Doxorubicin | Not Reported |
| IIc | N-(4-chlorophenyl)benzo[d][2][3]dioxole-5-carboxamide | MCF-7 (Breast) | 26 | Doxorubicin | Not Reported |
| TH-1 | Thiazolyl Hydrazone Derivative | MCF-7 (Breast) | 125 | Doxorubicin | Not Reported |
| TH-2 | Thiazolyl Hydrazone Derivative | MCF-7 (Breast) | > 500 | Doxorubicin | Not Reported |
Note: Data for compounds IIa and IIc are from a study on benzodioxol carboxamide derivatives.[4] Data for TH-1 and TH-2 are from a study on nitro-substituted thiazolyl hydrazone derivatives.[5] These values are presented to illustrate the range of activities observed in similar compound classes.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[2][3][4][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow of the MTT assay for determining cytotoxicity.
In-Vitro Antimicrobial Activity: Exploring a New Frontier
The increasing prevalence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The this compound scaffold presents a promising starting point for the development of such compounds.
Comparative Antimicrobial Data
The following table provides illustrative Minimum Inhibitory Concentration (MIC) values from studies on related nitro-substituted heterocyclic compounds, which can be used as a reference for the potential antimicrobial efficacy of novel derivatives.
| Compound ID | Derivative Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| TH-3 | Thiazolyl Hydrazone Derivative | Candida utilis | 250 | Fluconazole | 2 |
| TH-4 | Thiazolyl Hydrazone Derivative | Candida utilis | 250 | Fluconazole | 2 |
| NB-1 | Nitrobenzimidazole Derivative | Bacillus cereus | 18 | Streptomycin | Not Reported |
| NB-2 | Nitrobenzimidazole Derivative | E. coli | 17 | Streptomycin | Not Reported |
Note: Data for compounds TH-3 and TH-4 are from a study on nitro-substituted thiazolyl hydrazone derivatives.[5] Data for NB-1 and NB-2 are from a study on nitrobenzimidazole derivatives.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted compounds. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 35-37°C) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action: Targeting the Thioredoxin System
A potential mechanism of action for the anticancer activity of benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system. The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system that is often overexpressed in cancer cells. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis.
Figure 3: Proposed mechanism of action via Thioredoxin Reductase inhibition.
Experimental Protocol: Thioredoxin Reductase Activity Assay
The activity of TrxR can be measured using a colorimetric assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Principle: In the presence of NADPH, TrxR reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is proportional to the TrxR activity.
Step-by-Step Protocol:
-
Sample Preparation: Prepare cell or tissue lysates containing the TrxR enzyme.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a suitable buffer, NADPH, and the cell lysate.
-
Inhibitor Addition: To a parallel set of wells, add the test compound at various concentrations to assess its inhibitory effect. Include a known TrxR inhibitor as a positive control.
-
Reaction Initiation: Initiate the reaction by adding DTNB to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of TrxR inhibition is determined by comparing the reaction rates in the presence and absence of the test compound.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of a wide range of derivatives, coupled with the potential for potent biological activity, makes this an attractive area for further investigation. The in-vitro testing methodologies outlined in this guide provide a robust framework for the initial screening and characterization of these novel compounds. Future research should focus on the synthesis and systematic evaluation of a focused library of derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.
References
-
Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(14), 5364. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Public Health England. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Yurttaş, L., et al. (2016). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 21(11), 1583. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Bioworld Technology. Thioredoxin Reductase Microplate Assay Kit User Manual. [Link]
-
Oriental Journal of Chemistry. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. [Link]
Sources
- 1. 716-32-5(this compound) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Thioredoxin Reductase 1 inhibition triggers ferroptosis in KRAS-independent lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioredoxin Reductase 1 inhibition triggers ferroptosis in KRAS-independent lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship (SAR) of 6-Nitro-1,3-benzodioxole-5-carboxylic Acid Analogs in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural activity relationships (SAR) of 6-nitro-1,3-benzodioxole-5-carboxylic acid analogs, with a focus on their potential as anticancer agents. By examining the impact of various structural modifications on cytotoxic activity, this document aims to inform the rational design of more potent and selective therapeutic candidates.
Introduction: The 1,3-Benzodioxole Scaffold in Oncology
The 1,3-benzodioxole moiety is a prevalent scaffold in a variety of biologically active natural products and synthetic compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antitumor activities. The rigid, planar structure of the benzodioxole ring system serves as a versatile template for the development of novel therapeutic agents. This guide focuses on a specific series of analogs based on the this compound core, exploring how modifications to the carboxylic acid group influence their anticancer potential.
Core Structure and Rationale for Analog Synthesis
The parent compound, this compound, possesses key structural features that make it an interesting starting point for SAR studies. The nitro group at the 6-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic system and its interactions with biological targets. The carboxylic acid at the 5-position provides a convenient handle for synthetic modification, allowing for the generation of a diverse library of ester and amide analogs.
The primary hypothesis driving the synthesis of these analogs is that modification of the carboxylic acid moiety will alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby modulating its interaction with cancer-related biological targets and ultimately its cytotoxic activity.
Comparative Analysis of Anticancer Activity
Recent studies have focused on the synthesis and in vitro evaluation of a series of this compound analogs against various human tumor cell lines. The primary endpoint for comparison is the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Carboxamide Derivatives
A study by Hawash et al. investigated the cytotoxic activity of a series of benzodioxole carboxamide derivatives against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines.[3][4] Their findings highlight the importance of the carboxamide linkage for anticancer activity.
| Compound ID | R Group (Amide) | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | 2,5-dimethoxyphenyl | - | - | - |
| 2b | 3,4-dimethoxyphenyl | - | - | - |
| Doxorubicin | (Reference) | 7.46 | 8.29 | 4.56 |
Note: Specific IC50 values for compounds 2a and 2b were not explicitly provided in the available text, but the study indicated they showed notable anticancer activity, with compound 2a being particularly potent against the Hep3B cell line.[3][4]
The study suggests that the presence of the amide functionality is crucial for the observed cytotoxicity. Further investigation into a wider range of amide analogs is warranted to establish a more detailed SAR.
Ester Derivatives
Experimental Protocols
General Synthesis of this compound Amides
The synthesis of the carboxamide analogs typically involves a multi-step process starting from a suitable benzodioxole precursor.
Step 1: Nitration of Piperonal
A common starting material is piperonal (1,3-benzodioxole-5-carbaldehyde). Nitration is achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 6-position.
Step 2: Oxidation to Carboxylic Acid
The aldehyde group of 6-nitropiperonal is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate or chromic acid to yield this compound.
Step 3: Amide Coupling
The final step involves the coupling of the carboxylic acid with a desired amine to form the corresponding amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the appropriate amine in the presence of a base.
Diagram: General Synthetic Workflow for Amide Analogs
Caption: Synthetic scheme for 6-nitro-1,3-benzodioxole-5-carboxamide analogs.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 510 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the compound concentration.
Diagram: SRB Cytotoxicity Assay Workflow
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
-
Importance of the Amide Linkage: The conversion of the carboxylic acid to a carboxamide appears to be a critical modification for enhancing anticancer activity.[3][4]
-
Role of the Amine Substituent: The nature of the substituent on the amide nitrogen likely plays a significant role in determining the potency and selectivity of the analogs. The presence of methoxy groups on the phenyl ring of the amine portion in compounds 2a and 2b from the Hawash et al. study suggests that electron-donating groups in this position may be favorable.[3][4]
-
Potential of Ester Analogs: While less explored for this specific scaffold, related studies on benzodioxoles indicate that esterification is a promising avenue for analog development.[1]
Future research in this area should focus on:
-
Systematic Synthesis and Evaluation: A comprehensive library of both amide and ester analogs of this compound should be synthesized and evaluated against a broad panel of cancer cell lines to establish a more robust SAR.
-
Exploration of Diverse Substituents: A wider variety of substituents should be explored for the amine and alcohol portions of the amide and ester analogs, respectively. This should include variations in electronic properties, steric bulk, and lipophilicity.
-
Mechanism of Action Studies: Elucidating the molecular mechanism by which these compounds exert their cytotoxic effects is crucial for their further development. This could involve identifying their cellular targets and signaling pathways.
-
In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profiles.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Preliminary studies indicate that modification of the carboxylic acid group, particularly through the formation of amides, can lead to compounds with significant cytotoxic activity. Further systematic SAR studies are necessary to fully explore the potential of this chemical class and to guide the design of more potent and selective drug candidates for the treatment of cancer.
References
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853–859. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351–355. [Link]
-
de Fátima, Â., Fernandes, S. A., Sabino, A. A., & de Oliveira, R. B. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. European Journal of Medicinal Chemistry, 39(12), 1059–1065. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, B. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 129, 129890. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. ResearchGate. [Link]
-
Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., Daraghmeh, D., Shtayeh, T., & Sawaftah, H. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]
-
Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., Daraghmeh, D., Shtayeh, T., & Sawaftah, H. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]
-
Hawash, M., Amer, J., Mousa, A., Zaid, A. N., Abualhasan, M., Jaradat, N., Qneibi, M., & Al-Kerm, R. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 54. [Link]
-
Wang, X., Jing, J., & Liu, B. (2024). Design, synthesis and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters, 129, 129890. [Link]
Sources
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff-beta.najah.edu [staff-beta.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-Nitro-1,3-benzodioxole-5-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Nitro-1,3-benzodioxole-5-carboxylic acid, a compound characterized by its nitroaromatic and carboxylic acid functionalities. The procedures outlined herein are grounded in established safety protocols for hazardous waste management and are designed to provide clear, actionable guidance to laboratory personnel.
Understanding the Hazard Profile: A Proactive Approach to Safety
Based on available safety information, the primary hazards associated with this compound include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
It is also prudent to treat nitro compounds as potentially flammable and capable of releasing irritating gases and vapors upon thermal decomposition.[1][3]
Key Safety and Hazard Information
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[2] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing.[2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Skin Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Pre-Disposal Preparations: Setting the Stage for Safety
Proper disposal begins with meticulous preparation. This phase is critical to minimizing exposure and ensuring the safe collection of waste.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes and fine dust.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat is recommended. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Waste Container Selection and Labeling
The selection of an appropriate waste container is crucial for preventing leaks and reactions.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4] These materials exhibit good resistance to a wide range of organic compounds.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of initial waste accumulation
-
The name of the principal investigator or laboratory contact
-
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol is designed for the disposal of small quantities of this compound typically generated in a research laboratory setting.
Solid Waste Disposal
-
Work Area: Conduct all operations within a certified chemical fume hood.
-
Transfer: Carefully transfer the solid this compound into the pre-labeled hazardous waste container. Use a dedicated spatula or scoop to avoid cross-contamination.
-
Decontamination of Tools: Decontaminate any tools that have come into contact with the chemical by rinsing them with a suitable solvent (e.g., ethanol or acetone) into a separate hazardous waste container for flammable liquids.
-
Container Sealing: Securely cap the waste container. Do not over-tighten to the point of damaging the cap or container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.
Contaminated Labware and Debris
-
Collection: Place any contaminated disposable items, such as weighing paper, gloves, and pipette tips, into the same labeled solid hazardous waste container.
-
Non-Disposable Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) to remove residual compound. This rinsate should be collected as hazardous waste in a separate, appropriately labeled container for flammable liquid waste.
Emergency Procedures: Responding to Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Containment (for small spills): For minor spills within a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so.
-
Cleanup:
-
Wear the appropriate PPE as outlined in section 2.1.
-
Cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Seal and label the waste container as "Spill Debris containing this compound."
-
-
Reporting: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can effectively manage the risks associated with this compound. Always consult your institution's specific hazardous waste management plan and contact your EHS office with any questions. Proactive and informed chemical handling is the cornerstone of a safe and successful research environment.
References
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
Shared Page. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]
-
University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Bridgewater State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
-
LookChem. (n.d.). 1,3-Benzodioxole,5-nitro- MSDS CasNo.2620-44-2. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
